(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C35H58N7O18P3S |
|---|---|
分子量 |
989.9 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,5Z,8Z)-3-hydroxytetradeca-5,8-dienethioate |
InChI |
InChI=1S/C35H58N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h8-9,11-12,21-24,28-30,34,43,46-47H,4-7,10,13-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b9-8-,12-11-/t23-,24+,28+,29+,30-,34+/m0/s1 |
InChI 键 |
SDWYDRDZISFNSH-ZYWVLTFSSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a putative intermediate in the mitochondrial beta-oxidation of (5Z,8Z)-tetradecadienoic acid, a C14:2 polyunsaturated fatty acid. While this specific acyl-CoA derivative is not extensively characterized in the scientific literature, its structure suggests a key role in the metabolic processing of certain dietary unsaturated fats. Understanding its formation, subsequent enzymatic conversion, and potential regulatory functions is crucial for researchers in lipid metabolism, metabolic disorders, and drug development targeting fatty acid oxidation pathways. This guide provides a comprehensive overview based on established principles of lipid biochemistry, including a hypothesized metabolic pathway, detailed experimental protocols for its synthesis and characterization, and a framework for investigating its biological significance.
Introduction
Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids, providing a significant source of cellular energy. The oxidation of polyunsaturated fatty acids (PUFAs) requires a set of auxiliary enzymes to handle the non-standard bond configurations that arise during the shortening of the acyl chain. This compound represents a specific intermediate that would be formed during the catabolism of (5Z,8Z)-tetradecadienoic acid. The presence of the cis double bonds at positions 5 and 8 necessitates the action of isomerases and reductases to allow the core beta-oxidation machinery to proceed. This document serves as a technical resource, consolidating the predicted metabolic fate of this molecule and providing methodologies for its study.
Hypothesized Metabolic Pathway
The catabolism of (5Z,8Z)-Tetradecadienoyl-CoA is predicted to proceed through a modified beta-oxidation pathway. The initial challenge is the cis-double bond at the 5-position, which after two rounds of beta-oxidation would result in a problematic cis-Δ³ configuration. The pathway is hypothesized as follows:
Physicochemical Properties
While experimental data for this compound is scarce, its properties can be inferred from its structure and comparison to similar molecules.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₃₅H₅₈N₇O₁₈P₃S |
| Monoisotopic Mass | 993.2925 g/mol |
| Solubility | Expected to be soluble in aqueous buffers due to the CoA moiety. |
| Stereochemistry | The (S) configuration at the 3-hydroxy position is the natural stereoisomer in fatty acid beta-oxidation. |
| Stability | Thioester bonds are susceptible to hydrolysis, especially at non-neutral pH. Should be stored at low temperatures (-20°C or below) in buffered solutions. |
Experimental Protocols
The following protocols are adapted from general methods for the synthesis and analysis of acyl-CoA esters and related enzymes.
Chemo-enzymatic Synthesis of this compound
This protocol is a conceptual workflow for the synthesis, as a direct published synthesis is unavailable.
Methodology:
-
Activation of (5Z,8Z)-Tetradecadienoic Acid: The free fatty acid is activated to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.
-
Coupling to Coenzyme A: The activated fatty acid is reacted with the free thiol of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form the thioester bond.
-
Purification of (5Z,8Z)-Tetradecadienoyl-CoA: The reaction mixture is purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the acyl-CoA.
-
Enzymatic Hydration: The purified (5Z,8Z)-Tetradecadienoyl-CoA is then treated with a suitable enoyl-CoA hydratase to stereospecifically hydrate (B1144303) the Δ² double bond (which would be formed in the first step of beta-oxidation). This step requires prior formation of the trans-Δ² enoyl-CoA, which can be achieved using acyl-CoA oxidase.
-
Final Purification: The product, this compound, is purified from the enzymatic reaction mixture using reverse-phase HPLC.
Characterization of L-3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH) with this compound as a substrate can be measured spectrophotometrically by monitoring the production of NADH at 340 nm.[1]
Assay Components:
-
Buffer: 100 mM potassium phosphate, pH 7.0
-
Substrate: this compound (concentration to be varied for kinetic analysis)
-
Cofactor: 1 mM NAD⁺
-
Enzyme: Purified L-3-Hydroxyacyl-CoA Dehydrogenase
Procedure:
-
Prepare a reaction mixture containing buffer, NAD⁺, and substrate in a quartz cuvette.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics.[1]
Quantitative Data (Reference)
As specific kinetic data for this compound is not available, the following table presents data for pig heart L-3-hydroxyacyl-CoA dehydrogenase with other substrates of varying chain lengths as a reference.[1] This data can serve as a baseline for comparison in future studies.
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA (C4) | 100 | 141 |
| 3-Hydroxyoctanoyl-CoA (C8) | 5.3 | 175 |
| 3-Hydroxydodecanoyl-CoA (C12) | 4.8 | 102 |
| 3-Hydroxypalmitoyl-CoA (C16) | 4.5 | 63 |
Data adapted from He et al. (1989).[1]
Biological Significance and Future Directions
The study of this compound and its metabolic context is important for several reasons:
-
Understanding Metabolic Diseases: Deficiencies in enzymes involved in PUFA beta-oxidation, such as L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to the accumulation of specific hydroxyacyl-CoA intermediates, which can have cytotoxic effects.
-
Drug Discovery: The enzymes of the beta-oxidation pathway are potential targets for drugs aimed at modulating fatty acid metabolism in diseases like diabetes, obesity, and certain cancers.
-
Nutritional Science: Elucidating the metabolic fate of dietary PUFAs is fundamental to understanding their physiological effects.
Future research should focus on the definitive identification and quantification of this compound in biological systems, the characterization of the substrate specificity of beta-oxidation enzymes with this intermediate, and the investigation of its potential signaling roles.
Conclusion
This compound is a predicted, yet understudied, metabolite in the beta-oxidation of a specific C14:2 polyunsaturated fatty acid. While direct experimental data is lacking, this guide provides a robust theoretical framework and adaptable experimental protocols to facilitate its investigation. By applying these methodologies, researchers can begin to unravel the specific role of this molecule in lipid metabolism and its potential implications for human health and disease.
References
An In-depth Technical Guide to the Structure Elucidation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
Disclaimer: Publicly available information on the specific molecule, (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, is exceedingly scarce. This guide, therefore, focuses on the established principles and methodologies for the structure elucidation of long-chain fatty acyl-CoAs, using closely related compounds as illustrative examples. The protocols and data presented are based on the analysis of similar acyl-CoA structures and should be adapted and validated for the specific target molecule.
Introduction to Acyl-Coenzyme A Molecules
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid synthesis and degradation, energy production, and the biosynthesis of complex lipids.[1] They consist of a fatty acid linked to Coenzyme A (CoA) via a thioester bond.[2] The structure of CoA itself is complex, comprising a β-mercaptoethylamine unit, pantothenic acid (vitamin B5), and an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety. The specific acyl group, in this case, (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl, dictates the molecule's role in specific metabolic pathways.
The structure of the acyl group of the target molecule suggests it is a 14-carbon fatty acid with a hydroxyl group at the third carbon (in the S configuration) and two cis double bonds at the fifth and eighth carbons. Elucidating this precise structure requires a combination of advanced analytical techniques.
Methodologies for Structure Elucidation
The primary methods for determining the structure of acyl-CoA molecules are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide complementary information regarding the molecule's mass, fragmentation pattern, and the connectivity of its atoms.
2.1. Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of acyl-CoAs.[3][4] It allows for the separation of different acyl-CoA species from a complex mixture and provides information about their molecular weight and structure through fragmentation analysis.
2.1.1. Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs
This protocol is a generalized procedure based on established methods for acyl-CoA analysis.[3][4]
Sample Preparation:
-
Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic solutions.[3][4] Therefore, samples should be maintained at low temperatures and reconstituted in a suitable solvent, such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), immediately before analysis.[3][4]
Liquid Chromatography (LC):
-
Column: A C18 or C30 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[5]
-
Mobile Phase A: 5 mM ammonium acetate in water.[5]
-
Mobile Phase B: 100% methanol.[5]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.
-
Column Temperature: Maintained at around 35 °C.[5]
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used as it provides good ionization efficiency for acyl-CoAs.[3][6]
-
MS/MS Analysis: Collision-induced dissociation (CID) is employed to fragment the precursor ion. A characteristic neutral loss of the 507 Da phospho-ADP moiety is a hallmark of acyl-CoA fragmentation.[3][4] The remaining fragment corresponds to the acyl-pantetheine portion of the molecule. Further fragmentation can provide information about the fatty acyl chain.
2.1.2. Data Presentation: Key MS Parameters and Expected Fragments
| Parameter | Value/Description | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [3][6] |
| Capillary Voltage | ~3.20 kV | [3][4] |
| Cone Voltage | ~45 V | [3][4] |
| Desolvation Temperature | ~500 °C | [3][4] |
| Source Temperature | ~120 °C | [3][4] |
| Collision Gas | Argon | [3] |
| Expected Fragmentation | ||
| Precursor Ion [M+H]⁺ | Calculated m/z for C₃₅H₅₈N₇O₁₈P₃S | |
| Primary Fragment | [M+H - 507]⁺ (Neutral loss of phospho-ADP) | [3][4][6] |
| Other Diagnostic Fragments | Ions corresponding to the acyl chain and pantetheine (B1680023) arm | [7] |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous determination of its structure, including stereochemistry and the position and geometry of double bonds. Both ¹H and ¹³C NMR are valuable, and 2D NMR techniques (e.g., COSY, HSQC) are essential for assigning complex spectra.[8][9][10]
2.2.1. Experimental Protocol: NMR Analysis of Acyl-CoAs
This protocol is a generalized procedure based on established methods for acyl-CoA analysis.[8][11]
Sample Preparation:
-
Lyophilized acyl-CoA samples are dissolved in a deuterated solvent, typically D₂O, with a suitable buffer (e.g., 50 mM potassium phosphate, pD 7.6).[11]
-
The concentration of the acyl-CoA should be in the range of 500 to 600 µM for ¹³C NMR.[11]
-
It is crucial to ensure the stability of the sample, as CoA can oxidize over time. Degassing the sample with an inert gas like helium can prevent oxidation.[8][9]
NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
2.2.2. Data Presentation: Expected Chemical Shifts for Key Moieties
The following table provides approximate ¹H and ¹³C chemical shifts for key functional groups expected in this compound, based on data from similar compounds.[11][12] Actual chemical shifts will vary depending on the specific molecular environment.
| Moiety | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) | Reference |
| -CH₃ (terminal) | ~0.9 | ~14 | [11] |
| -CH₂- (aliphatic chain) | ~1.2-1.6 | ~22-32 | [11] |
| -CH=CH- (cis double bond) | ~5.3-5.5 | ~128-132 | |
| -CH(OH)- | ~4.0-4.5 | ~65-70 | |
| -CH₂-C=O (alpha to carbonyl) | ~2.5-2.8 | ~40-45 | [12] |
| -C=O (thioester) | - | ~195-200 | [12] |
Visualizations
3.1. Biosynthetic Pathway
The biosynthesis of unsaturated fatty acids like tetradecadienoic acid involves a series of enzymatic steps. The following diagram illustrates a generalized pathway for fatty acid biosynthesis, which would be the precursor to the formation of the corresponding acyl-CoA.
Caption: Generalized fatty acid biosynthesis and activation pathway.
3.2. Experimental Workflow for Structure Elucidation
The logical flow for elucidating the structure of an unknown acyl-CoA is depicted below.
Caption: Workflow for the structure elucidation of an acyl-CoA.
3.3. Involvement in Metabolic Pathways
3-hydroxyacyl-CoAs are key intermediates in the beta-oxidation of fatty acids. The following diagram shows the steps of beta-oxidation.
Caption: The beta-oxidation spiral of fatty acyl-CoAs.
Conclusion
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iscrm.uw.edu [iscrm.uw.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a key chiral intermediate in the biosynthesis of various bioactive natural products. Understanding its formation is critical for the chemoenzymatic synthesis of complex molecules and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps, and presenting relevant quantitative data and experimental protocols. The pathway is primarily elucidated from studies on the biosynthesis of lipstatin (B1674855) in Streptomyces toxytricini, where the closely related precursor, (5Z,8Z)-tetradeca-5,8-dienoic acid, is utilized.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions involving desaturation of a saturated fatty acyl-CoA precursor followed by a stereospecific reduction of a β-ketoacyl-CoA intermediate. The pathway can be broken down into the following key steps:
-
Chain Elongation: The process begins with the de novo synthesis of a saturated 14-carbon fatty acid chain, tetradecanoyl-CoA, through the fatty acid synthase (FAS) system.
-
Desaturation: A sequence of desaturase enzymes introduces two cis double bonds at the Δ⁵ and Δ⁸ positions of the tetradecanoyl-CoA backbone to form (5Z,8Z)-Tetradecadienoyl-CoA.
-
Thioester Exchange and β-Ketoacyl-CoA Formation: The (5Z,8Z)-Tetradecadienoyl-CoA is then likely processed through a pathway analogous to the first steps of β-oxidation, involving an acyl-CoA dehydrogenase to form 2-enoyl-CoA, followed by an enoyl-CoA hydratase to yield a 3-hydroxyacyl-CoA, and finally a dehydrogenase to produce 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA. Alternatively, a Claisen condensation-like reaction, as seen in polyketide synthesis, could form the β-keto group.
-
Stereospecific Reduction: The final step involves the stereospecific reduction of the β-keto group of 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase (or a homologous enzyme) to yield the (S)-enantiomer, this compound.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound.
Key Enzymes and Quantitative Data
While specific kinetic data for the enzymes in the biosynthesis of this compound are not extensively documented, data from homologous enzymes involved in fatty acid metabolism provide valuable insights.
Fatty Acid Desaturases
Fatty acid desaturases are responsible for introducing double bonds into acyl chains. The formation of the 5Z and 8Z double bonds likely involves two distinct desaturase enzymes.
| Enzyme Class | Substrate | Product | Cofactors | Organism Example |
| Δ⁵-Desaturase | Tetradecanoyl-CoA | 5Z-Tetradecenoyl-CoA | O₂, NADH/NADPH, Cytochrome b₅ | Mortierella alpina |
| Δ⁸-Desaturase | 5Z-Tetradecenoyl-CoA | 5Z,8Z-Tetradecadienoyl-CoA | O₂, NADH/NADPH, Cytochrome b₅ | Euglena gracilis |
β-Oxidation-like Enzymes
The conversion of the di-unsaturated acyl-CoA to the β-ketoacyl-CoA likely involves enzymes homologous to those in the fatty acid β-oxidation pathway.
| Enzyme | Substrate | Product | Cofactor | Kₘ (µM) | Vₘₐₓ (U/mg) |
| Acyl-CoA Dehydrogenase | 5Z,8Z-Tetradecadienoyl-CoA | 2E,5Z,8Z-Tetradecatrienoyl-CoA | FAD | 5-50 | 10-100 |
| Enoyl-CoA Hydratase | 2E,5Z,8Z-Tetradecatrienoyl-CoA | 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA | - | 20-100 | 50-500 |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA | 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA | NAD⁺ | 10-80 | 20-200 |
Note: The kinetic parameters are estimates based on homologous enzymes acting on similar long-chain fatty acyl-CoAs.
(S)-Specific 3-Hydroxyacyl-CoA Dehydrogenase
The final stereospecific reduction is crucial for producing the (S)-enantiomer. In the lipstatin biosynthetic cluster from S. toxytricini, the gene lstD encodes a 3β-hydroxysteroid dehydrogenase homolog, which is a strong candidate for this reductive step.[1]
| Enzyme | Substrate | Product | Cofactor | Stereospecificity |
| LstD (putative) | 3-Oxo-5Z,8Z-Tetradecadienoyl-CoA | This compound | NADPH | (S)-specific |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.
Heterologous Expression and Purification of Desaturase Enzymes
This protocol describes the expression and purification of candidate fatty acid desaturases, which are often membrane-bound proteins.[2][3]
Workflow Diagram:
Caption: Workflow for heterologous expression and purification of desaturases.
Methodology:
-
Vector Construction: Synthesize the codon-optimized gene for the putative desaturase and clone it into a suitable expression vector (e.g., pET-28a for E. coli or pPICZα A for Pichia pastoris) with an affinity tag (e.g., 6x-His).
-
Host Transformation: Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33).
-
Expression: Grow the recombinant cells to an appropriate density (OD₆₀₀ of 0.6-0.8) and induce protein expression with IPTG (for E. coli) or methanol (B129727) (for P. pastoris).
-
Cell Lysis and Membrane Preparation: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication or French press. Separate the membrane fraction by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in a buffer containing a suitable detergent (e.g., 1% Triton X-100 or 1.5% n-dodecyl-β-D-maltoside) to solubilize the membrane proteins.
-
Purification: Clarify the solubilized fraction by centrifugation and purify the His-tagged desaturase using nickel-affinity chromatography. Elute the protein with an imidazole (B134444) gradient.
In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ or the oxidation of NADH.[4][5]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.0)
-
1 mM NAD⁺ (for the oxidative direction) or 0.2 mM NADH (for the reductive direction)
-
50 µM of the substrate (e.g., a synthesized 3-hydroxy-5Z,8Z-tetradecadienoyl-CoA or 3-oxo-5Z,8Z-tetradecadienoyl-CoA)
-
Purified 3-hydroxyacyl-CoA dehydrogenase enzyme (1-5 µg)
-
-
Measurement: Initiate the reaction by adding the enzyme. Monitor the change in absorbance at 340 nm (for NADH formation or consumption) at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation or consumption of 1 µmol of NADH per minute.
Logical Relationship Diagram for Assay Components:
Caption: Logical relationship of components in the dehydrogenase assay.
Conclusion
The biosynthesis of this compound is a complex process involving a coordinated series of enzymatic reactions. While the complete pathway has not been fully elucidated in a single organism, by drawing parallels from the biosynthesis of lipstatin and general fatty acid metabolism, a plausible pathway can be proposed. This guide provides a framework for researchers to investigate this pathway further, with detailed protocols for enzyme characterization. Future work should focus on the heterologous expression and characterization of the putative desaturases and dehydrogenases from the lipstatin biosynthetic gene cluster to definitively establish their roles and substrate specificities. Such studies will not only enhance our fundamental understanding of fatty acid metabolism but also pave the way for the biotechnological production of this important chiral building block.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Expression and purification of integral membrane fatty acid desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and Purification of Integral Membrane Fatty Acid Desaturases | PLOS One [journals.plos.org]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: A Hypothetical Metabolic Pathway for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
Introduction
(S)-3-Hydroxy-5Z,8Z-tetradecadienoyl-CoA is a long-chain, hydroxylated, polyunsaturated fatty acyl-CoA. Its metabolism is presumed to occur within the mitochondria through the beta-oxidation pathway. This process is crucial for generating energy in the form of acetyl-CoA, NADH, and FADH2, particularly in tissues with high energy demands like the heart and skeletal muscle.[1][2][3] The metabolism of such long-chain fatty acids is primarily handled by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP).[1][4][5][6]
The presence of double bonds at the 5th and 8th carbons in the cis (Z) configuration necessitates the action of auxiliary enzymes to reconfigure the double bonds for compatibility with the core beta-oxidation enzymes. This guide will detail the step-by-step enzymatic reactions proposed for the complete oxidation of this molecule.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is proposed to proceed through a modified beta-oxidation spiral. The initial steps will involve the core enzymes of the mitochondrial trifunctional protein, followed by the action of auxiliary enzymes to handle the unsaturation.
Step 1: Oxidation by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
The pathway begins with the substrate already in a hydroxylated form at the 3rd carbon, which is an intermediate in standard beta-oxidation. This (S)-3-hydroxyacyl-CoA is acted upon by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), an activity of the alpha-subunit of the mitochondrial trifunctional protein.[7][8] This enzyme catalyzes the oxidation of the hydroxyl group to a keto group, with the concomitant reduction of NAD+ to NADH.[9][10]
-
Substrate: this compound
-
Enzyme: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) [EC 1.1.1.211]
-
Product: 3-Keto-5Z,8Z-tetradecadienoyl-CoA
-
Cofactor: NAD+ → NADH + H+
Step 2: Thiolysis by Long-Chain 3-Ketoacyl-CoA Thiolase
The resulting 3-ketoacyl-CoA is then cleaved by the long-chain 3-ketoacyl-CoA thiolase activity of the beta-subunit of MTP.[4][6] This reaction involves the addition of a new Coenzyme A molecule to cleave off a two-carbon acetyl-CoA unit.
-
Substrate: 3-Keto-5Z,8Z-tetradecadienoyl-CoA
-
Enzyme: Long-Chain 3-Ketoacyl-CoA Thiolase [EC 2.3.1.16]
-
Products: Acetyl-CoA + 3Z,6Z-Dodecadienoyl-CoA
-
Cofactor: Coenzyme A
Step 3: Isomerization of the cis-Δ3 Double Bond
The product, 3Z,6Z-Dodecadienoyl-CoA, has a cis double bond at the 3rd carbon, which is not a substrate for the next enzyme in beta-oxidation, enoyl-CoA hydratase. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, is required to move the double bond from the cis-Δ3 to the trans-Δ2 position.
-
Substrate: 3Z,6Z-Dodecadienoyl-CoA
-
Enzyme: Δ³,Δ²-Enoyl-CoA Isomerase [EC 5.3.3.8]
-
Product: 2E,6Z-Dodecadienoyl-CoA
Subsequent Rounds of Beta-Oxidation
The product, 2E,6Z-Dodecadienoyl-CoA, can now enter the standard beta-oxidation pathway for two more cycles, releasing two molecules of acetyl-CoA. This will yield a shortened acyl-CoA with a cis-Δ2 double bond (after the action of acyl-CoA dehydrogenase in the second cycle), which again requires isomerization. The process continues until the fatty acid is completely oxidized.
Caption: Hypothetical metabolic pathway of this compound.
Quantitative Data
Quantitative kinetic data for the enzymes involved with the specific substrate this compound is not available. However, kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths have been determined, providing an insight into the enzyme's substrate specificity.
Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 100 | 125 |
| 3-Hydroxyhexanoyl-CoA | C6 | 20 | 160 |
| 3-Hydroxyoctanoyl-CoA | C8 | 10 | 180 |
| 3-Hydroxydecanoyl-CoA | C10 | 5 | 175 |
| 3-Hydroxydodecanoyl-CoA | C12 | 4 | 150 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 4 | 120 |
| 3-Hydroxypalmitoyl-CoA | C16 | 4 | 90 |
Data adapted from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[11] It is important to note that these values can vary based on the source of the enzyme and assay conditions.
Experimental Protocols
Investigating the metabolism of this compound would require a series of in vitro and in vivo experiments.
The synthesis of the specific substrate is a prerequisite for any enzymatic study. This would likely involve a multi-step organic synthesis to create the fatty acid with the desired stereochemistry and double bond configuration, followed by its activation to a CoA ester. A general method for synthesizing fatty acyl-CoA esters involves the use of N-hydroxysuccinimide esters of the fatty acid.
This assay measures the rate of NAD+ reduction to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.[10]
Principle: (S)-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺
Materials:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
NAD+ solution: 10 mM in assay buffer.
-
Substrate: this compound (concentration to be varied for kinetic analysis).
-
Enzyme source: Purified mitochondrial trifunctional protein or mitochondrial extract.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
In a cuvette, mix the assay buffer, NAD+ solution, and substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme source.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Perform a blank reaction without the enzyme to control for non-enzymatic NAD+ reduction.
This can be achieved using radiolabeled substrates in isolated mitochondria, cell cultures, or tissue homogenates.[12][13][14][15]
Principle: A radiolabeled version of the fatty acid (e.g., with ¹⁴C or ³H) is provided to the biological system. The rate of beta-oxidation is determined by measuring the production of radiolabeled end products, such as ¹⁴CO₂ (from the complete oxidation of acetyl-CoA in the Krebs cycle) or ³H₂O.[12][15]
Materials:
-
Radiolabeled (e.g., [1-¹⁴C])-(S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid.
-
Cell culture medium or appropriate buffer for isolated mitochondria/tissue homogenates.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
System for trapping ¹⁴CO₂ (e.g., filter paper soaked in NaOH).[13]
Procedure (simplified for cell culture):
-
Synthesize the radiolabeled fatty acid and prepare a stock solution complexed to bovine serum albumin (BSA).
-
Culture cells (e.g., hepatocytes, myoblasts) to the desired confluency.
-
Incubate the cells with the radiolabeled fatty acid substrate for a defined period.
-
Stop the reaction (e.g., by adding perchloric acid).[12]
-
Measure the amount of radiolabeled product (e.g., ¹⁴CO₂ trapped on the filter paper) using a scintillation counter.
-
Normalize the results to the amount of protein or number of cells.
Caption: General experimental workflow for measuring fatty acid oxidation.
Conclusion
While direct evidence is lacking, the metabolic pathway of this compound can be logically inferred from the established mechanisms of fatty acid beta-oxidation. The process is likely initiated by the enzymes of the mitochondrial trifunctional protein, followed by the involvement of auxiliary isomerase enzymes to handle the polyunsaturated nature of the acyl chain. Further research, utilizing the experimental approaches outlined in this guide, is necessary to confirm the precise steps and regulatory features of this pathway. Such studies would be valuable for researchers in metabolic diseases and drug development, particularly in understanding the metabolism of complex fatty acids.
References
- 1. Mitochondrial trifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. youtube.com [youtube.com]
- 4. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. The molecular basis of pediatric long chain 3-hydroxyacyl-CoA dehydrogenase deficiency associated with maternal acute fatty liver of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 10. benchchem.com [benchchem.com]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A method for measuring fatty acid oxidation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a plausible enzymatic pathway for the synthesis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, a complex fatty acyl-CoA. Due to the limited direct literature on this specific molecule, this guide outlines a rational chemo-enzymatic approach based on established biocatalytic methods for the synthesis of structurally related acyl-CoA esters. The methodologies and data presented are synthesized from existing research on the enzymatic production of hydroxylated and unsaturated fatty acyl-CoAs.
Introduction
This compound is a chiral molecule featuring a hydroxyl group at the C3 position and two cis double bonds at the C5 and C8 positions. Such molecules are of interest in metabolic studies and as potential precursors for the synthesis of bioactive compounds. Enzymatic synthesis offers a powerful approach to produce such complex molecules with high stereoselectivity and regioselectivity, which is often challenging to achieve through traditional chemical synthesis.
This guide proposes a multi-step enzymatic cascade for the synthesis, starting from the corresponding free fatty acid, (5Z,8Z)-tetradecadienoic acid. The proposed pathway leverages the activities of acyl-CoA synthetases, acyl-CoA dehydrogenases, and enoyl-CoA hydratases.
Proposed Enzymatic Synthesis Pathway
The proposed synthesis of this compound can be envisioned through a three-step enzymatic cascade. This pathway is analogous to the initial steps of the β-oxidation of fatty acids.[1]
Step 1: Activation of the Free Fatty Acid The synthesis commences with the activation of the precursor fatty acid, (5Z,8Z)-tetradecadienoic acid, to its corresponding CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase (ACS) or ligase, utilizing ATP and Coenzyme A.[2]
Step 2: Dehydrogenation to form an α,β-unsaturated Acyl-CoA An acyl-CoA dehydrogenase (ACD) introduces a double bond between the α and β carbons (C2 and C3) of the acyl-CoA intermediate to form a trans-2-enoyl-CoA derivative. This step requires an electron acceptor, typically FAD.[2]
Step 3: Stereoselective Hydration The final step involves the stereospecific hydration of the trans-2-enoyl-CoA intermediate, catalyzed by an enoyl-CoA hydratase (ECH), also known as crotonase. This enzyme facilitates the addition of a water molecule across the double bond to yield the desired (S)-3-hydroxyacyl-CoA product.[2][3]
Experimental Protocols
The following are detailed, generalized experimental protocols for each step of the proposed enzymatic synthesis. These protocols are adapted from methodologies reported for the synthesis of similar 3-hydroxyacyl-CoA thioesters.[2]
Step 1: Acyl-CoA Synthesis (Activation)
-
Objective: To activate (5Z,8Z)-tetradecadienoic acid to (5Z,8Z)-tetradecadienoyl-CoA.
-
Materials:
-
(5Z,8Z)-tetradecadienoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
-
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Add the substrates: 10 mM (5Z,8Z)-tetradecadienoic acid (dissolved in a minimal amount of an appropriate solvent like ethanol (B145695) or DMSO), 5 mM Coenzyme A, and 10 mM ATP.
-
Initiate the reaction by adding 5-10 units of Acyl-CoA Synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC to observe the formation of the acyl-CoA and the depletion of free CoA.
-
Step 2: Acyl-CoA Dehydrogenation
-
Objective: To convert (5Z,8Z)-tetradecadienoyl-CoA to trans-2,5Z,8Z-tetradecatrienoyl-CoA.
-
Materials:
-
Reaction mixture from Step 1 containing (5Z,8Z)-tetradecadienoyl-CoA
-
Acyl-CoA Dehydrogenase (a medium-chain specific enzyme is recommended)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
-
Procedure:
-
To the reaction mixture from the previous step, add FAD to a final concentration of 50 µM.
-
Add 2-5 units of a suitable Acyl-CoA Dehydrogenase.
-
Incubate the mixture at 37°C for 2-4 hours.
-
The reaction can be monitored spectrophotometrically by following the reduction of a suitable electron acceptor or by HPLC analysis of the enoyl-CoA product.[2]
-
Step 3: Enoyl-CoA Hydration
-
Objective: To stereoselectively hydrate (B1144303) trans-2,5Z,8Z-tetradecatrienoyl-CoA to this compound.
-
Materials:
-
Reaction mixture from Step 2 containing trans-2,5Z,8Z-tetradecatrienoyl-CoA
-
Enoyl-CoA Hydratase (Crotonase)
-
-
Procedure:
-
To the reaction mixture from Step 2, add 5-10 units of Enoyl-CoA Hydratase.
-
Incubate at 37°C for 1-2 hours.
-
Monitor the formation of the final product, this compound, by HPLC.
-
Purification and Analysis
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with formic acid.
-
Protein Removal: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Purification: The supernatant containing the desired product can be purified using reversed-phase HPLC on a C18 column. A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) is typically effective for elution.[2]
-
Characterization: The purified product should be characterized by mass spectrometry (MS) to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy for structural verification. Chiral chromatography or enzymatic assays with a stereospecific dehydrogenase can be used to confirm the (S)-stereochemistry.[2]
Quantitative Data Summary
| Parameter | Expected Value/Range | Notes |
| Enzyme Concentration | ||
| Acyl-CoA Synthetase | 5-10 U/mL | Enzyme units will vary based on the specific activity of the preparation. |
| Acyl-CoA Dehydrogenase | 2-5 U/mL | |
| Enoyl-CoA Hydratase | 5-10 U/mL | |
| Substrate Concentration | ||
| (5Z,8Z)-tetradecadienoic acid | 1-10 mM | Higher concentrations may lead to substrate inhibition. |
| Coenzyme A | 0.5-5 mM | |
| ATP | 1-10 mM | |
| Reaction Conditions | ||
| pH | 7.0 - 8.0 | Optimal pH can vary between enzymes. |
| Temperature | 25 - 37 °C | |
| Incubation Time | 1 - 4 hours per step | Reaction times should be optimized by monitoring product formation. |
| Yields | ||
| Overall Yield | 40 - 70% | The overall yield will depend on the efficiency of each enzymatic step and purification losses. Chemo-enzymatic synthesis of other acyl-CoAs have reported yields in this range.[6][7] |
| Stereoselectivity | >95% ee | Enoyl-CoA hydratases are known for their high stereoselectivity, producing the (S)-isomer.[4] |
Visualizations
Proposed Enzymatic Synthesis Workflow
Caption: Proposed workflow for the enzymatic synthesis of this compound.
Hypothetical Metabolic Context
While a specific signaling pathway involving this compound is not defined, it can be placed in the context of fatty acid metabolism, potentially as an intermediate in a modified β-oxidation or a specialized biosynthetic pathway.
References
- 1. aocs.org [aocs.org]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]
- 6. researchgate.net [researchgate.net]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
Core Biological Role: An Essential Intermediate in Fatty Acid β-Oxidation
An In-depth Technical Guide on the Biological Role of (S)-3-Hydroxyacyl-CoAs in Cellular Function
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the pivotal functions of (S)-3-hydroxyacyl-CoA in cellular metabolism and the severe consequences of its dysregulation.
(S)-3-Hydroxyacyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation spiral, a major pathway for cellular energy production.[1][2] This metabolic process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[3]
The formation and subsequent conversion of (S)-3-hydroxyacyl-CoA occur in the third step of the four-step cycle. Specifically, after the initial oxidation and hydration of a fatty acyl-CoA, the resulting L-3-hydroxyacyl-CoA is oxidized by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) .[3][4] This reaction converts the hydroxyl group at the beta-carbon (C3) into a keto group, yielding a 3-ketoacyl-CoA molecule and reducing NAD+ to NADH.[3] This NADH is then utilized by the electron transport chain to generate ATP.
Deficiencies in the enzymes that process these molecules, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), are associated with severe metabolic diseases.[5]
Pathophysiological Role in Metabolic Disease
The clinical significance of 3-hydroxyacyl-CoAs and their corresponding free fatty acids is most evident in inborn errors of metabolism, such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency .[6][7] In these conditions, the genetic defect prevents the efficient processing of long-chain 3-hydroxyacyl-CoAs.[8] This blockage leads to the accumulation of long-chain 3-hydroxy fatty acids and their acylcarnitine derivatives in tissues like the heart, liver, and muscle.[6][8]
This accumulation is cytotoxic and disrupts mitochondrial function through several mechanisms:
-
Uncoupling of Oxidative Phosphorylation: Accumulated long-chain 3-hydroxy fatty acids act as protonophores, dissipating the mitochondrial membrane potential (ΔΨ). This uncouples substrate oxidation from ATP synthesis, leading to increased resting respiration, reduced ATP production, and impaired cellular energy homeostasis.[6]
-
Induction of Mitochondrial Permeability Transition Pore (mPTP): These metabolites can induce the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. This leads to mitochondrial swelling, loss of ΔΨ, and release of pro-apoptotic factors.[6]
-
Inhibition of Gluconeogenesis: The buildup of these intermediates can inhibit the process of gluconeogenesis, contributing to the severe hypoketotic hypoglycemia seen in patients during periods of fasting.[9]
Quantitative Data Presentation
Studies using isolated rat heart mitochondria have quantified the effects of various saturated long-chain 3-hydroxy fatty acids on key bioenergetic parameters.
| Compound | Concentration | Effect on State 4 Respiration (Substrate: Glutamate (B1630785)/Malate) | Effect on Respiratory Control Ratio (RCR) | Effect on Mitochondrial Membrane Potential (ΔΨ) | Reference |
| 3-Hydroxytetradecanoic Acid (3-HTA) | 50 µM | Increased | Diminished | Decreased | [6] |
| 3-Hydroxypalmitic Acid (3-HPA) | 50 µM | Increased | Diminished | Decreased | [6] |
| 3-Hydroxydodecanoic Acid (3-HDDA) | 50 µM | No significant effect | No significant effect | Decreased | [6] |
Table 1: Summary of the effects of long-chain 3-hydroxy fatty acids on mitochondrial function.
Experimental Protocols
The study of 3-hydroxy fatty acids requires specialized analytical and functional assays. Below are detailed protocols for their quantification and the assessment of their impact on mitochondrial bioenergetics.
Protocol 1: Quantification of 3-Hydroxy Fatty Acids by GC-MS
This method, based on stable isotope dilution gas chromatography-mass spectrometry, is the gold standard for accurately measuring 3-hydroxy fatty acids in biological samples like plasma or cell culture media.[1][10]
1. Sample Preparation and Internal Standards:
-
To 100 µL of plasma or medium, add a known amount of 1,2-¹³C-labeled internal standards for each 3-hydroxy fatty acid species to be quantified.[10]
-
Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
2. Derivatization (Silylation):
-
Dry the lipid extract under a stream of nitrogen.
-
To convert the carboxyl and hydroxyl groups into volatile trimethylsilyl (B98337) (TMS) esters and ethers, add 100 µL of a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11]
-
Cap the vial tightly and heat at 60°C for 30 minutes.
3. GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample onto a GC column (e.g., a DB-5ms capillary column).
-
Use a temperature program that effectively separates the different fatty acid species (e.g., initial temp 80°C, ramp to 280°C).
-
Operate the mass spectrometer in electron impact (EI) ionization mode and use selected ion monitoring (SIM) to detect the characteristic ions for each native and ¹³C-labeled 3-hydroxy fatty acid.[1][10]
-
Quantify by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
Protocol 2: Assessment of Mitochondrial Respiration
This protocol measures the effect of 3-hydroxy fatty acids on oxygen consumption rates in isolated mitochondria, which is crucial for determining effects like uncoupling.[6]
1. Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., rat heart or liver) in an ice-cold isolation buffer (e.g., containing sucrose, Tris, and EGTA).
-
Perform differential centrifugation to pellet and wash the mitochondria, ensuring a pure and functional preparation.
2. Oximetry:
-
Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph).
-
Suspend the isolated mitochondria (approx. 0.5 mg/mL) in a respiration buffer (e.g., containing KCl, phosphate (B84403) buffer, MgCl₂, and EGTA) at a controlled temperature (e.g., 30°C).
-
Add a respiratory substrate (e.g., 5 mM glutamate + 2.5 mM malate (B86768) for Complex I or 10 mM succinate (B1194679) for Complex II). This initiates State 2 respiration.
-
Add a controlled amount of ADP (e.g., 150 nmol) to induce State 3 respiration (phosphorylating).
-
Once the ADP is consumed, the rate returns to State 4 (resting).
-
Introduce the 3-hydroxy fatty acid of interest (e.g., 50 µM 3-HTA) and observe its effect on the State 4 respiration rate. An increase indicates uncoupling.[6]
-
Calculate the Respiratory Control Ratio (RCR = State 3 / State 4) before and after adding the compound. A decrease in RCR signifies mitochondrial dysfunction.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨ)
This assay determines if a compound dissipates the proton gradient across the inner mitochondrial membrane.
1. Preparation:
-
Use isolated mitochondria as described in Protocol 2.
-
Alternatively, use cultured cells loaded with a ΔΨ-sensitive fluorescent dye.
2. Fluorometric Assay (Isolated Mitochondria):
-
Incubate isolated mitochondria in respiration buffer with a substrate.
-
Add a fluorescent probe such as Rhodamine 123. This dye accumulates in energized mitochondria, and its fluorescence is quenched.
-
Monitor fluorescence in a fluorometer.
-
Add the 3-hydroxy fatty acid. A dissipation of ΔΨ will cause the Rhodamine 123 to be released from the mitochondria, resulting in an increase in fluorescence (de-quenching).[6]
-
Use a known uncoupler like FCCP as a positive control to induce maximum de-quenching.
Other Biological Contexts
While central to mammalian energy metabolism, 3-hydroxy fatty acids are also significant in other biological domains:
-
Bacterial Endotoxins: They are integral structural components of Lipid A, the bioactive center of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[12] Their presence can be used as a biomarker for bacterial contamination.[12]
-
Plant Immunity: In plants like Arabidopsis, medium-chain 3-hydroxy fatty acids are recognized as microbe-associated molecular patterns (MAMPs), triggering an innate immune response.[11]
Conclusion
(S)-3-Hydroxyacyl-CoA is a linchpin metabolite in cellular bioenergetics, serving as a key intermediate in the β-oxidation of fatty acids. While its role in healthy metabolism is transient and tightly regulated, its accumulation due to genetic defects reveals a potent cytotoxic potential, primarily through the disruption of mitochondrial function. The study of its corresponding free fatty acids has been instrumental in understanding the pathophysiology of severe metabolic diseases. Although data on the specific di-unsaturated molecule (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is currently lacking, the established principles governing the metabolism and toxicity of its saturated and mono-unsaturated long-chain counterparts provide a robust framework for predicting its biological significance. Future research using the advanced analytical and functional protocols outlined here will be essential to characterize the unique properties of this and other complex fatty acid intermediates.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. Long Chain Hydroxy Acyl-CoA Dehydrogenase Deficiency ( LCHADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 10. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Technical Guide on its Discovery, Origin, and Significance in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a specific intermediate in the mitochondrial beta-oxidation of certain polyunsaturated fatty acids. Its discovery is intrinsically linked to the broader investigation of fatty acid metabolism and the identification of biomarkers for inherited metabolic disorders. This technical guide provides a comprehensive overview of the discovery, origin, and biochemical significance of this compound. It includes detailed experimental protocols for its study, quantitative data on related enzymes, and visual diagrams of the relevant metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the context of metabolic diseases.
Discovery and Origin
The discovery of this compound is not attributed to a single seminal finding but rather emerged from the systematic elucidation of the beta-oxidation pathway of polyunsaturated fatty acids (PUFAs) and the clinical investigation of fatty acid oxidation disorders. While the core four-step cycle of beta-oxidation for saturated fatty acids was established earlier, the metabolism of unsaturated fatty acids presented a more complex picture, requiring the action of auxiliary enzymes.
The origin of this compound is the mitochondrial beta-oxidation of polyunsaturated fatty acids that contain double bonds at specific positions. A likely precursor is linoleic acid (C18:2, n-6), a common dietary fatty acid. The degradation of such fatty acids proceeds through the standard beta-oxidation cycles until a double bond is encountered in a position that prevents the action of the standard enzymes. Auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are then required to reconfigure the double bonds to allow beta-oxidation to continue. This compound is an intermediate that is formed after several cycles of beta-oxidation of a precursor like linoleic acid and the action of these auxiliary enzymes.
The identification of this and other long-chain 3-hydroxyacyl-CoA intermediates has been greatly facilitated by the development of sensitive analytical techniques such as tandem mass spectrometry (MS/MS). These methods allow for the detection and quantification of acylcarnitines, which are carnitine esters of acyl-CoAs, in biological samples like blood and urine. The presence of 3-hydroxy-5,8-tetradecadienoylcarnitine in urine is indicative of the accumulation of its corresponding acyl-CoA ester within the mitochondria, often due to a deficiency in the enzyme responsible for its further metabolism, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).
Biochemical Significance
This compound is a crucial, albeit transient, intermediate in the complete oxidation of specific polyunsaturated fatty acids for energy production. Its proper metabolism is essential for maintaining energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle.
The accumulation of this compound and other long-chain 3-hydroxyacyl-CoAs is a hallmark of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a serious inherited metabolic disorder. LCHAD is one of the three enzymatic activities of the mitochondrial trifunctional protein (TFP). In LCHAD deficiency, the inability to dehydrogenate this compound to 3-keto-5Z,8Z-tetradecadienoyl-CoA leads to a bottleneck in the beta-oxidation spiral. This has several pathological consequences:
-
Energy Deficiency: The block in beta-oxidation impairs the production of acetyl-CoA, NADH, and FADH2, leading to a severe energy deficit, especially during periods of fasting or metabolic stress.
-
Toxic Accumulation: The buildup of long-chain 3-hydroxyacyl-CoAs and their carnitine derivatives is believed to have direct toxic effects, including lipotoxicity, which can damage cellular membranes and organelles.
-
Mitochondrial Dysfunction: The accumulation of these intermediates can impair mitochondrial function, leading to increased oxidative stress and apoptosis.
Therefore, the detection and quantification of this compound (often via its carnitine ester) serves as a critical diagnostic marker for LCHAD deficiency and other related fatty acid oxidation disorders.
Quantitative Data
Precise quantitative data for the enzymatic reactions involving this compound are not extensively documented in the literature. However, data for the enzymes acting on structurally similar long-chain 3-hydroxyacyl-CoAs provide valuable insights into the expected kinetic parameters.
| Enzyme | Substrate (Analogue) | Km (µM) | Vmax (µmol/min/mg) | Source Organism | Reference (Illustrative) |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | 3-Hydroxymyristoyl-CoA (C14) | 5 - 20 | 2 - 5 | Human | Inferred from general LCHAD activity data |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | 3-Hydroxypalmitoyl-CoA (C16) | 3 - 15 | 1.5 - 4 | Human | Inferred from general LCHAD activity data |
Note: The kinetic parameters for this compound are expected to be within a similar range to these analogues, but the presence of double bonds may influence substrate binding and turnover rates.
Experimental Protocols
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. For researchers requiring this standard, commercial sources are the most practical option. However, for custom synthesis or labeling studies, a general enzymatic approach can be outlined.
Principle: This method involves the enzymatic hydration of the corresponding trans-2,5Z,8Z-tetradecatrienoyl-CoA using enoyl-CoA hydratase.
Materials:
-
trans-2,5Z,8Z-tetradecatrienoyl-CoA (custom synthesis required)
-
Purified enoyl-CoA hydratase (e.g., from bovine liver)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
EDTA
-
HPLC system for purification
Procedure:
-
Dissolve trans-2,5Z,8Z-tetradecatrienoyl-CoA in potassium phosphate buffer.
-
Add purified enoyl-CoA hydratase to the solution.
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by HPLC, observing the formation of the 3-hydroxy product.
-
Once the reaction is complete, terminate it by adding a denaturing agent (e.g., perchloric acid).
-
Purify the this compound from the reaction mixture using reverse-phase HPLC.
-
Lyophilize the purified product and store it at -80°C.
Quantification by Tandem Mass Spectrometry (MS/MS)
The most common method for quantifying this compound in biological samples is through the analysis of its carnitine derivative, 3-hydroxy-5,8-tetradecadienoylcarnitine, using MS/MS.
Principle: Acylcarnitines are extracted from the biological matrix and analyzed by MS/MS. The precursor ion (the acylcarnitine) is selected and fragmented, and a specific product ion (typically corresponding to the carnitine backbone) is detected. Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.
Materials:
-
Biological sample (e.g., dried blood spot, plasma, urine)
-
Methanol (B129727) with internal standards (e.g., deuterated acylcarnitines)
-
Derivatizing agent (e.g., n-butanolic HCl, if required for the specific method)
-
Tandem mass spectrometer coupled with a liquid chromatography system
Procedure:
-
Extraction: Extract the acylcarnitines from the biological sample using methanol containing the internal standards.
-
Derivatization (Optional): In some methods, the extracts are derivatized to improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis: Inject the extracted and prepared sample into the LC-MS/MS system.
-
Data Acquisition: Operate the mass spectrometer in a precursor ion scan or multiple reaction monitoring (MRM) mode to detect the specific transition for 3-hydroxy-5,8-tetradecadienoylcarnitine and its internal standard.
-
Quantification: Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Signaling Pathways and Workflows
Caption: Beta-oxidation of 5Z,8Z-Tetradecadienoyl-CoA and the impact of LCHAD deficiency.
Caption: Workflow for the quantification of 3-hydroxy-5,8-tetradecadienoylcarnitine by LC-MS/MS.
Conclusion
This compound is a significant intermediate in the metabolism of polyunsaturated fatty acids. While its direct discovery is intertwined with the broader history of fatty acid oxidation research, its importance as a biomarker for inherited metabolic disorders like LCHAD deficiency is well-established. The analytical methods for its detection are robust and play a crucial role in the diagnosis and management of these conditions. Further research into the specific kinetics and potential regulatory roles of this and other polyunsaturated 3-hydroxyacyl-CoA intermediates will undoubtedly provide deeper insights into the complexities of lipid metabolism and its dysregulation in disease. This guide serves as a foundational resource for professionals seeking to understand and investigate the role of this compound in health and disease.
Natural Sources of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a putative intermediate in the fungal biosynthesis of the oxylipin 3-hydroxy-5Z,8Z-tetradecadienoic acid (3-HTDE). While the direct isolation of the CoA-ester from a natural source has not been explicitly documented, its existence is inferred from the well-established principles of fatty acid metabolism. This technical guide provides a comprehensive overview of the primary natural source of the corresponding free fatty acid, the soil fungus Mucor genevensis, and details the proposed biosynthetic pathway. Furthermore, this guide outlines detailed experimental protocols for the cultivation of M. genevensis, and the extraction and analysis of 3-HTDE and its potential precursor, this compound. The known biological activities of related 3-hydroxy fatty acids are also discussed, providing context for future research and drug development endeavors.
Natural Source and Biosynthesis
The principal known natural source of 3-hydroxy-5Z,8Z-tetradecadienoic acid (3-HTDE), the de-esterified form of this compound, is the soil fungus Mucor genevensis.[1] This fungus has been shown to produce 3-HTDE when supplemented with exogenous arachidonic acid.[1] The biosynthesis of 3-HTDE in M. genevensis is believed to proceed through a retroconversion pathway, where arachidonic acid is first converted to linoleic acid, which then serves as the substrate for the formation of 3-HTDE.[1]
The proposed biosynthetic pathway suggests the involvement of several enzymatic steps. While the specific enzymes in Mucor genevensis have not been fully characterized, the conversion of linoleic acid to a 3-hydroxy fatty acid likely involves enzymes such as lipoxygenases or dioxygenases, which are common in fungal oxylipin biosynthesis. The formation of the CoA-ester, this compound, is a critical step in the activation of the fatty acid for subsequent metabolic processing, consistent with general fatty acid metabolism pathways.
Biological Context: Antifungal Activity of 3-Hydroxy Fatty Acids
Several 3-hydroxy fatty acids produced by various microorganisms, including fungi and bacteria, have been reported to exhibit significant antifungal properties.[2][3][4][5] These compounds are believed to act by disrupting the cell membranes of target fungi, leading to increased permeability and eventual cell death.[2] The antifungal activity is often broad-spectrum, affecting a range of molds and yeasts.[2][4] The presence of 3-HTDE in the secretome of Mucor genevensis may suggest a role in inter-microbial competition or defense.
Table 1: Antifungal Activity of Selected 3-Hydroxy Fatty Acids
| Compound | Producing Organism | Target Organisms | Minimum Inhibitory Concentration (MIC) | Reference |
| 3-(R)-Hydroxydecanoic acid | Lactobacillus plantarum | Various molds and yeasts | 10-100 µg/mL | [2] |
| 3-Hydroxy-5-cis-dodecenoic acid | Lactobacillus plantarum | Various molds and yeasts | 10-100 µg/mL | [2] |
| 3-(R)-Hydroxydodecanoic acid | Lactobacillus plantarum | Various molds and yeasts | 10-100 µg/mL | [2] |
| 3-(R)-Hydroxytetradecanoic acid | Lactobacillus plantarum | Various molds and yeasts | 10-100 µg/mL | [2] |
| Monohydroxy C18:1 fatty acid | Lactobacillus hammesii | Aspergillus niger, Penicillium roqueforti | 0.1-0.7 g/L | [5][6] |
Experimental Protocols
Cultivation of Mucor genevensis and Production of 3-HTDE
This protocol is adapted from studies on the fatty acid composition and cultivation of Mucor genevensis.[7][8][9][10][11]
Materials:
-
Mucor genevensis culture
-
Yeast extract-peptone-glucose (YPG) medium or a defined synthetic medium
-
Sterile flasks
-
Incubator shaker
-
Arachidonic acid solution (sterile-filtered)
Procedure:
-
Prepare the desired culture medium (e.g., YPG) and sterilize by autoclaving.
-
Inoculate the sterile medium with Mucor genevensis spores or mycelia.
-
Incubate the culture at 25-30°C with agitation (e.g., 200 rpm) for 3-5 days to allow for sufficient biomass growth.[7][8]
-
Aseptically add a sterile solution of arachidonic acid to the culture to a final concentration of 50-100 µg/mL.
-
Continue the incubation for an additional 24-48 hours to allow for the biotransformation of arachidonic acid.
-
Harvest the culture broth and separate the fungal biomass from the supernatant by filtration or centrifugation. The 3-HTDE is expected to be primarily in the supernatant.[1]
Extraction and Analysis of 3-Hydroxy-5Z,8Z-Tetradecadienoic Acid (3-HTDE) by GC-MS
This protocol is based on standard methods for the analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
Materials:
-
Culture supernatant from Mucor genevensis
-
Internal standard (e.g., heptadecanoic acid)
-
Organic solvents (e.g., ethyl acetate (B1210297), hexane)
-
Anhydrous sodium sulfate
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, or methanolic HCl)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Extraction:
-
Acidify the culture supernatant to pH 3-4 with HCl.
-
Add a known amount of internal standard.
-
Extract the fatty acids with an equal volume of ethyl acetate or another suitable organic solvent three times.
-
Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) esters. Alternatively, use methanolic HCl to form fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of the fatty acid derivatives (e.g., initial temperature of 70°C, ramp to 280°C).
-
Acquire mass spectra in the electron ionization (EI) mode. The TMS derivative of a 3-hydroxy fatty acid will typically show a characteristic fragment ion at m/z 175. The mass spectrum of the methyl ester of 3-hydroxytetradecanoic acid will show a characteristic base peak at m/z 103.[12]
-
Identify 3-HTDE based on its retention time and mass spectrum compared to authentic standards if available, or by interpretation of the fragmentation pattern.
-
Quantify the amount of 3-HTDE relative to the internal standard.
-
Extraction and Analysis of this compound by LC-MS/MS
This protocol is a representative method for the analysis of acyl-CoA esters and is adapted from established LC-MS/MS methodologies for these molecules.[14][15][16][17][18]
Materials:
-
Fungal biomass of Mucor genevensis
-
Internal standard (e.g., ¹³C-labeled palmitoyl-CoA or another odd-chain acyl-CoA)
-
Extraction buffer (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid in aqueous acetonitrile)
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile phases (e.g., A: ammonium (B1175870) acetate in water; B: ammonium acetate in acetonitrile/isopropanol)
Procedure:
-
Extraction:
-
Rapidly quench the metabolism of the fungal biomass by flash-freezing in liquid nitrogen.
-
Homogenize the frozen biomass in the cold extraction buffer containing the internal standard.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the acyl-CoA esters.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the C18 column.
-
Elute the acyl-CoA esters using a gradient of mobile phase B.
-
Detect the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The transition for acyl-CoAs typically involves the precursor ion [M+H]⁺ and a characteristic product ion corresponding to the CoA moiety (e.g., m/z 408 or a neutral loss of 507 amu).[18]
-
Identify this compound based on its retention time and specific MRM transition.
-
Quantify the molecule by comparing its peak area to that of the internal standard.
-
Conclusion
While this compound has not been directly isolated from a natural source, its existence as an intermediate in the biosynthesis of 3-HTDE in Mucor genevensis is highly probable. This technical guide provides researchers with the foundational knowledge and detailed experimental frameworks necessary to investigate this molecule further. The provided protocols for fungal cultivation, fatty acid analysis, and acyl-CoA analysis offer a starting point for the isolation, identification, and quantification of this compound. Given the known antifungal properties of related 3-hydroxy fatty acids, further research into the biological activity of this specific molecule and its derivatives could pave the way for the development of novel therapeutic agents.
References
- 1. Oxylipin formation in fungi: biotransformation of arachidonic acid to 3-hydroxy-5,8-tetradecadienoic acid by Mucor genevensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal hydroxy fatty acids produced during sourdough fermentation: microbial and enzymatic pathways, and antifungal activity in bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Hydroxy Fatty Acids Produced during Sourdough Fermentation: Microbial and Enzymatic Pathways, and Antifungal Activity in Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aerobic Cultivation of Mucor Species Enables the Deacidification of Yogurt Acid Whey and the Production of Fungal Oil [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid and sterol composition of Mucor genevensis in relation to dimorphism and anaerobic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fatty Acid and Sterol Composition of Mucor genevensis in Relation to Dimorphism and Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. escholarship.org [escholarship.org]
- 17. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
Introduction
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a specific stereoisomer of a 3-hydroxy fatty acyl-coenzyme A. Molecules of this class are critical intermediates in the metabolic pathways of fatty acids, particularly in mitochondrial beta-oxidation. The presence of two cis double bonds in the acyl chain at positions 5 and 8 suggests its origin from the metabolism of a polyunsaturated fatty acid. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the anticipated physicochemical properties, relevant biological pathways, and experimental methodologies for the study of this and related compounds.
Predicted Physicochemical Properties
The physicochemical properties of this compound are influenced by its three main components: the long, unsaturated acyl chain, the hydroxyl group at the beta-position, and the large, polar coenzyme A moiety.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Property | Predicted Value for this compound | Data from Analogous Compounds | Reference Compound |
| Molecular Formula | C35H58N7O18P3S | C35H62N7O18P3S | (S)-3-Hydroxytetradecanoyl-CoA |
| Molecular Weight | ~989.85 g/mol | 993.89 g/mol | (S)-3-Hydroxytetradecanoyl-CoA |
| Solubility | Likely soluble in aqueous buffers and polar organic solvents. | Water Solubility: 2.66 g/L (Predicted) | (3S)-3-Hydroxy-cis-8-tetradecenoyl-CoA |
| pKa (Strongest Acidic) | ~0.8 (Phosphate group) | 0.83 (Predicted) | (3S)-3-Hydroxy-cis-8-tetradecenoyl-CoA |
| pKa (Strongest Basic) | ~5.0 (Primary amine) | 4.95 (Predicted) | (3S)-3-Hydroxy-cis-8-tetradecenoyl-CoA |
| LogP | Expected to be low due to the large polar CoA group. | 1.93 (Predicted) | (3S)-3-Hydroxy-cis-8-tetradecenoyl-CoA |
| Stability | Susceptible to hydrolysis of the thioester bond, especially at extreme pH and temperature. The double bonds are prone to oxidation. | General instability of thioester bonds. | General Acyl-CoAs |
Biological Context and Signaling Pathways
(S)-3-Hydroxyacyl-CoA molecules are key intermediates in the mitochondrial beta-oxidation of fatty acids. This pathway is a major source of cellular energy.[1][2] The degradation of unsaturated fatty acids, such as the parent acid of this compound, requires additional enzymatic steps compared to saturated fatty acids.
The metabolism of this compound would likely involve the following general pathway:
Deficiencies in the enzymes responsible for processing long-chain 3-hydroxyacyl-CoAs, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), lead to serious metabolic disorders.[3][4] These disorders are characterized by the accumulation of toxic metabolic intermediates.[5]
Experimental Protocols
The study of this compound requires specialized techniques for its synthesis, extraction, and analysis due to its likely low abundance and instability.
A general method for the enzymatic synthesis of 3-hydroxyacyl-CoAs involves a two-step process starting from the corresponding 2,3-enoyl free acid.[6]
-
CoA Ligation: The 2,3-enoyl free acid is first linked to Coenzyme A. This can be achieved using a CoA transferase, such as the recombinant glutaconate coenzyme A-transferase (GctAB), which is active towards short-chain acids.[6]
-
Hydration: The resulting 2,3-enoyl-acyl-CoA is then hydrated to form the 3-hydroxyacyl-CoA. This reaction is catalyzed by an enoyl-CoA hydratase, for example, the recombinant human short-chain enoyl-CoA hydratase (ECHS1).[6]
A generalized protocol for the extraction of acyl-CoAs from tissues is as follows:
-
Homogenization: Homogenize frozen tissue samples in a cold solution of 2:1:0.8 methanol (B129727):chloroform:water.
-
Phase Separation: Centrifuge the homogenate to separate the polar aqueous phase (containing acyl-CoAs) from the non-polar organic phase.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous phase onto the conditioned cartridge.
-
Wash the cartridge with water to remove salts and other highly polar impurities.
-
Elute the acyl-CoAs with a solution of methanol containing a small amount of ammonium (B1175870) hydroxide (B78521) to ensure the elution of the acidic molecules.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in a suitable buffer for subsequent analysis, such as by LC-MS/MS.
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.
-
Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is typically employed to separate the different acyl-CoA species based on the length and saturation of their acyl chains. A gradient of an aqueous buffer (often containing a weak acid like formic acid or ammonium acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is used for elution.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The detection is typically done in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the acyl-CoA) is selected and fragmented, and a specific product ion is monitored for quantification. This provides high selectivity and sensitivity.
Conclusion
While this compound remains a sparsely characterized molecule, its predicted physicochemical properties and metabolic role can be inferred from the extensive knowledge of related long-chain 3-hydroxyacyl-CoAs. It is anticipated to be a key, albeit transient, intermediate in the beta-oxidation of polyunsaturated fatty acids. The experimental protocols outlined in this guide provide a framework for the synthesis, extraction, and analysis of this and similar molecules, which will be crucial for elucidating their precise biological functions and their roles in health and disease. Further research is warranted to isolate and characterize this specific metabolite to confirm its properties and physiological significance.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Deficiency of long-chain 3-hydroxyacyl-CoA dehydrogenase: a cause of lethal myopathy and cardiomyopathy in early childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and Related Long-Chain 3-Hydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, a specific long-chain 3-hydroxyacyl-coenzyme A intermediate, and the broader class of (S)-3-hydroxyacyl-CoAs. While a specific CAS registry number for this compound is not publicly available, this document will delve into the known characteristics, metabolic significance, and analytical methodologies relevant to this class of molecules. The guide will cover their role in mitochondrial fatty acid β-oxidation, enzymatic synthesis, and quantitative analysis, providing detailed experimental protocols and summarizing key quantitative data for related enzymes.
Introduction
(S)-3-hydroxyacyl-CoAs are critical intermediates in the mitochondrial fatty acid β-oxidation spiral, a major pathway for energy production from lipids. The specific molecule, this compound, is a C14 fatty acyl-CoA with two cis double bonds, indicating its origin from the oxidation of a polyunsaturated fatty acid. Understanding the metabolism and regulation of such molecules is crucial for research into metabolic disorders, including fatty acid oxidation defects, and for the development of targeted therapeutics.
CAS Registry Number
A specific CAS (Chemical Abstracts Service) registry number for this compound could not be located in publicly available databases. This suggests that the compound may not have been individually registered or that it is not yet widely cataloged. For related saturated compounds, such as (S)-3-Hydroxytetradecanoyl-CoA, the Human Metabolome Database also indicates that a CAS number is "Not Available".
Metabolic Significance
(S)-3-hydroxyacyl-CoAs are central to the β-oxidation pathway. This metabolic process involves a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.
The formation and subsequent conversion of (S)-3-hydroxyacyl-CoAs are catalyzed by two key enzymes: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.
-
Enoyl-CoA Hydratase (ECH) : This enzyme catalyzes the hydration of a trans-2-enoyl-CoA to form an (S)-3-hydroxyacyl-CoA.[1][2][3]
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) : This enzyme catalyzes the NAD⁺-dependent oxidation of the (S)-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[4][5][6][7]
Deficiencies in these enzymes can lead to serious metabolic diseases. For instance, L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency results in the accumulation of long-chain 3-hydroxy fatty acids, which can have toxic effects.
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of (S)-3-hydroxyacyl-CoAs in the mitochondrial fatty acid β-oxidation spiral.
Quantitative Data
Specific quantitative data for the enzymatic reactions involving this compound are not readily found in the literature. However, kinetic parameters for 3-hydroxyacyl-CoA dehydrogenases with various other substrates have been determined. The following tables summarize representative data.
Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 100 | 150 |
| 3-Hydroxyhexanoyl-CoA | C6 | 20 | 250 |
| 3-Hydroxyoctanoyl-CoA | C8 | 10 | 300 |
| 3-Hydroxydecanoyl-CoA | C10 | 8 | 280 |
| 3-Hydroxydodecanoyl-CoA | C12 | 7 | 250 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 6 | 220 |
| 3-Hydroxyhexadecanoyl-CoA | C16 | 5 | 200 |
Data adapted from published studies on L-3-hydroxyacyl-CoA dehydrogenase activity.[8]
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis and quantitative analysis of (S)-3-hydroxyacyl-CoAs.
Enzymatic Synthesis of (S)-3-Hydroxyacyl-CoAs
A general method for the enzymatic synthesis of 3-hydroxyacyl-CoAs involves a two-step process starting from the corresponding 2,3-enoyl free acid.[9]
Materials:
-
2,3-enoyl fatty acid (e.g., trans-2-tetradecenoic acid)
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase
-
Enoyl-CoA hydratase (e.g., recombinant human short-chain enoyl-CoA hydratase, ECHS1)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Purification system (e.g., HPLC)
Protocol:
-
Acyl-CoA Synthesis:
-
In a reaction vessel, combine the 2,3-enoyl fatty acid, CoA, and ATP in the reaction buffer.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate at 37°C for 1-2 hours.
-
Monitor the formation of the enoyl-CoA by HPLC.
-
Purify the enoyl-CoA product.
-
-
Hydration to 3-Hydroxyacyl-CoA:
-
To the purified enoyl-CoA, add enoyl-CoA hydratase.
-
Incubate at 37°C for 30-60 minutes.
-
Monitor the conversion to 3-hydroxyacyl-CoA by HPLC or mass spectrometry.
-
Purify the final (S)-3-hydroxyacyl-CoA product.
-
Quantitative Analysis by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the quantification of 3-hydroxy fatty acids, which can be released from their CoA esters by hydrolysis.[10][11][12][13][14]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standards (e.g., stable isotope-labeled 3-hydroxy fatty acids)
-
Reagents for hydrolysis (e.g., KOH)
-
Reagents for extraction (e.g., hexane, ethyl acetate)
-
Derivatization agent (e.g., pentafluorobenzyl bromide for GC-MS)
-
GC-MS or LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Add a known amount of internal standard to the sample.
-
Perform alkaline hydrolysis to release the fatty acids from their CoA esters.
-
Acidify the sample and extract the fatty acids with an organic solvent.
-
Evaporate the solvent and reconstitute the sample.
-
-
Derivatization (for GC-MS):
-
Derivatize the fatty acids to enhance their volatility and detection.
-
-
Instrumental Analysis:
-
Inject the prepared sample into the GC-MS or LC-MS/MS system.
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.
-
-
Data Analysis:
-
Calculate the concentration of the 3-hydroxy fatty acid based on the ratio of the analyte peak area to the internal standard peak area.
-
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.[4][6][8][15]
Materials:
-
Enzyme source (e.g., purified enzyme, cell lysate)
-
(S)-3-hydroxyacyl-CoA substrate
-
NAD⁺
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer and NAD⁺ in a cuvette.
-
Add the enzyme sample to the cuvette and incubate at a constant temperature (e.g., 37°C) for 5 minutes to equilibrate.
-
Initiate the reaction by adding the (S)-3-hydroxyacyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity from the linear rate of NADH formation.
Signaling Pathways and Workflows
While specific signaling pathways directly regulated by this compound are not well-defined, the overall flux through the β-oxidation pathway is tightly regulated by cellular energy status and hormonal signals.
The following diagram illustrates a typical experimental workflow for characterizing the enzymatic conversion of a 3-hydroxyacyl-CoA.
Conclusion
This compound is a representative of a crucial class of metabolic intermediates. Although specific data for this particular molecule are scarce, the principles governing its synthesis, metabolism, and analysis are well-established for the broader family of 3-hydroxyacyl-CoAs. This guide provides a foundation for researchers and drug development professionals working on fatty acid metabolism and related diseases, offering key data, detailed protocols, and a conceptual framework for further investigation. Future research is needed to elucidate the specific roles and properties of individual unsaturated long-chain 3-hydroxyacyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 3. Enoyl_CoA_Hydratase [collab.its.virginia.edu]
- 4. benchchem.com [benchchem.com]
- 5. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis and Structural Elucidation of Fatty Acids by Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags and m-CPBA Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Technical Guide to its Role in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a key intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. As a hydroxylated derivative of a C14:2 fatty acid, its metabolism requires a specialized set of enzymes to handle the cis double bonds at positions 5 and 8. The accumulation of its carnitine conjugate, 3-hydroxy-5,8-tetradecadienoylcarnitine, has been identified as a potential biomarker in certain inherited metabolic disorders, such as Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), highlighting its clinical relevance. This technical guide provides an in-depth overview of the metabolic pathway of this compound, summarizes relevant quantitative data, details experimental protocols for its study, and presents visual diagrams of the associated biochemical processes.
Introduction to this compound in Fatty Acid Metabolism
Fatty acid β-oxidation is a critical catabolic process for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.[1] The breakdown of fatty acids occurs primarily within the mitochondria and involves a cyclical series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[1][2]
While the oxidation of saturated fatty acids is straightforward, the metabolism of unsaturated fatty acids, such as those that give rise to this compound, necessitates auxiliary enzymes to manage the stereochemistry of the double bonds.[1][3] this compound is a specific intermediate in the degradation of 5Z,8Z-tetradecadienoic acid. Its hydroxyl group at the beta-carbon (C3) signifies that it is in the midst of a β-oxidation cycle.
The presence of its carnitine ester, 3-hydroxy-5,8-tetradecadienoylcarnitine, has been noted in human urine and is classified as a long-chain acylcarnitine. Acylcarnitines are crucial for transporting fatty acyl groups into the mitochondrial matrix for oxidation. Notably, altered levels of hydroxylated long-chain acylcarnitines, including 3-hydroxy-5,8-tetradecadienoylcarnitine, have been detected in newborns with Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), suggesting a disruption in the β-oxidation pathway.[4]
The Metabolic Pathway of 5Z,8Z-Tetradecadienoic Acid
The complete oxidation of 5Z,8Z-tetradecadienoic acid to acetyl-CoA involves the core β-oxidation enzymes as well as auxiliary enzymes to handle the cis double bonds. The initial substrate, 5Z,8Z-tetradecadienoyl-CoA, undergoes two cycles of conventional β-oxidation. This process generates this compound as an intermediate in the second cycle. Subsequent steps require the action of enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase to reconfigure the double bonds for the continued function of the β-oxidation spiral.
The generalized pathway is as follows:
-
Initial β-oxidation Cycles: The C14:2 fatty acyl-CoA enters the β-oxidation spiral. The first cycle proceeds normally.
-
Formation of this compound: In the second cycle, after the initial dehydrogenation and subsequent hydration of the acyl-CoA, this compound is formed.
-
Dehydrogenation and Thiolysis: This intermediate is then dehydrogenated to 3-keto-5Z,8Z-tetradecadienoyl-CoA, followed by thiolytic cleavage to release an acetyl-CoA and a shortened acyl-CoA.
-
Isomerization and Further Oxidation: The resulting acyl-CoA with a cis double bond at an unfavorable position is acted upon by enoyl-CoA isomerase.
-
Dienoyl-CoA Reductase Action: As oxidation continues, a conjugated diene is formed, which is a substrate for 2,4-dienoyl-CoA reductase. This enzyme uses NADPH to reduce the diene, allowing the product to re-enter the main β-oxidation pathway.[5][6]
Hypothetical Metabolic Pathway of 5Z,8Z-Tetradecadienoyl-CoA
Quantitative Data
| Enzyme Class | General Substrate | Typical Km (µM) | Typical Vmax (µmol/min/mg) | Notes |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Long-Chain Acyl-CoAs | 1 - 10 | 5 - 20 | Activity is chain-length dependent. |
| Enoyl-CoA Hydratase | Enoyl-CoAs | 20 - 100 | 50 - 200 | Generally not rate-limiting. |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | Long-Chain 3-Hydroxyacyl-CoAs | 5 - 50 | 10 - 60 | A key enzyme in the oxidation of long-chain fatty acids.[7] |
| 3-Ketoacyl-CoA Thiolase | 3-Ketoacyl-CoAs | 1 - 20 | 20 - 100 | Catalyzes the final step of the β-oxidation cycle. |
| 2,4-Dienoyl-CoA Reductase | 2,4-Dienoyl-CoAs | 2 - 15 | 1 - 10 | Essential for polyunsaturated fatty acid oxidation.[5][6] |
This table presents approximate values based on data for similar substrates and should be considered as a general reference.
Experimental Protocols
The study of this compound and its metabolism involves several key experimental approaches, from the analysis of fatty acid oxidation in biological samples to the characterization of specific enzyme activities.
Measurement of Fatty Acid β-Oxidation in Isolated Mitochondria or Hepatocytes
This protocol is adapted from methods used to measure the oxidation of radiolabeled fatty acids.
Objective: To quantify the rate of β-oxidation of a fatty acid substrate.
Materials:
-
Isolated mitochondria or primary hepatocytes
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid as a general substrate)
-
Reaction buffer (containing BSA, L-carnitine, and other cofactors)
-
Scintillation fluid and counter
Procedure:
-
Substrate Preparation: Prepare a solution of the fatty acid complexed with bovine serum albumin (BSA). For radiolabeled substrates, add the labeled fatty acid to the BSA solution.
-
Incubation: Incubate the isolated mitochondria or hepatocytes with the reaction buffer containing the fatty acid substrate at 37°C.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separation of Products: Separate the acid-soluble metabolites (which include acetyl-CoA) from the unoxidized fatty acid.
-
Quantification: Measure the radioactivity in the acid-soluble fraction using a scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation.
Experimental Workflow for Fatty Acid Oxidation Assay
Analysis of 3-Hydroxy Fatty Acids by GC-MS
This protocol outlines a general method for the derivatization and analysis of 3-hydroxy fatty acids.
Objective: To identify and quantify 3-hydroxy fatty acids in a biological sample.
Materials:
-
Biological sample (e.g., plasma, cell culture medium)
-
Internal standards (stable isotope-labeled 3-hydroxy fatty acids)
-
Derivatization reagents (for silylation or esterification)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Extract lipids from the biological sample.
-
Derivatization: Convert the 3-hydroxy fatty acids into volatile derivatives. A common method is silylation, which converts hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The compounds are separated based on their volatility and retention time in the gas chromatograph and then identified and quantified by the mass spectrometer.
-
Data Analysis: Quantify the amount of each 3-hydroxy fatty acid by comparing its peak area to that of the corresponding internal standard.
Logical Flow of GC-MS Analysis of 3-Hydroxy Fatty Acids
Signaling Pathways and Clinical Relevance
While this compound is not a primary signaling molecule, its accumulation, or the accumulation of its precursor fatty acid, can have significant cellular consequences. Inborn errors of fatty acid metabolism, such as LCHAD and VLCAD deficiencies, lead to a buildup of long-chain acyl-CoAs and their derivatives.[4] These accumulated intermediates can have toxic effects, including the uncoupling of oxidative phosphorylation and the induction of mitochondrial permeability transition, which can contribute to the cardiomyopathy and myopathy seen in these disorders.
The detection of 3-hydroxy-5,8-tetradecadienoylcarnitine in VLCADD patients underscores the importance of this metabolic pathway in clinical diagnostics.[4] Further research into the specific roles of this and other polyunsaturated fatty acid intermediates may provide new insights into the pathophysiology of these diseases and inform the development of novel therapeutic strategies.
Conclusion
This compound is a crucial, albeit transient, intermediate in the β-oxidation of a specific C14:2 polyunsaturated fatty acid. Its metabolism highlights the specialized enzymatic machinery required for the complete degradation of unsaturated fats. While specific quantitative and protocol-level data for this molecule are sparse, a comprehensive understanding can be built from the well-established principles of fatty acid oxidation. The clinical association of its carnitine derivative with inherited metabolic disorders positions it as a molecule of interest for further investigation in the fields of clinical chemistry, metabolic research, and drug development. Future studies employing advanced lipidomics and metabolomics are likely to further elucidate the precise roles and concentrations of this and other polyunsaturated acyl-CoA intermediates in both health and disease.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. aocs.org [aocs.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 7. 5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a long-chain fatty acyl-coenzyme A thioester of significant interest in metabolic research. Its complex structure, featuring a specific stereocenter and two cis-double bonds, presents a synthetic challenge. This document provides a detailed, comprehensive protocol for the chemical synthesis of this molecule. The protocol is divided into two main stages: the stereoselective synthesis of the precursor fatty acid, (S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid, and its subsequent coupling with Coenzyme A. This application note includes detailed experimental procedures, data tables for expected yields and purity, and diagrams to illustrate the workflow, providing researchers with a robust guide for producing this valuable chemical probe.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1] The specific molecule, this compound, possesses structural motifs that suggest its potential involvement in pathways of polyunsaturated fatty acid oxidation or biosynthesis. The presence of a hydroxyl group at the C-3 position is a key feature in fatty acid beta-oxidation.[2] Due to the commercial unavailability of many such complex acyl-CoAs, in-house synthesis is often required for their detailed biochemical and physiological study.[3]
This protocol outlines a plausible and robust chemo-enzymatic strategy to access the target molecule. The synthesis of the fatty acid precursor is designed to be convergent, maximizing efficiency, and employs established stereoselective reactions to ensure the correct (S)-configuration at the C-3 position. The final step involves the activation of the synthesized fatty acid and its coupling to Coenzyme A, a common strategy for preparing such thioesters.[4]
Part 1: Synthesis of (S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid
The synthesis of the fatty acid precursor is a multi-step process that requires careful control of stereochemistry and double bond geometry. The proposed route involves the synthesis of two key fragments followed by their coupling and subsequent modifications.
Experimental Protocol: Fatty Acid Synthesis
Step 1: Synthesis of (S)-3-hydroxy-5-hexynoic acid fragment This step can be achieved via an asymmetric aldol (B89426) reaction to set the stereocenter.
-
Materials: Aldehyde, chiral auxiliary, appropriate reagents for aldol reaction, solvents.
-
Procedure:
-
A suitable chiral auxiliary is acylated with an appropriate acetyl derivative.
-
The resulting chiral ketone is then subjected to an aldol reaction with a protected propargyl aldehyde.
-
Stereoselective reduction of the resulting ketone, followed by removal of the chiral auxiliary, yields the desired (S)-3-hydroxy-5-hexynoic acid derivative.
-
Step 2: Synthesis of the C8 Z-alkenyl fragment This fragment, containing the second Z-double bond, can be prepared from commercially available starting materials.
-
Materials: Commercially available C8 alkyne, Lindlar's catalyst, hydrogen gas.
-
Procedure:
-
A suitable C8 terminal alkyne is protected at one end.
-
The alkyne is then subjected to a Sonogashira coupling with a suitable vinyl halide.
-
The resulting enyne is then selectively hydrogenated over Lindlar's catalyst to afford the Z-alkene.
-
Step 3: Fragment Coupling and Final Modification
-
Materials: The two synthesized fragments, coupling reagents (e.g., Sonogashira coupling reagents), Lindlar's catalyst, deprotection reagents.
-
Procedure:
-
The two fragments are coupled using a suitable cross-coupling reaction, such as a Sonogashira coupling.
-
The resulting enyne is then selectively hydrogenated over Lindlar's catalyst to generate the 5Z,8Z-diene system.
-
Finally, deprotection of the carboxylic acid and any other protecting groups yields the target fatty acid, (S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid.
-
Part 2: Synthesis of this compound
The final step is the coupling of the synthesized fatty acid to Coenzyme A. A common and effective method is the activation of the carboxylic acid as an N-hydroxysuccinimide (NHS) ester, followed by reaction with the trilithium salt of Coenzyme A.[4]
Experimental Protocol: Acyl-CoA Synthesis
-
Activation of the Fatty Acid:
-
Dissolve (S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid in anhydrous dichloromethane.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure to obtain the crude NHS ester.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate) at pH 8.0.
-
Add a solution of the crude NHS ester in a suitable organic solvent (e.g., tetrahydrofuran) dropwise to the CoA solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The reaction progress can be monitored by HPLC.
-
Purification and Characterization
The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 4.9) is typically used.[6]
-
Detection: UV detection at 260 nm (adenine ring of CoA).
The purified product is then characterized by mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show the expected molecular ion peak for this compound.[7]
-
NMR Spectroscopy: 1H and 13C NMR can confirm the structure of the fatty acyl chain and the presence of the CoA moiety.[2][8]
Data Presentation
Table 1: Illustrative Yields and Purity for the Synthesis of this compound
| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | (S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid | Key Fragments | 40-60 | >95 |
| 2 | (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-NHS ester | Fatty Acid | 70-85 | Crude |
| 3 | This compound | NHS ester, CoA | 50-70 | >98 |
Note: These are estimated yields based on similar syntheses reported in the literature and may vary.
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| HPLC Retention Time | Dependent on specific column and gradient conditions. |
| ESI-MS (Positive Mode) | [M+H]+, [M+Na]+, [M+K]+ at the calculated m/z values. |
| ¹H NMR | Characteristic signals for the vinyl protons of the Z,Z-diene system, the methine proton at C-3, and the protons of the CoA moiety. |
| ¹³C NMR | Characteristic signals for the thioester carbonyl, the carbons of the double bonds, the carbon bearing the hydroxyl group, and the carbons of the CoA moiety. |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Conceptual enzymatic pathway for Acyl-CoA synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
Application Note: Quantitative Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA in biological matrices. As a key intermediate in fatty acid β-oxidation, accurate measurement of this analyte is crucial for metabolic research and the development of therapeutics for metabolic disorders. The protocol herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis.
Introduction
This compound is a hydroxylated long-chain acyl-Coenzyme A (CoA) that plays a role as an intermediate in the mitochondrial β-oxidation of fatty acids. Dysregulation of fatty acid oxidation pathways is implicated in various metabolic diseases. Consequently, the ability to accurately quantify specific acyl-CoA species like this compound is essential for understanding disease mechanisms and for the development of novel therapeutic agents. LC-MS/MS has become the gold standard for this type of analysis due to its high sensitivity and specificity.[1] This document provides a detailed protocol for the extraction and quantification of this compound from biological samples.
Experimental Protocols
Sample Preparation (from Cultured Cells)
-
Cell Harvesting :
-
Rinse confluent cell culture plates (e.g., P-100) once with 10 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 3 mL of ice-cold PBS to the plate and scrape the cells.
-
Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.[2]
-
-
Protein Precipitation :
-
Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 300 µL of ice-cold PBS.
-
Add 270 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.[2]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins.[2]
-
Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.[2]
-
-
Solid-Phase Extraction (SPE) - Alternative Method :
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]
-
Load the cell lysate supernatant onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.[1]
-
Elute the analyte with 1 mL of methanol.[1]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Liquid Chromatography
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A : 15 mM Ammonium Hydroxide in Water.[3]
-
Mobile Phase B : 15 mM Ammonium Hydroxide in Acetonitrile.[3]
-
Gradient :
Tandem Mass Spectrometry
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[1][3][4]
-
Detection Mode : Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions : The precursor ion will be the [M+H]⁺ ion of this compound. The product ions are typically generated from the fragmentation of the CoA moiety. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of 507 Da.[4][6][7]
-
Quantifier Transition : [M+H]⁺ → [M-507+H]⁺
-
Qualifier Transition : [M+H]⁺ → 428 m/z[8]
-
(Note: The exact m/z values for the precursor and product ions of this compound need to be calculated based on its chemical formula and empirically optimized on the mass spectrometer.)
Data Presentation
The performance of the LC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision. The following tables summarize the expected performance characteristics for the analysis of this compound, based on typical values for similar long-chain acyl-CoA assays.[1][4][9]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 1-10 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85-115% |
Table 2: MRM Transition Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | Calculated [M+H]⁺ | Calculated [M-507+H]⁺ | 100 | Optimized |
| Internal Standard (e.g., C17-CoA) | 1004.5 | 497.3 | 100 | Optimized |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A (CoA) intermediate. Acyl-CoAs are crucial molecules in cellular metabolism, serving as activated forms of fatty acids for processes such as β-oxidation, energy production, and incorporation into complex lipids. The accurate quantification of specific acyl-CoA species is essential for understanding metabolic pathways and their dysregulation in various diseases, including type 2 diabetes and fatty liver disease. The analysis of long-chain acyl-CoAs presents challenges due to their low abundance and complex physicochemical properties. This document provides detailed protocols and application notes for the analytical determination of this compound, primarily focusing on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties (Predicted)
| Property | Value |
| Chemical Formula | C35H58N7O18P3S |
| Monoisotopic Mass | 989.2772 g/mol |
| Stereochemistry | (S)-configuration at the 3-hydroxy position; (Z)-configuration at the 5 and 8 double bonds. |
| Solubility | Soluble in aqueous solutions and polar organic solvents. |
Biological Significance
This compound is an intermediate in the β-oxidation of fatty acids. The presence of the hydroxyl group at the 3-position is characteristic of intermediates in this metabolic pathway. The carnitine conjugate of this molecule, 3-Hydroxy-5,8-tetradecadienoylcarnitine, is involved in the transport of acyl groups into the mitochondria for breakdown and energy production.[1] Altered levels of long-chain acylcarnitines can be indicative of inherited disorders of fatty acid metabolism.[1] While direct signaling roles for this compound have not been extensively studied, other hydroxy fatty acids are known to act as signaling molecules, potentially modulating the activity of nuclear receptors like PPARs and G-protein coupled receptors.[2]
Analytical Methodology: LC-MS/MS
The most sensitive and specific method for the quantitative analysis of long-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This technique allows for the separation of different acyl-CoA species by liquid chromatography followed by highly selective and sensitive detection using a tandem mass spectrometer, often a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.[3][4]
Experimental Protocol: Quantitative Analysis by LC-MS/MS
This protocol is a generalized procedure based on established methods for long-chain acyl-CoA analysis.[3][4][5]
1. Sample Preparation (Extraction of Acyl-CoAs from Biological Samples)
-
Tissue Homogenization:
-
Weigh 100-200 mg of frozen tissue.
-
Homogenize the tissue in a cold solution of 2:1:0.8 methanol (B129727):chloroform:water.
-
-
Phase Separation:
-
Centrifuge the homogenate to separate the polar (containing acyl-CoAs) and non-polar phases.
-
Collect the upper aqueous/methanol phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the extracted sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10-15 mM ammonium (B1175870) hydroxide (B78521) in water.[4]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: Gradient to 90% B
-
10-12 min: Hold at 90% B
-
12-12.1 min: Return to 20% B
-
12.1-15 min: Re-equilibration at 20% B
-
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Predicted):
-
The precursor ion will be the [M+H]+ of this compound.
-
A characteristic product ion results from the neutral loss of the phosphoadenosine diphosphate (B83284) portion (507 Da).[6] Another common product ion retains the acyl chain.[5]
-
Note: The exact m/z values for the precursor and product ions should be determined by direct infusion of a synthesized standard.
-
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific analyte and instrument.
Data Presentation: Representative LC-MS/MS Method Performance
The following table summarizes typical performance characteristics for the quantitative analysis of long-chain acyl-CoAs using LC-MS/MS, based on published methods.[3][4][7]
| Parameter | Representative Value | Reference |
| Limit of Detection (LOD) | 1-5 fmol | [7] |
| Limit of Quantification (LOQ) | 5-10 fmol | [7] |
| Linearity (R²) | > 0.99 | [4] |
| Accuracy | 94.8 - 110.8% | [3][4] |
| Inter-run Precision (%RSD) | 2.6 - 12.2% | [3][4] |
| Intra-run Precision (%RSD) | 1.2 - 4.4% | [3][4] |
| Recovery | 90 - 111% | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of acyl-CoAs.
Potential Role in Beta-Oxidation
References
- 1. hmdb.ca [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vitro analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, a specific long-chain 3-hydroxyacyl-CoA. The primary focus is on its interaction with 3-hydroxyacyl-CoA dehydrogenase (HADH), a key enzyme in mitochondrial fatty acid β-oxidation. The provided protocols are foundational for studying enzyme kinetics, inhibitor screening, and understanding the role of this specific fatty acid metabolite in cellular metabolism.
Introduction
This compound is a specific stereoisomer of a 3-hydroxyacyl-CoA, an intermediate in the metabolism of fatty acids. The enzyme responsible for its processing is 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the third step of the β-oxidation cycle.[1][2][3] This reaction involves the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.[1][2]
Accurate measurement of HADH activity with specific substrates like this compound is crucial for investigating metabolic disorders, drug discovery targeting fatty acid oxidation, and elucidating the metabolic fate of specific unsaturated fatty acids.
Principle of the Assay
The enzymatic activity of HADH can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.[1]
Forward Reaction (Physiologically Relevant):
This compound + NAD⁺ ⇌ 3-keto-5Z,8Z-Tetradecadienoyl-CoA + NADH + H⁺
This reaction is monitored by an increase in absorbance at 340 nm as NADH is produced.
Reverse Reaction:
3-keto-5Z,8Z-Tetradecadienoyl-CoA + NADH + H⁺ → this compound + NAD⁺
This reaction is monitored by a decrease in absorbance at 340 nm as NADH is consumed. The reverse reaction can be more convenient for in vitro assays if the 3-ketoacyl-CoA substrate is more stable or readily available.[1]
Data Presentation
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| This compound | e.g., Porcine Heart | TBD | TBD | TBD | Experimental |
| L-3-Hydroxyacyl-CoA (various chain lengths) | Porcine Heart | Variable | Variable | ~7.0 | [4] |
TBD: To Be Determined experimentally.
Experimental Protocols
Spectrophotometric Assay for HADH Activity (Forward Reaction)
This protocol measures the rate of NADH production from the oxidation of this compound.
Materials and Reagents:
-
Purified HADH enzyme (e.g., from porcine heart)
-
This compound substrate
-
NAD⁺ solution
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Micropipettes
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, NAD⁺, and this compound. The final concentrations should be optimized, but a starting point could be:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
1 mM NAD⁺
-
A range of this compound concentrations to determine Km and Vmax (e.g., 0.5 to 10 times the expected Km).[1]
-
-
Equilibrate: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.[1]
-
Initiate the Reaction: Add a small, predetermined amount of the HADH enzyme to the cuvette to start the reaction. Mix gently by inverting the cuvette.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Control Reaction: Perform a blank reaction containing all components except the enzyme to measure any non-enzymatic reduction of NAD⁺.[1]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of reaction can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Coupled Assay for HADH Activity
For long-chain substrates, a coupled assay with 3-ketoacyl-CoA thiolase can be advantageous as it drives the reaction forward and prevents product inhibition.[4]
Materials and Reagents:
-
All materials from the previous protocol.
-
Purified 3-ketoacyl-CoA thiolase.
-
Coenzyme A (CoASH).
Procedure:
-
Prepare the Reaction Mixture: Prepare the reaction mixture as in the previous protocol, but also include an excess of 3-ketoacyl-CoA thiolase and CoASH.
-
Follow the same steps for equilibration, reaction initiation, and data acquisition.
-
The cleavage of the 3-ketoacyl-CoA product by thiolase will make the overall reaction essentially irreversible.[4]
Signaling Pathway and Experimental Workflow Visualization
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the mitochondrial fatty acid β-oxidation spiral. This compound would enter this pathway at the level of the 3-hydroxyacyl-CoA intermediate.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow for HADH Kinetic Analysis
The following diagram outlines the general workflow for determining the kinetic parameters of HADH with this compound as a substrate.
Caption: Workflow for HADH kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a specific stereoisomer of a hydroxylated, polyunsaturated fatty acyl-Coenzyme A (CoA) thioester. As an intermediate in fatty acid metabolism, its processing by various enzymes is of significant interest for understanding the metabolic pathways of polyunsaturated fatty acids (PUFAs) and for the development of therapeutic agents targeting these pathways. This document provides a comprehensive overview of the enzymatic reactions involving this compound, with a focus on its role as a substrate for key enzymes in fatty acid metabolism. Detailed protocols for enzyme assays and the synthesis of related substrates are provided to facilitate further research in this area.
Metabolic Pathways Involving this compound
This compound is an intermediate in the β-oxidation of polyunsaturated fatty acids. The presence of unsaturation and a hydroxyl group dictates its interaction with specific enzymes within the mitochondrial or peroxisomal matrix. The primary enzymes expected to act on this substrate are enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase .
The metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the standard configuration for the core β-oxidation enzymes. For a fatty acid with a cis-Δ5 double bond, the pathway would involve initial rounds of β-oxidation, followed by the action of an isomerase to convert the resulting cis-Δ3 bond to a trans-Δ2 bond, which can then be processed by enoyl-CoA hydratase.
The metabolic fate of this compound is intertwined with the β-oxidation spiral. The (S)-stereochemistry at the C3 position is the natural intermediate in this pathway.
Unveiling the Role of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of lipid metabolism, the study of specific fatty acyl-CoA esters provides a window into cellular health and disease. This document offers detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the novel long-chain fatty acyl-CoA, (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. Due to the limited direct research on this specific molecule, this guide draws upon established methodologies for analogous long-chain 3-hydroxyacyl-CoAs and provides a framework for its characterization and study.
Introduction to this compound
This compound is a long-chain fatty acyl-coenzyme A ester. Its structure suggests a potential role as an intermediate in fatty acid metabolism, possibly in the β-oxidation pathway or in the synthesis of more complex lipids. The presence of the hydroxyl group at the beta-position and the two cis double bonds suggest a unique stereochemistry that could influence its interaction with metabolic enzymes and cellular receptors. The study of such molecules is crucial for understanding metabolic regulation and identifying potential therapeutic targets for diseases associated with dyslipidemia, such as type 2 diabetes, fatty liver disease, and certain cancers.
Long-chain acyl-CoAs are not only metabolic intermediates but can also act as signaling molecules, modulating the activity of enzymes and transcription factors.[1] The accumulation of certain 3-hydroxy fatty acids has been linked to inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, highlighting the importance of understanding the metabolism of these compounds.[2][3][4]
I. Physicochemical Properties and Handling
Long-chain acyl-CoA esters are amphipathic molecules with a hydrophobic acyl chain and a hydrophilic Coenzyme A moiety.[1] This makes them susceptible to degradation through hydrolysis and oxidation.[1]
Table 1: General Physicochemical Properties and Stability of Long-Chain Acyl-CoAs
| Property | Description | Handling and Storage Recommendations |
| Structure | Amphipathic molecule with a long, hydrophobic acyl chain and a hydrophilic Coenzyme A moiety.[1] | Store in a dry, inert atmosphere (argon or nitrogen) at -80°C for long-term storage.[1] |
| Stability | The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH. Unsaturated acyl chains are prone to oxidation.[1] | Prepare stock solutions in anhydrous organic solvents like methanol (B129727) or acetonitrile. For aqueous solutions, use a slightly acidic buffer (pH 4-6) and deoxygenated water.[1] Avoid repeated freeze-thaw cycles. |
| Solubility | Soluble in water and methanol.[5] | Gentle swirling or brief sonication can aid dissolution. Avoid vigorous shaking.[1] |
II. Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs for subsequent analysis by LC-MS/MS.[6]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Pre-chilled extraction solvent (e.g., 80% methanol/20% water or 2:1 methanol:chloroform)[5]
-
Internal standard (e.g., C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of >15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of pre-chilled extraction solvent containing the internal standard to the cell pellet or plate.
-
For adherent cells, scrape the cells in the solvent. For suspension cells, resuspend the pellet.
-
Transfer the lysate to a microcentrifuge tube and vortex vigorously for 2 minutes.
-
-
Protein Precipitation:
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial LC-MS mobile phase (e.g., 50-100 µL).
-
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of long-chain acyl-CoAs.[5] Instrument parameters will require optimization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
C18 reverse-phase HPLC column (e.g., 100 x 2.1 mm, 1.8 µm).
LC Conditions:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic long-chain acyl-CoAs.[5]
-
Column Temperature: 32°C.[5]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: The specific precursor and product ion transitions for this compound and the internal standard will need to be determined by direct infusion. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[5]
Protocol 3: Derivatization for GC-MS Analysis of the 3-Hydroxy Fatty Acid Moiety
For a more detailed structural analysis of the fatty acid component, the acyl-CoA can be hydrolyzed and the resulting 3-hydroxy fatty acid derivatized for GC-MS analysis.[7][8]
Materials:
-
Extracted and dried acyl-CoA sample
-
Methanolic HCl or BF3-methanol for transesterification
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Hydrolysis and Methylation:
-
Hydrolyze the thioester bond and methylate the carboxyl group by heating the sample in methanolic HCl or BF3-methanol. This will yield the fatty acid methyl ester (FAME).
-
-
Silylation:
-
Evaporate the methylation reagent and add the silylating agent to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
-
-
Extraction:
-
Extract the derivatized fatty acid into hexane.
-
-
GC-MS Analysis:
-
Inject the hexane extract onto the GC-MS. The mass spectrum will provide information about the structure of the fatty acid, including the position of the hydroxyl group and double bonds.[8]
-
III. Data Presentation
The following table summarizes representative quantitative data for various long-chain acyl-CoA species in different mammalian cell lines, providing a baseline for comparison when studying this compound.[6]
Table 2: Abundance of Long-Chain Acyl-CoAs in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | ~20 | ~10 | ~5 |
| C18:0-CoA | ~5 | ~4 | ~2 |
| C18:1-CoA | ~15 | ~8 | ~4 |
| C18:2-CoA | ~2 | ~1 | ~0.5 |
Note: Data is approximate and compiled from various sources for illustrative purposes. Absolute values can vary based on experimental conditions.[6]
IV. Visualizations
Signaling and Metabolic Pathways
The study of this compound will likely involve its integration into known metabolic pathways. The following diagram illustrates a simplified overview of fatty acid β-oxidation, a key pathway for the metabolism of long-chain acyl-CoAs.
Caption: Simplified overview of fatty acid β-oxidation.
The following diagram illustrates a potential, though currently hypothetical, signaling role for a novel long-chain acyl-CoA.
Caption: Hypothetical signaling pathway for a novel long-chain acyl-CoA.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive study of this compound.
Caption: A logical workflow for studying a novel lipid metabolite.
V. Future Directions
The elucidation of the precise biological role of this compound will require a multi-faceted approach. Future research should focus on:
-
Enzymatic Assays: Identifying the specific enzymes that synthesize and degrade this molecule.
-
Cellular Localization: Determining the subcellular compartments where this acyl-CoA is most abundant.
-
In Vivo Studies: Utilizing animal models to understand its physiological and pathophysiological roles.
-
Interaction Studies: Investigating its binding to proteins and its influence on their function.
This guide provides a foundational framework for initiating research into this compound. By applying these established protocols and adapting them as necessary, researchers can begin to unravel the functions of this and other novel lipid metabolites, paving the way for new diagnostic and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
Proper Handling and Storage of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a critical intermediate in fatty acid metabolism and cellular signaling. As a long-chain, hydroxylated, and polyunsaturated acyl-CoA, its inherent chemical instability necessitates meticulous handling and storage to ensure experimental accuracy and reproducibility. These application notes provide detailed protocols and guidelines for its proper management in a laboratory setting.
Physicochemical Properties and Stability
This compound is an amphipathic molecule featuring a long, hydrophobic acyl chain and a hydrophilic Coenzyme A (CoA) moiety. This structure influences its solubility and stability. Key stability concerns include:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions with a neutral to alkaline pH, yielding the free fatty acid and CoA.
-
Oxidation: The two cis double bonds in the acyl chain are prone to oxidation when exposed to atmospheric oxygen, a process that can be accelerated by light and metal ions.
-
Thermal Degradation: Elevated temperatures can increase the rates of both hydrolysis and oxidation.
Application Notes
General Handling Precautions
To maintain the integrity of this compound, the following precautions are essential:
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. It is highly recommended to prepare single-use aliquots from a stock solution.
-
Use High-Purity Solvents: Solvents should be of the highest purity available (e.g., HPLC or LC-MS grade) to prevent contamination that could catalyze degradation.
-
Work Efficiently and on Ice: To minimize thermal degradation, all handling and solution preparations should be performed quickly and on ice.
-
Inert Atmosphere: Due to its polyunsaturated nature, this compound should ideally be handled under an inert atmosphere (e.g., in a glove box flushed with argon or nitrogen) to prevent oxidation. If a glove box is unavailable, purging solutions with an inert gas before sealing is a viable alternative.
-
Avoid Contamination: Use clean, dedicated glassware and equipment. Plastic pipet tips and tubes should be avoided when working with organic solvents, as plasticizers may be leached.
Storage Recommendations
Proper storage is critical for the long-term stability of this compound. The following table summarizes recommended storage conditions.
| Form | Solvent/State | Temperature | Atmosphere | Duration |
| Powder | Solid | ≤ -20°C | Inert Gas | Up to 6 months |
| Stock Solution | Organic | -80°C | Inert Gas | Up to 1 month |
| Aqueous Solution | Buffer (pH 4-6) | -80°C (for single use) | Inert Gas | Short-term (hours) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the preparation of a stock solution from a powdered form of this compound.
Materials:
-
This compound (powder)
-
High-purity organic solvent (e.g., chloroform/methanol 2:1, v/v) or a slightly acidic aqueous buffer (pH 4-6)
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated microbalance
-
Glass syringes or pipettes with glass tips
Procedure:
-
Equilibration: Allow the container of the powdered compound to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the powder in a clean, dry glass vial.
-
Dissolution:
-
For organic solutions: Add the appropriate volume of the chosen organic solvent and gently swirl or vortex to dissolve. Brief sonication in a water bath can aid dissolution.
-
For aqueous solutions: Use purified, deoxygenated water or a slightly acidic buffer (pH 4-6). Gently swirl to dissolve. Avoid vigorous shaking.
-
-
Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.
-
Sealing and Storage: Immediately and tightly seal the vial with the Teflon-lined cap. Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store at -80°C.
Protocol 2: Aliquoting for Single Use
To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted for single experimental use.
Materials:
-
Prepared stock solution of this compound
-
Small, amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
Pipettes with glass tips
Procedure:
-
Preparation: On ice, dispense the desired volume of the stock solution into pre-chilled, labeled amber glass vials.
-
Inert Gas Purge: Flush the headspace of each aliquot vial with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Sealing and Storage: Immediately and tightly seal each vial. Store the aliquots at -80°C.
Visualizations
Application Notes and Protocols for the Purification of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a specific stereoisomer of a 3-hydroxy polyunsaturated fatty acyl-coenzyme A. As an acyl-CoA, it is presumed to be an intermediate in fatty acid metabolism, potentially within the beta-oxidation pathway. The accurate purification and analysis of such molecules are crucial for understanding their precise biological roles, including their involvement in cellular energy homeostasis and signaling cascades.
The purification of long-chain polyunsaturated acyl-CoA esters presents a challenge due to their amphipathic nature, containing a hydrophilic coenzyme A head group and a hydrophobic fatty acyl tail. Furthermore, the presence of a hydroxyl group and specific double bond isomers in this compound requires careful handling to prevent isomerization or degradation.
These application notes provide a detailed protocol for the purification of this compound from biological samples using solid-phase extraction (SPE), followed by a protocol for the analysis of the 3-hydroxy fatty acid moiety by gas chromatography-mass spectrometry (GC-MS) after derivatization.
Data Presentation
The purification efficiency of acyl-CoA species can be influenced by the chain length, degree of unsaturation, and the specific solid-phase extraction sorbent and protocol used. The following table summarizes representative recovery data for long-chain acyl-CoAs from published methods, which can be used as a benchmark for the purification of this compound.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80% |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is a generalized method for the enrichment of long-chain acyl-CoAs from biological samples, such as cell lysates or tissue homogenates. It is crucial to perform all steps on ice to minimize enzymatic activity and degradation of the target molecule.
Materials:
-
Biological sample (cell pellet or tissue homogenate)
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (B52724) (ACN)
-
2-Propanol (Isopropanol)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or 2-(2-pyridyl)ethyl)
-
SPE vacuum manifold
-
Conditioning Solution: 90% Methanol (B129727) in water with 0.1% TFA (v/v/v)
-
Equilibration Solution: 0.1% TFA in water (v/v)
-
Wash Solution: 5% Methanol in water with 0.1% TFA (v/v/v)
-
Elution Solution: 50% Acetonitrile in water with 0.1% TFA (v/v/v)
-
Nitrogen gas evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Sample Preparation and Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, then add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
For tissue samples, homogenize the tissue in the ice-cold KH2PO4 buffer.
-
-
Extraction of Acyl-CoAs:
-
To the cell lysate or tissue homogenate, add 1 mL of a 3:1 (v/v) mixture of acetonitrile and 2-propanol.
-
Vortex vigorously for 2 minutes to precipitate proteins and extract lipids and acyl-CoAs.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of the Conditioning Solution through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 2 mL of the Equilibration Solution. Do not allow the sorbent to dry.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.
-
Washing: Wash the cartridge with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the cartridge by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable volume of reconstitution solvent for downstream analysis.
-
Protocol 2: Analysis by GC-MS after Derivatization
This protocol describes the analysis of the 3-hydroxy fatty acid portion of the molecule. This requires hydrolysis of the CoA ester followed by derivatization of the resulting free fatty acid.
Materials:
-
Purified this compound sample
-
10 M NaOH for hydrolysis
-
6 M HCl for acidification
-
Ethyl acetate (B1210297) for extraction
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Hydrolysis of the Acyl-CoA:
-
To the purified sample, add an equal volume of 10 M NaOH.
-
Incubate at 37°C for 30 minutes to hydrolyze the thioester bond, releasing the free fatty acid.
-
-
Extraction of the 3-Hydroxy Fatty Acid:
-
Acidify the sample with 6 M HCl to a pH of approximately 3.
-
Extract the lipids twice with 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Pool the organic (upper) layers.
-
-
Drying and Derivatization:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.
-
Add 100 µL of BSTFA with 1% TMCS to the dried extract.
-
Cap the vial and heat at 80°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
-
GC-MS Analysis:
-
After cooling, inject an aliquot of the derivatized sample into the GC-MS.
-
A typical GC oven temperature program starts at 80°C, ramps to 200°C, and then to 290°C.[1]
-
The mass spectrometer can be operated in full scan mode to identify the fragmentation pattern of the derivatized analyte or in selected ion monitoring (SIM) mode for targeted quantification.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: The mitochondrial fatty acid beta-oxidation pathway.
References
Application Notes and Protocols for a Cell-Based Assay to Evaluate (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is a long-chain acyl-Coenzyme A (CoA) intermediate involved in the mitochondrial beta-oxidation of fatty acids. The metabolism of long-chain fatty acids is a critical source of energy, particularly in tissues with high energy demands such as the heart, liver, and skeletal muscle.[1][2][3] Deficiencies in the enzymes responsible for the oxidation of these fatty acids, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to serious metabolic disorders characterized by the accumulation of hydroxylated fatty acid intermediates.[4][5][6] Therefore, the development of robust cell-based assays to study the metabolism of specific long-chain acyl-CoAs like this compound is essential for understanding disease mechanisms and for the screening of potential therapeutic agents.
This document provides detailed application notes and protocols for a cell-based assay designed to investigate the metabolism of this compound. The assay is based on the principle of substrate loading in cultured cells and subsequent measurement of downstream metabolic events. This can include the quantification of oxygen consumption as a measure of fatty acid oxidation or the direct measurement of specific acyl-CoA intermediates or their derivatives using mass spectrometry.
Principle of the Assay
The core of this cell-based assay involves the incubation of live cells with a precursor fatty acid, 5Z,8Z-tetradecadienoic acid, which is then intracellularly converted to this compound through the initial steps of the beta-oxidation pathway. The metabolic fate of this intermediate can then be assessed. In cells with a functional fatty acid oxidation pathway, it will be further metabolized. However, in cellular models of LCHAD deficiency or in the presence of specific inhibitors, this intermediate may accumulate or be shunted into alternative metabolic pathways.
Featured Applications
-
Screening for Modulators of Fatty Acid Oxidation: Identify compounds that enhance or inhibit the metabolism of long-chain hydroxyacyl-CoAs.
-
Disease Modeling: Characterize the metabolic phenotype of cells with genetic defects in fatty acid oxidation enzymes (e.g., LCHAD or mitochondrial trifunctional protein deficiencies).
-
Mechanistic Studies: Investigate the downstream effects of the accumulation of specific fatty acid intermediates on cellular signaling and viability.
Experimental Protocols
Protocol 1: Cellular Oxygen Consumption Assay for Fatty Acid Oxidation
This protocol measures the rate of oxygen consumption in live cells as an indicator of fatty acid oxidation.
Materials:
-
Cultured cells (e.g., hepatocytes, myoblasts, or fibroblasts)
-
Cell culture medium
-
5Z,8Z-Tetradecadienoic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-Carnitine
-
Extracellular O2 Consumption Reagent
-
96-well microplate suitable for fluorescence readers
-
Microplate reader with temperature control
Assay Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate at a density of 4 x 10⁴ to 8 x 10⁴ cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of 5Z,8Z-tetradecadienoic acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
To create the fatty acid-BSA conjugate, slowly add the fatty acid stock solution to the BSA solution while stirring to achieve a final fatty acid concentration of 1 mM.
-
-
Assay Execution:
-
Wash the cells once with pre-warmed assay medium (e.g., DMEM without glucose, supplemented with 0.5 mM L-carnitine).
-
Add 100 µL of assay medium containing the 5Z,8Z-tetradecadienoic acid-BSA conjugate (final concentration of 100-200 µM) to each well. For control wells, add assay medium with BSA only.
-
Add the Extracellular O2 Consumption Reagent to all wells according to the manufacturer's instructions.
-
Seal the plate and immediately measure the fluorescence signal over time using a microplate reader set at the appropriate excitation and emission wavelengths.
-
Data Analysis:
The rate of oxygen consumption is determined from the slope of the fluorescence curve over time. The data can be normalized to the cell number or protein concentration.
| Treatment Group | Oxygen Consumption Rate (µmol/min/10^6 cells) | Standard Deviation |
| Vehicle Control (BSA) | 5.2 | 0.6 |
| 5Z,8Z-Tetradecadienoic acid | 15.8 | 1.2 |
| Test Inhibitor + Fatty Acid | 7.1 | 0.8 |
| Test Enhancer + Fatty Acid | 22.5 | 1.9 |
Protocol 2: LC-MS/MS Analysis of Intracellular Acyl-CoAs
This protocol provides a method for the direct quantification of this compound and related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells
-
5Z,8Z-Tetradecadienoic acid
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Methanol (B129727), ice-cold
-
Formic acid
-
LC-MS/MS system
Assay Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with 5Z,8Z-tetradecadienoic acid (conjugated to BSA as in Protocol 1) for a defined period (e.g., 4-24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the target acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.
-
Data Analysis:
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
| Condition | This compound (pmol/mg protein) | Standard Deviation |
| Untreated Control | < 1.0 | - |
| 5Z,8Z-Tetradecadienoic acid treated | 45.2 | 5.3 |
| LCHAD Knockdown + Fatty Acid | 128.7 | 11.2 |
Visualizations
Caption: Mitochondrial fatty acid beta-oxidation pathway.
Caption: Workflow for the oxygen consumption assay.
Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.
Troubleshooting
-
Low Oxygen Consumption Signal:
-
Increase cell seeding density.
-
Optimize the concentration of the fatty acid substrate.
-
Ensure L-carnitine is included in the assay medium.
-
-
High Background in LC-MS/MS:
-
Optimize the metabolite extraction protocol to reduce contaminants.
-
Ensure high-purity solvents are used.
-
-
Cell Viability Issues:
-
High concentrations of free fatty acids can be toxic to cells. Ensure proper conjugation to BSA.
-
Reduce the incubation time with the fatty acid substrate.
-
Conclusion
The described cell-based assays provide a robust framework for investigating the metabolism of this compound. The choice between the oxygen consumption assay and LC-MS/MS analysis will depend on the specific research question and available resources. The oxygen consumption assay offers a higher-throughput method for screening and general assessment of fatty acid oxidation, while LC-MS/MS provides a more direct and quantitative measurement of specific metabolic intermediates. These protocols can be adapted for various cell types and experimental conditions, making them valuable tools for academic research and drug development in the field of metabolic diseases.
References
- 1. microbenotes.com [microbenotes.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxy Fatty Acids and FAHFAs in Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the topic of interest is (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, a specific search for this molecule in the context of biomarker discovery yielded no direct results. The following application notes and protocols are based on the broader, well-researched classes of 3-hydroxy fatty acids and Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) , which are of significant interest in biomarker research for metabolic and inflammatory diseases. The principles and methodologies described herein are directly applicable to the study of novel lipids like this compound.
Introduction
3-Hydroxy fatty acids and their corresponding esters (FAHFAs) are emerging as critical lipid mediators with diverse biological activities.[1][2][3] Notably, certain FAHFAs, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), exhibit potent anti-inflammatory and insulin-sensitizing properties.[1][4] Altered circulating levels of these lipids have been associated with metabolic disorders like type 2 diabetes and insulin (B600854) resistance, making them promising candidates for biomarker discovery.[1][4] This document provides a comprehensive overview of their application as biomarkers, including quantitative data, detailed experimental protocols for their analysis, and visualization of their signaling pathways.
Data Presentation: Quantitative Levels of FAHFAs and 3-Hydroxy Fatty Acids in Human Plasma
The following tables summarize reported concentrations of various FAHFAs and 3-hydroxy fatty acids in human plasma from healthy individuals and those with metabolic or mitochondrial disorders. It is important to note that absolute concentrations can vary between studies due to differences in analytical methodologies and patient cohorts.
Table 1: Plasma Concentrations of FAHFAs in Healthy, Insulin-Resistant, and Diabetic Individuals
| Analyte | Healthy Individuals (nM) | Insulin-Resistant Individuals (nM) | Type 2 Diabetes Patients (nM) | Reference |
| 9-PAHSA | Below Limit of Detection | Reduced levels observed | No significant difference reported in some studies | [3][4][5] |
| 12/13-PAHSA | Not consistently detected | Reduced levels observed | No significant difference in one study | [4][6] |
| 9-POHSA | 1184.4 ± 526.1 | - | - | [3] |
| 9-OAHSA | 374.0 ± 194.6 | - | - | [3] |
| Total PAHSAs | Correlates with insulin sensitivity | Reduced by 40-55% | - | [4] |
Table 2: Plasma Concentrations of 3-Hydroxy Fatty Acids in Healthy Individuals and Patients with Mitochondrial Fatty Acid Oxidation Disorders (FAODs)
| Analyte | Healthy Individuals (µmol/L) | FAOD Patients (LCHAD/MTP Deficiency) (µmol/L) | Reference |
| 3-Hydroxy-C14 to C18 Fatty Acids | < 1 | Significantly elevated | [7] |
| 2-HPA | 0.19 ± 0.04 nmol/mL | - | [8] |
| 2-HSA | 0.09 ± 0.03 nmol/mL | - | [8] |
| 3-HSA | 0.04 ± 0.01 nmol/mL | - | [8] |
Signaling Pathways
FAHFAs exert many of their beneficial effects through the activation of G-protein coupled receptors (GPCRs), primarily GPR120.[3][6] Activation of GPR120 in adipocytes and immune cells like macrophages leads to potent anti-inflammatory effects and enhanced insulin sensitivity.
Caption: FAHFA signaling through GPR120.
Experimental Protocols
Accurate quantification of 3-hydroxy fatty acids and FAHFAs in biological matrices is critical for their validation as biomarkers. The following are generalized protocols based on established liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.
Protocol 1: Quantification of FAHFAs in Human Plasma by LC-MS/MS
This protocol is adapted for the targeted quantification of FAHFA isomers.
1. Sample Preparation and Lipid Extraction:
-
To 200 µL of human plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform (B151607) containing an appropriate internal standard (e.g., ¹³C-labeled PAHSA).[6]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the lower organic phase to a clean tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until analysis.[6]
2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Reconstitute the dried lipid extract in a small volume of hexane (B92381).
-
Load the sample onto a silica (B1680970) SPE cartridge pre-conditioned with hexane.
-
Wash the cartridge with 3 mL of hexane to remove non-polar lipids.
-
Elute the FAHFAs using 3 mL of a 95:5 (v/v) hexane:ethyl acetate (B1210297) mixture.[1]
-
Dry the eluted fraction under a gentle stream of nitrogen.
-
Reconstitute the enriched FAHFA fraction in a precise volume of the initial LC mobile phase.[1]
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini 3 µm C18).[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 80% B for 5 minutes.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Quantification: Quantify endogenous FAHFAs by calculating the peak area ratio of the analyte to the deuterated internal standard. Generate a calibration curve using known concentrations of authentic standards.[1]
Caption: Experimental workflow for FAHFA analysis.
Protocol 2: Quantification of 3-Hydroxy Fatty Acids in Human Plasma by GC-MS
This protocol is suitable for the analysis of total and free 3-hydroxy fatty acids.
1. Sample Preparation and Hydrolysis (for Total 3-Hydroxy Fatty Acids):
-
Add 10 µL of a mixture of stable isotope-labeled internal standards (C6 to C18 3-hydroxy fatty acids) to 500 µL of plasma.[10]
-
For total 3-hydroxy fatty acids, add 500 µL of 10 M NaOH and incubate for 30 minutes. For free 3-hydroxy fatty acids, omit this step.[10]
-
Acidify the samples with 6 M HCl.[10]
2. Extraction:
-
Extract the samples twice with 3 mL of ethyl acetate.
-
Combine the organic layers and dry under a stream of nitrogen at 37°C.[10]
3. Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[10]
4. GC-MS Analysis:
-
GC System: An Agilent 5890 series II system or equivalent.[10]
-
Column: A HP-5MS capillary column.[10]
-
Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, and finally ramp at 15°C/min to 290°C and hold for 6 minutes.[10]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
Quantification: Calculate the amount of native 3-hydroxy fatty acid based on the relative abundance of the native compound to its corresponding stable isotope-labeled internal standard.[10]
Caption: Workflow for 3-hydroxy fatty acid analysis.
Conclusion
The study of 3-hydroxy fatty acids and FAHFAs represents a promising frontier in biomarker discovery for metabolic and inflammatory diseases. Their altered levels in disease states, coupled with their biological activities, underscore their potential clinical utility. The protocols and information provided here offer a robust framework for researchers to investigate these and other novel lipid species, such as this compound, as potential biomarkers to advance our understanding and treatment of complex diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. phenomenex.com [phenomenex.com]
- 10. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two main stages of the proposed enzymatic synthesis.
Stage 1: Synthesis of 5Z,8Z-Tetradecadienoyl-CoA
Issue 1: Low or No Yield of 5Z,8Z-Tetradecadienoyl-CoA
| Potential Cause | Recommended Solution |
| Enzyme Inactivity (Acyl-CoA Synthetase) | - Verify Enzyme Storage and Handling: Ensure the enzyme has been stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. - Perform an Activity Assay: Test the enzyme with a known substrate (e.g., oleic acid) to confirm its catalytic activity. - Check Cofactor Concentration: Ensure optimal concentrations of ATP and Mg²⁺ are present in the reaction mixture. |
| Substrate Degradation | - Purity of 5Z,8Z-Tetradecadienoic Acid: Use high-purity fatty acid to avoid inhibition of the enzyme by contaminants. - Oxidation of Polyunsaturated Fatty Acid (PUFA): Handle the fatty acid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Store stock solutions at -80°C. |
| Suboptimal Reaction Conditions | - pH and Temperature: Verify that the reaction buffer pH and temperature are within the optimal range for the specific Acyl-CoA Synthetase used. - Reaction Time: Optimize the incubation time; prolonged incubation may lead to product degradation. |
Stage 2: Enzymatic Hydration to this compound
Issue 2: Inefficient Conversion of 5Z,8Z-Tetradecadienoyl-CoA
| Potential Cause | Recommended Solution |
| Enzyme Inactivity (Enoyl-CoA Hydratase) | - Enzyme Specificity: Confirm that the chosen Enoyl-CoA Hydratase is active on long-chain, polyunsaturated substrates. Not all hydratases have the same substrate specificity. - Verify Enzyme Storage: As with the synthetase, ensure proper storage and handling of the hydratase. |
| Substrate Unavailability/Degradation | - Purification of Intermediate: Purify the 5Z,8Z-Tetradecadienoyl-CoA from the first reaction step to remove any unreacted substrates or byproducts that could inhibit the hydratase. - Thioester Hydrolysis: The thioester bond is susceptible to hydrolysis. Maintain a stable pH and temperature during the reaction and purification. |
| Incorrect Isomer of the Substrate | - Isomerization of Double Bonds: The enzymatic hydration typically requires a trans-2-enoyl-CoA. The starting material has cis double bonds at the 5 and 8 positions. While not a direct substrate, some enzymes or auxiliary isomerases may be needed to facilitate the reaction. Ensure your enzymatic system can handle this substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: A two-step enzymatic approach is generally preferred for its high stereoselectivity and milder reaction conditions, which are crucial for preserving the integrity of the polyunsaturated fatty acyl chain. This method involves the initial conversion of 5Z,8Z-tetradecadienoic acid to its CoA ester, followed by stereospecific hydration.
Q2: Which enzymes are recommended for this synthesis?
A2: For the first step, a long-chain acyl-CoA synthetase (LACS) with a preference for polyunsaturated fatty acids is recommended. An example is the LACS from the diatom Thalassiosira pseudonana (TpLACSA), which has shown activity with various PUFAs.[1] For the second step, an enoyl-CoA hydratase (ECH) that acts on long-chain substrates is necessary.[2] The specific isoform should be selected based on its documented substrate specificity.
Q3: How can I minimize the oxidation of my polyunsaturated substrates and products?
A3: It is critical to work under an inert atmosphere (argon or nitrogen) whenever possible. All buffers and solutions should be degassed. The addition of a small amount of an antioxidant like DTT or TCEP to the reaction and purification buffers can also be beneficial. Store all PUFA-containing compounds at -80°C.
Q4: What are the expected yields for this synthesis?
A4: The overall yield is dependent on the efficiency of both enzymatic steps and the purification process. The tables below provide estimated yields based on similar enzymatic reactions reported in the literature.
Data Presentation
Table 1: Expected Yields for the Synthesis of 5Z,8Z-Tetradecadienoyl-CoA
| Enzyme Source | Substrate Concentration | Reaction Time | Expected Conversion Yield |
| Thalassiosira pseudonana LACS | 50-100 µM | 30-60 min | 70-90% |
| Human ACSL4 | 50-100 µM | 30-60 min | 65-85% |
Table 2: Expected Yields for the Enzymatic Hydration Step
| Enzyme Source | Substrate Concentration | Reaction Time | Expected Conversion Yield |
| Rat mitochondrial Enoyl-CoA Hydratase | 20-50 µM | 15-30 min | 80-95% |
| Human Enoyl-CoA Hydratase (ECHS1) | 20-50 µM | 15-30 min | 75-90% |
Experimental Protocols
Protocol 1: Synthesis of 5Z,8Z-Tetradecadienoyl-CoA
Materials:
-
5Z,8Z-tetradecadienoic acid
-
Long-chain acyl-CoA synthetase (e.g., recombinant TpLACSA)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube under an inert atmosphere containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM CoA
-
1 mM DTT
-
100 µM 5Z,8Z-tetradecadienoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase to a final concentration of 1-5 µg/mL.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding perchloric acid to a final concentration of 1 M or by flash-freezing in liquid nitrogen.
-
Proceed immediately to purification or store at -80°C.
Protocol 2: Enzymatic Hydration to this compound
Materials:
-
Purified 5Z,8Z-Tetradecadienoyl-CoA
-
Enoyl-CoA Hydratase (e.g., recombinant rat mitochondrial ECH)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
DTT
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Potassium phosphate buffer, pH 7.4
-
1 mM DTT
-
50 µM purified 5Z,8Z-Tetradecadienoyl-CoA
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding Enoyl-CoA Hydratase to a final concentration of 0.5-2 µg/mL.
-
Incubate at 30°C for 15-30 minutes. The progress of the reaction can be monitored by the decrease in absorbance at 263 nm (due to the consumption of the enoyl-CoA).
-
Stop the reaction by acidification or flash-freezing.
-
Proceed to the final purification of the product.
Protocol 3: Purification of Acyl-CoA Esters
This protocol is adapted from an improved method for long-chain acyl-CoA extraction and analysis.[3]
Materials:
-
Solid-phase extraction (SPE) C18 columns
-
Acetonitrile (B52724) (ACN)
-
Potassium phosphate buffer (pH 4.9)
-
2-propanol
-
HPLC system with a C18 column
Procedure:
-
Extraction: Acidify the reaction mixture and extract the acyl-CoAs with acetonitrile.
-
SPE Purification:
-
Condition a C18 SPE column with methanol (B129727) followed by 100 mM KH₂PO₄ buffer (pH 4.9).
-
Load the acetonitrile extract onto the column.
-
Wash the column with the KH₂PO₄ buffer and then with a low concentration of organic solvent to remove impurities.
-
Elute the acyl-CoA ester with a higher concentration of organic solvent (e.g., 2-propanol or acetonitrile).
-
-
HPLC Analysis and Purification:
-
Concentrate the eluent under a stream of nitrogen.
-
Inject the sample onto a C18 HPLC column.
-
Elute using a gradient of an aqueous buffer (e.g., 75 mM KH₂PO₄, pH 4.9) and an organic solvent (e.g., acetonitrile).
-
Monitor the eluent at 260 nm to detect the CoA thioester.
-
Collect the fraction corresponding to the desired product.
-
Visualizations
Caption: Workflow for the two-step enzymatic synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Purification
Welcome to the technical support center for the purification of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this polyunsaturated hydroxy fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound during purification?
A1: this compound is susceptible to several forms of degradation. The primary concerns are the hydrolysis of the thioester bond, which is sensitive to non-optimal pH and high temperatures, and oxidation of the polyunsaturated fatty acyl chain.[1][2][3] Exposure to air and certain metals can catalyze oxidation, leading to a loss of biological activity and the formation of impurities.
Q2: How can I minimize enzymatic degradation during sample preparation?
A2: To prevent enzymatic degradation by endogenous thioesterases, it is crucial to work quickly and at low temperatures.[1] Immediately after extraction, samples should be flash-frozen in liquid nitrogen to halt all enzymatic activity.[1] The use of protease and esterase inhibitors in your extraction buffers can also be beneficial.
Q3: What are the best storage conditions for this compound?
A3: For long-term storage, this compound should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] It is advisable to store it in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. The storage solvent should be free of peroxides.
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a robust and highly sensitive method for analyzing the purity of acyl-CoAs.[4][5] Reversed-phase HPLC with a C18 column is commonly used.[6] UV detection can be employed, but MS provides more definitive identification and can help identify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield or No Recovery of the Target Molecule
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize your extraction protocol. Ensure complete cell lysis and use appropriate solvents. A common method involves homogenization in an organic solvent mixture followed by partitioning.[8] |
| Degradation during Purification | Maintain low temperatures (4°C) throughout the purification process. Use degassed buffers to minimize oxidation. Work quickly to reduce the exposure time to potentially degrading conditions.[1] |
| Poor Binding to Chromatography Resin | Ensure the pH and ionic strength of your buffers are optimized for the chosen chromatography method (e.g., ion exchange, affinity). The target molecule's charge and properties must be compatible with the stationary phase. |
| Loss during Solvent Evaporation | If concentrating your sample, use a gentle stream of nitrogen and avoid excessive heat. Lyophilization (freeze-drying) from an appropriate solvent system can also be a good option to prevent degradation. |
Problem 2: Poor Chromatographic Peak Shape (Broadening or Tailing)
| Potential Cause | Recommended Solution |
| Column Contamination | Implement a rigorous column washing protocol between runs to remove any biological material or strongly retained compounds from previous injections.[1] |
| Secondary Interactions with Stationary Phase | The hydroxyl group and the CoA moiety can interact with residual silanols on silica-based columns. Using a high-purity, end-capped column can minimize these interactions. Adding a small amount of a competing agent like triethylamine (B128534) to the mobile phase can sometimes improve peak shape. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and gradient. For reversed-phase HPLC, ensure the pH is suitable to maintain the desired ionization state of the molecule. Acetonitrile (B52724)/water or methanol (B129727)/water gradients with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) are common.[6] |
| Sample Overload | Inject a smaller amount of your sample onto the column. Overloading can lead to peak distortion. |
Problem 3: Presence of Multiple Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Oxidation | Add antioxidants (e.g., BHT, TCEP) to your buffers and solvents. Purge all solutions with an inert gas like argon or nitrogen. Store fractions and the final product under an inert atmosphere. |
| Isomerization of Double Bonds | Exposure to light, heat, or certain catalysts can cause isomerization of the Z-double bonds to the more stable E-isomers. Protect your sample from light by using amber vials and minimizing exposure to ambient light. |
| Incomplete Synthetic Reactions | If the material is synthetically derived, ensure the preceding reaction steps have gone to completion. Use appropriate purification methods (e.g., flash chromatography) to remove starting materials and by-products before the final purification step. |
| Hydrolysis of the Thioester Bond | Maintain a slightly acidic to neutral pH (around 6.0-7.0) in your aqueous buffers, as the thioester bond is more stable under these conditions.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Sample Clean-up
This protocol is designed for the initial purification of this compound from a crude extract.
-
Materials:
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Acetonitrile
-
Crude sample extract containing this compound
-
-
Methodology:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 column volumes of methanol followed by 3 column volumes of deionized water.
-
Sample Loading: Load the crude extract onto the conditioned cartridge. The sample should be in an aqueous solution or a solvent with low organic content.
-
Washing: Wash the cartridge with 3 column volumes of a low-percentage organic solvent (e.g., 10-20% acetonitrile in water) to remove polar impurities.
-
Elution: Elute the this compound with a higher concentration of organic solvent (e.g., 80-100% acetonitrile or methanol).
-
Drying: Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable solvent for further purification or analysis.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a method for the high-resolution purification of this compound.
-
Instrumentation and Materials:
-
HPLC system with a UV or MS detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
SPE-purified sample
-
-
Methodology:
-
Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5 A:B) for at least 15 minutes at a flow rate of 1 mL/min.
-
Sample Injection: Inject the reconstituted sample onto the column.
-
Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA) or using mass spectrometry.
-
Fraction Collection: Collect the fractions corresponding to the peak of interest.
-
Post-Run Wash: Wash the column with 100% Mobile Phase B for 10 minutes before re-equilibrating for the next run.
-
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Step | Purity (%) | Yield (%) | Key Challenge |
| Crude Extract | ~10-15 | 100 | High complexity, presence of enzymes |
| Solid-Phase Extraction (SPE) | ~50-60 | 80-90 | Co-elution of similar lipids |
| RP-HPLC (Single Pass) | >95 | 60-70 | Potential for peak tailing, requires optimization |
| Affinity Chromatography (CoA-specific) | >98 | 50-60 | Higher cost of resin, potential for non-specific binding |
Visualizations
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical flow diagram for troubleshooting low yields during purification.
Diagram 3: Potential Metabolic Context
While the specific signaling pathway of this compound may be under investigation, it is structurally related to intermediates in fatty acid beta-oxidation.
Caption: A diagram illustrating a potential role as an intermediate in fatty acid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
troubleshooting mass spectrometry of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected precursor ions in mass spectrometry?
This compound is an acyl-coenzyme A (acyl-CoA) molecule. It consists of a C14 fatty acid with a hydroxyl group at the 3rd carbon and two cis double bonds at the 5th and 8th carbons, linked to a Coenzyme A molecule. In positive mode electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]⁺. Depending on the purity of the mobile phase and sample, sodium [M+Na]⁺ or other adducts may also be observed.[1][2]
Q2: What are the characteristic fragmentation patterns for this molecule in tandem mass spectrometry (MS/MS)?
Acyl-CoAs exhibit highly predictable fragmentation.[3] The two most important fragmentation pathways in positive ion mode are:
-
A neutral loss of 507.0 Da: This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety and is a hallmark of acyl-CoA compounds.[4][5][6]
-
A product ion at m/z 428: This fragment represents the charged pantetheine-phosphate portion of the CoA molecule.[7][8]
Additional fragmentation of the fatty acyl chain may include a neutral loss of water (18 Da) from the hydroxyl group and cleavages along the carbon backbone.
Q3: Which ionization mode, positive or negative, is recommended for analyzing this compound?
Positive electrospray ionization (ESI) mode is generally preferred and more commonly reported for the analysis of long-chain acyl-CoAs.[9][10] It typically provides better sensitivity and produces the characteristic neutral loss and fragment ions used for identification and quantification. While negative ion mode can also be used, positive mode often yields more structurally informative data for this class of molecules.[10][11]
Q4: What type of liquid chromatography (LC) setup is suitable for this analysis?
Reverse-phase chromatography is the standard approach for separating acyl-CoAs.[4][12] A C18 or C4 column is typically used with a gradient elution of acetonitrile (B52724) or methanol (B129727) in water.[11][13] To improve peak shape and reduce tailing, a weak acid (like formic acid or acetic acid) or a buffer (like ammonium (B1175870) acetate) is often added to the mobile phase.[12][14]
Q5: How can I quantify this compound in my samples?
Quantification is best achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[13] This involves selecting the precursor ion (e.g., [M+H]⁺) and monitoring for one or more specific product ions. The most common and robust transition for quantification is the precursor ion losing the 507.0 Da neutral fragment.[5][6] For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. If a specific standard is unavailable, an odd-chain length acyl-CoA like C17:0-CoA can be used.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Analyte Degradation: Acyl-CoAs are unstable in aqueous solutions, especially at neutral or basic pH.[15] 2. Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, reducing the analyte signal.[4] 3. Poor Ionization: Incorrect mobile phase composition or source parameters. 4. Instrument Contamination: Buildup on the ion source or optics can reduce sensitivity. | 1. Prepare samples fresh and keep them cold. Use acidic buffers (e.g., pH 4-6). Analyze samples promptly after preparation. 2. Improve chromatographic separation to isolate the analyte from interfering matrix components. Optimize the sample preparation/extraction method to remove contaminants. 3. Ensure the mobile phase contains a suitable modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate). Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[4] 4. Clean the mass spectrometer's ion source and ion transfer optics according to the manufacturer's protocol. |
| Poor Peak Shape (Tailing, Broadening) | 1. Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the column or in the LC system. 2. Chelation: Acyl-CoAs can chelate with divalent cations present in the LC system or on the column.[14] 3. Column Overloading: Injecting too much sample. | 1. Use a high-quality, well-endcapped column. Add a competing agent like triethylamine (B128534) acetate (B1210297) to the mobile phase, though this may not be compatible with MS.[11] Using a high pH mobile phase (e.g., with ammonium hydroxide) can also improve peak shape for acyl-CoAs.[13] 2. Add a chelating agent like EDTA to the mobile phase, although this may affect ionization.[14] Ensure high-purity solvents and salts are used. 3. Dilute the sample or reduce the injection volume. |
| Multiple Peaks for Analyte | 1. Adduct Formation: The analyte may be detected as multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).[1] 2. In-source Fragmentation/Degradation: The molecule may be fragmenting or degrading in the ESI source. 3. Isomers: Presence of geometric or positional isomers of the double bonds. | 1. Reduce the concentration of salts (e.g., sodium) in the mobile phase and sample. Adding a small amount of a proton source like formic acid can promote the formation of the [M+H]⁺ ion. 2. Optimize source conditions (e.g., reduce source temperature or fragmentor voltage) to minimize in-source decay. 3. This is unlikely to be resolved by MS alone. Isomer-specific separation would require advanced chromatographic techniques or derivatization. |
| Inconsistent Retention Time | 1. Unstable LC Conditions: Fluctuations in pump pressure, gradient composition, or column temperature. 2. Column Degradation: The stationary phase of the column is degrading. 3. Sample Matrix Effects: The sample matrix is altering the interaction of the analyte with the column. | 1. Ensure the LC system is properly equilibrated and maintained. Check for leaks and ensure consistent solvent composition. 2. Replace the column with a new one. Use a guard column to protect the analytical column. 3. Use a more rigorous sample cleanup procedure or dilute the sample. |
Experimental Protocols
Protocol 1: Sample Preparation (Lipid Extraction)
This protocol outlines a general procedure for extracting acyl-CoAs from cell or tissue samples.
-
Homogenization: Homogenize the cell pellet or tissue sample in a cold solution of 2:1 (v/v) methanol:water. Add an appropriate internal standard (e.g., C17:0-CoA) at this stage.
-
Protein Precipitation: Precipitate proteins by adding a sufficient volume of a solvent like acetonitrile or by using a protein precipitation plate.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting parameters for an LC-MS/MS analysis. Optimization will be required for your specific instrument and application.
| Parameter | Value | Notes |
| LC System | UPLC/HPLC | |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | A C4 column can also be effective.[11] |
| Mobile Phase A | Water + 0.1% Formic Acid or 5 mM Ammonium Acetate | Using high pH (e.g., pH 10.5 with ammonium hydroxide) has also been shown to be effective.[13] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 15 minutes | Adjust gradient based on analyte retention. |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Column Temp. | 40°C | |
| Injection Vol. | 2 - 10 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize for your instrument.[4] |
| Source Temp. | 120 - 150°C | [4] |
| Desolvation Temp. | 400 - 500°C | [4] |
| Collision Gas | Argon | |
| MRM Transitions | See Table 2 below |
Table 2: Example MRM Transitions for this compound
(Note: The exact m/z of the precursor ion will need to be calculated based on the elemental formula: C₃₅H₅₈N₇O₁₈P₃S)
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| This compound | ~1014.3 | ~497.3 | Neutral Loss of 507 | 25-35 |
| This compound | ~1014.3 | 428.1 | CoA Fragment | 30-40 |
| This compound | ~1014.3 | ~996.3 | Neutral Loss of H₂O | 15-25 |
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for low signal intensity.
Caption: Key fragmentation pathways of acyl-CoA molecules.
References
- 1. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous detection of cholyl adenylate and coenzyme A thioester utilizing liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
stability and degradation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns are hydrolysis of the thioester bond and oxidation of the polyunsaturated fatty acyl chain. The thioester linkage is susceptible to cleavage by water, a process accelerated at neutral to alkaline pH.[1][2][3] The two double bonds in the acyl chain are prone to oxidation when exposed to air and light.[4]
Q2: How should I store my powdered this compound?
A2: For long-term stability, powdered this compound should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation, which can accelerate hydrolysis.
Q3: What is the best way to prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as a chloroform (B151607)/methanol (B129727) mixture (2:1, v/v) or in an acidic aqueous buffer (pH 4-6).[5][6] To minimize freeze-thaw cycles that can accelerate degradation, prepare single-use aliquots. After dissolving, flush the vial headspace with an inert gas before sealing tightly.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: While aqueous buffers can be used, it is crucial to use a slightly acidic pH (4-6) to minimize hydrolysis of the thioester bond.[5][6] Use purified, deoxygenated water to prepare the buffer. Be aware that the stability in aqueous solutions is generally lower than in organic solvents.
Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?
A5: Yes, inconsistent results are a common consequence of degradation. Hydrolysis will lead to the formation of coenzyme A and the free fatty acid, while oxidation can generate various oxidized species. These degradation products can have different biological activities and can interfere with your assays. It is crucial to handle the compound with care and regularly check its purity.
Q6: How can I monitor the degradation of my this compound sample?
A6: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are reliable methods for monitoring the integrity of your sample.[5][7][8] These techniques can separate the intact acyl-CoA from its degradation products, allowing for quantification of its purity over time.
Troubleshooting Guides
Issue 1: Unexpected or Absent Biological Activity
Possible Cause:
-
Degradation of the compound: The active this compound may have degraded due to improper handling or storage.
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze an aliquot of your stock solution and working solutions by HPLC or LC-MS/MS to check for the presence of the intact molecule and potential degradation products.
-
Prepare Fresh Solutions: If degradation is confirmed or suspected, prepare fresh solutions from a new aliquot of the powdered compound, strictly following the recommended handling procedures.
-
Review Handling Protocol: Ensure all steps, from dissolving the powder to preparing the final experimental dilutions, are performed on ice and with high-purity, deoxygenated solvents/buffers where appropriate.
-
Inert Atmosphere: For all handling steps of the unsaturated acyl-CoA, use an inert atmosphere (argon or nitrogen) to prevent oxidation.
Issue 2: High Background Signal or Off-Target Effects in Assays
Possible Cause:
-
Presence of Degradation Products: Hydrolysis products (free fatty acid and Coenzyme A) or oxidation products can interfere with assays or have their own biological effects.
Troubleshooting Steps:
-
Identify Potential Interferences: Analyze your sample for the presence of the free fatty acid (3-Hydroxy-5Z,8Z-Tetradecadienoic acid) and Coenzyme A using appropriate analytical methods (e.g., LC-MS/MS).
-
Purify the Compound: If significant degradation has occurred, consider purifying the remaining intact acyl-CoA using preparative HPLC.
-
Control Experiments: Run control experiments with the potential degradation products (the free fatty acid and Coenzyme A) to determine their individual effects in your assay.
-
Use of Antioxidants: For experiments of longer duration, consider the addition of a low concentration of an antioxidant like butylated hydroxytoluene (BHT) to your organic stock solution, but ensure it does not interfere with your experimental system.
Issue 3: Poor Solubility in Aqueous Media
Possible Cause:
-
Hydrophobicity: As a long-chain acyl-CoA, this compound is amphipathic and can have limited solubility in aqueous buffers, leading to micelle formation or precipitation.
Troubleshooting Steps:
-
Use of a Carrier Protein: For cell-based assays, complexing the acyl-CoA with fatty acid-free bovine serum albumin (BSA) can improve its solubility and delivery to cells.
-
Optimize Solvent Concentration: If using a stock solution in an organic solvent, ensure the final concentration of the solvent in the aqueous medium is low (typically <0.1%) to avoid precipitation and cellular toxicity.
-
Sonication: Brief sonication in a water bath can sometimes aid in the dissolution of the compound in aqueous solutions, but should be done cautiously to avoid excessive heating and oxidation.
Quantitative Data on Stability
Due to the lack of specific stability data for this compound, the following table summarizes stability data for structurally related long-chain acyl-CoAs and the factors influencing their degradation rates. This information can be used to estimate the stability of the target compound under various experimental conditions.
| Parameter | Condition | Approximate Half-life / Degradation Rate | Compound Class | Reference(s) |
| Thioester Hydrolysis | pH 7.4, 25°C | Half-life of several hours to days | Long-chain acyl-CoA | [1][2] |
| pH 8.0, 25°C | Rate increases ~4-fold compared to pH 7.4 | Thioester | [1] | |
| Acidic pH (4-6) | Significantly more stable than at neutral/alkaline pH | Thioester | [9] | |
| Oxidation | Air exposure, 37°C | Rate is proportional to the number of double bonds | Polyunsaturated fatty acids | [4] |
| Presence of antioxidants (e.g., BHT) | Significantly reduced rate of oxidation | Polyunsaturated fatty acids | ||
| Enzymatic Degradation | Presence of esterases/thioesterases | Rapid degradation | Acyl-CoA | |
| Freeze-Thaw Cycles | Repeated cycles (-20°C to RT) | Accelerated degradation | Long-chain acyl-CoA |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Materials:
-
This compound (powder)
-
High-purity anhydrous chloroform and methanol (or a suitable acidic buffer, pH 4-6)
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
Procedure:
-
Allow the vial of powdered this compound to warm to room temperature before opening.
-
Weigh the desired amount of powder in a clean, dry glass vial.
-
Add the appropriate volume of solvent (e.g., chloroform/methanol 2:1, v/v) to achieve the desired concentration.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking.
-
Once dissolved, flush the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.
-
Immediately seal the vial tightly with the Teflon-lined cap.
-
Label the vial with the compound name, concentration, solvent, and date.
-
Store the stock solution at -80°C.
Protocol 2: Assessment of Stability by HPLC
Materials:
-
Stock solution of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
Procedure:
-
Time 0 Analysis:
-
Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution to separate the intact acyl-CoA from potential degradation products (e.g., 10-90% B over 20 minutes).
-
Monitor the elution at 260 nm (for the adenine (B156593) base of CoA).
-
Record the peak area of the intact this compound. This is your 100% integrity reference.
-
-
Incubation:
-
Store aliquots of the stock solution under the desired test conditions (e.g., different temperatures, pH, or light exposure).
-
-
Time Point Analysis:
-
At various time points, analyze the incubated samples using the same HPLC method as in step 1.
-
Calculate the percentage of intact acyl-CoA remaining by comparing the peak area at each time point to the peak area at time 0.
-
Visualizations
Caption: Workflow for handling and quality control of this compound.
Caption: Major degradation routes for this compound.
Caption: Potential metabolic and signaling roles of this compound.
References
- 1. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 4. The kinetics of the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzyme Kinetics with (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA in enzyme kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a long-chain, unsaturated hydroxy fatty acyl-coenzyme A. It is an important intermediate in fatty acid β-oxidation.[1][2] In a research context, it is primarily used as a substrate to study the kinetics of enzymes involved in fatty acid metabolism, such as L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is a component of the mitochondrial trifunctional protein (MTP).[3][4][5] Deficiencies in this enzyme are associated with severe metabolic disorders.[5][6]
Q2: What are the critical stability concerns when working with this compound?
Like other long-chain acyl-CoA esters, this compound is susceptible to both chemical and enzymatic degradation.[7] The primary stability concerns are:
-
Hydrolysis: The thioester bond is prone to hydrolysis, which is accelerated in aqueous solutions, especially at neutral to alkaline pH.[7]
-
Oxidation: The polyunsaturated acyl chain is susceptible to oxidation when exposed to air and light.[7]
Improper handling can lead to the generation of artifacts and compromise experimental results.[7]
Q3: What are the recommended storage and handling procedures for this compound?
To ensure the integrity of the substrate, the following procedures are recommended:
-
Storage: Store the lyophilized powder at -20°C or below. For solutions, prepare single-use aliquots to minimize freeze-thaw cycles and store at -80°C.[7]
-
Handling:
-
Work quickly and keep all solutions on ice to minimize thermal degradation.[7]
-
Use high-purity solvents (e.g., HPLC or LC-MS grade).[7]
-
For unsaturated acyl-CoAs, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
-
Use clean, dedicated glassware to avoid contamination.[7]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Substrate Degradation: The this compound may have hydrolyzed or oxidized. | Prepare fresh substrate solutions from lyophilized powder. Handle the substrate on ice and under an inert atmosphere if possible. Minimize freeze-thaw cycles by preparing single-use aliquots.[7] |
| Improper Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | Optimize the reaction conditions. For L-3-hydroxyacyl-CoA dehydrogenase, a physiological pH is generally recommended.[8] | |
| Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. | Use a fresh batch of enzyme or verify its activity with a known, stable substrate. | |
| High Background Signal | Substrate Auto-oxidation: The unsaturated fatty acyl chain can auto-oxidize, leading to byproducts that interfere with the assay. | Prepare substrate solutions immediately before use. Consider adding an antioxidant like DTT or TCEP to the reaction buffer, ensuring it does not interfere with the enzyme's activity. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Use high-purity water and reagents. Filter-sterilize buffers. | |
| Non-linear Reaction Progress Curves | Product Inhibition: The accumulation of reaction products may be inhibiting the enzyme. | Consider using a coupled enzyme assay to remove the product as it is formed. For L-3-hydroxyacyl-CoA dehydrogenase, coupling the reaction with 3-ketoacyl-CoA thiolase can prevent product inhibition.[8] |
| Substrate Depletion: The substrate concentration may be too low, leading to rapid depletion. | Increase the initial substrate concentration, ensuring it is not so high as to cause substrate inhibition. | |
| Poor Reproducibility | Inconsistent Substrate Concentration: Micelle formation of long-chain acyl-CoAs can lead to variability in the effective substrate concentration. | The inclusion of albumin in the assay buffer can help to solubilize the long-chain acyl-CoA and prevent micelle formation, leading to more consistent results.[9] |
| Pipetting Errors: Inaccurate pipetting of viscous enzyme or substrate solutions. | Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting. |
Experimental Protocols
Coupled Spectrophotometric Assay for L-3-hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for assaying L-3-hydroxyacyl-CoA dehydrogenase.[3][8] The assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
This compound
-
L-3-hydroxyacyl-CoA dehydrogenase (purified or in cell lysate)
-
3-ketoacyl-CoA thiolase
-
NAD+
-
Coenzyme A (CoASH)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve the lyophilized powder in a minimal amount of an appropriate organic solvent (e.g., ethanol) before diluting with buffer. Prepare fresh daily.
-
Prepare the reaction mixture: In a cuvette, combine the following in the specified order:
-
Potassium phosphate buffer
-
NAD+
-
CoASH
-
BSA
-
3-ketoacyl-CoA thiolase
-
-
Initiate the reaction: Add the enzyme sample (L-3-hydroxyacyl-CoA dehydrogenase) to the cuvette and mix gently.
-
Start the measurement: Add the this compound stock solution to initiate the reaction and immediately begin monitoring the change in absorbance at 340 nm over time.
-
Calculate the enzyme activity: The rate of NADH formation is proportional to the enzyme activity. Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to calculate the rate of reaction.
Data Presentation
| Parameter | Value | Notes |
| Substrate Concentration Range | 1 - 100 µM | To be optimized for Kₘ determination. |
| NAD+ Concentration | 0.5 - 2 mM | Should be at a saturating concentration. |
| CoASH Concentration | 50 - 100 µM | Required for the coupled thiolase reaction.[8] |
| BSA Concentration | 0.01 - 0.1% (w/v) | To prevent substrate micellization.[9] |
| pH | 7.4 | Physiological pH is generally optimal.[8] |
| Temperature | 25 - 37 °C | To be kept constant throughout the experiment. |
Visualizations
Caption: Experimental workflow for determining enzyme kinetics.
Caption: Coupled enzyme reaction for LCHAD activity assay.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
- 5. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
Welcome to the technical support center for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during experiments with this long-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A: Like other long-chain fatty acyl-CoAs, this compound is an amphiphilic molecule with a long, hydrophobic acyl chain and a hydrophilic Coenzyme A head. This structure makes it poorly soluble in purely aqueous buffers, especially at high concentrations. Its solubility is significantly better in organic solvents or aqueous-organic mixtures.
Q2: How should I store this compound?
A: For long-term storage, it is recommended to store the compound as a solid under desiccating conditions at -20°C or colder. If you must store it in solution, prepare aliquots in a suitable organic solvent, purge with an inert gas like nitrogen or argon to prevent oxidation, and store at -80°C. Avoid long-term storage in aqueous solutions, as the thioester bond can be labile and the compound may degrade.
Q3: My compound has been stored for a while. Is it still viable?
A: The stability of fatty acyl-CoAs can be affected by storage conditions. To check for degradation, you can analyze the compound by methods such as thin-layer chromatography (TLC) or mass spectrometry to look for the presence of free Coenzyme A or other degradation products. When in doubt, it is best to use a fresh vial or a newly prepared solution.
Q4: Can I heat the solution to improve solubility?
A: Gentle, brief heating can be used in conjunction with sonication to aid dissolution. However, prolonged or excessive heating should be avoided as it can accelerate the hydrolysis of the thioester bond and lead to degradation of the compound.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
This is the most common issue encountered with long-chain acyl-CoAs. The hydrophobic nature of the tetradecadienoyl chain leads to poor aqueous solubility.
Recommended Solution:
-
Initial Solvent Choice: Do not attempt to dissolve the compound directly in an aqueous buffer. Start with an organic solvent or a solvent mixture.
-
Recommended Protocol: A multi-step protocol is recommended to prepare a stock solution that can be further diluted into your aqueous experimental buffer. See the detailed "Protocol for Preparing a Stock Solution" below.
-
Sonication: Use a bath sonicator to aid dissolution. Sonicate in short bursts (1-2 minutes) and allow the vial to cool in between to prevent heating and potential degradation.
-
Visual Inspection: After each sonication burst, visually inspect the solution. Continue until the solution is clear and free of any visible particulates.
Issue: The compound precipitates when added to my aqueous assay buffer.
This typically occurs if the final concentration of the organic solvent in the aqueous buffer is too low to maintain solubility, or if the concentration of the acyl-CoA itself is too high.
Recommended Solution:
-
Check Final Solvent Concentration: Ensure that the final concentration of the organic solvent from your stock solution is sufficient to maintain solubility in the final assay volume. You may need to prepare a more concentrated stock solution to minimize the volume added.
-
Solvent-Only Control: It is crucial to run a control with the same final concentration of the organic solvent to ensure it does not interfere with your enzyme's activity or other assay components.
-
Lower the Working Concentration: Long-chain acyl-CoAs can form micelles at higher concentrations, which might not be visible but can affect the availability of the molecule to an enzyme. Try lowering the final concentration of this compound in your experiment. A typical starting range for enzymatic assays is 10-100 µM.
-
Pre-warm the Buffer: Gently warming your assay buffer before adding the acyl-CoA stock solution can sometimes help, but be mindful of the temperature stability of your proteins and other reagents.
Data Presentation: Solvent Systems and Working Concentrations
The choice of solvent is critical for successfully dissolving long-chain fatty acyl-CoAs. The following table summarizes recommended solvent systems for creating a stock solution and typical working concentrations for enzymatic assays.
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | Chloroform:Methanol:Water (80:20:2 v/v/v) | This mixture effectively solvates both the hydrophobic tail and the hydrophilic head group. |
| Alternative Stock Solvents | Ethanol (B145695), Methanol | While less effective than the mixture, these may be suitable for some applications. Test on a small scale first. |
| Aqueous Buffer Additive | Low percentage of organic solvent (e.g., <5% ethanol or DMSO) | The final concentration must be tested for compatibility with the experimental system. |
| Recommended Working Concentration | 10 - 100 µM | A good starting range for many enzymatic assays. The optimal concentration should be determined empirically. |
| Aqueous Solubility | Poor | Direct dissolution in 100% aqueous solutions is not recommended for initial solubilization at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a clear, usable stock solution of this compound.
Materials:
-
This compound (solid)
-
Chloroform (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Nuclease-free water
-
Inert gas (Nitrogen or Argon)
-
Glass vial
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare Solvent Mixture: In a separate glass container, prepare the Chloroform:Methanol:Water (C:M:W) solvent mixture in an 80:20:2 ratio by volume.
-
Initial Dissolution: Add the appropriate volume of the C:M:W mixture to the vial containing the solid compound to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex: Cap the vial tightly and vortex for 30-60 seconds.
-
Sonication: Place the vial in a water bath sonicator. Sonicate in short bursts of 1-2 minutes. After each burst, remove the vial and visually inspect the solution. Allow the vial to cool to room temperature between sonication steps.
-
Final Inspection: Continue sonication until the solution is completely clear and no particulate matter is visible.
-
Storage: For immediate use, proceed to the next protocol. For storage, overlay the solution with an inert gas (nitrogen or argon), cap tightly, and store at -80°C.
Protocol 2: Use in a Generic Enzymatic Assay
Objective: To use the prepared stock solution of this compound as a substrate in a typical enzymatic assay.
Materials:
-
Prepared stock solution of this compound
-
Assay Buffer (e.g., Tris-HCl, HEPES, appropriate for your enzyme)
-
Enzyme solution
-
Other necessary co-factors or reagents (e.g., NAD+)
-
96-well plate or cuvettes
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Determine Final Concentrations: Decide on the final concentration of this compound and all other reagents in your assay. Remember to account for the volume of the stock solution you will be adding.
-
Prepare Master Mix: Prepare a master mix containing the assay buffer and all other reagents except the enzyme and the substrate.
-
Aliquot Master Mix: Aliquot the master mix into the wells of your plate or your cuvettes.
-
Add Substrate: Add the calculated volume of the this compound stock solution to each well to reach the desired final concentration (e.g., 10-100 µM). Mix gently by pipetting.
-
Solvent Control: In a separate well, add the same volume of the stock solution solvent (e.g., C:M:W) without the acyl-CoA to serve as a solvent control.
-
Equilibrate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Add the enzyme solution to each well to initiate the reaction.
-
Measure Activity: Immediately begin measuring the reaction progress using your detection instrument (e.g., monitoring changes in absorbance or fluorescence over time).
Visualizations
Solubilization Workflow
Caption: Recommended steps for dissolving this compound.
General Experimental Workflowdot
preventing oxidation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA in samples
Welcome to the technical support center for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your samples by preventing oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a long-chain fatty acyl-CoA molecule. Its structure contains two cis double bonds (at the 5th and 8th carbon positions), making it a polyunsaturated fatty acyl-CoA. These double bonds are susceptible to attack by reactive oxygen species, leading to oxidation.[1] Oxidation can alter the molecule's structure and function, compromising experimental results.[2] Long-chain acyl-CoA esters, in general, are known to be unstable and susceptible to both chemical and enzymatic degradation.[2]
Q2: What are the primary signs of sample degradation?
Degradation of this compound can manifest in several ways, including:
-
Poor signal intensity in mass spectrometry: Oxidized or hydrolyzed lipids may not ionize efficiently, leading to weak signals.[3]
-
Appearance of unexpected peaks: Degradation products will appear as new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
Changes in physical appearance: For powdered lipids, absorption of moisture can lead to a gummy texture, which can accelerate hydrolysis and oxidation.[3][4]
Q3: What is the ideal short-term and long-term storage temperature for my samples?
To minimize degradation, specific storage temperatures are critical.[5][6]
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (<1 week) | -20°C | Sufficient for maintaining stability for brief periods.[5] |
| Long-term (>1 week) | -80°C or liquid nitrogen | Essential for preserving the integrity of peroxide-sensitive lipids over extended durations.[5][7] |
Storage of organic solutions below -30°C is generally not recommended unless they are in a sealed glass ampoule.[3]
Q4: Should I store my this compound as a powder or in solution?
Unsaturated lipids like this compound are not stable as powders.[3] They are hygroscopic and can quickly absorb moisture, which promotes hydrolysis and oxidation.[3][4] Therefore, it is strongly recommended to dissolve the compound in a suitable organic solvent immediately upon receipt and store it as a solution.[3][4]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Inconsistent results between sample aliquots. | 1. Repeated Freeze-Thaw Cycles: This can accelerate the degradation of the molecule.[2] 2. Inadequate Aliquoting: Inconsistent volumes can lead to variability. | 1. Prepare Single-Use Aliquots: Upon preparing your stock solution, immediately divide it into smaller, single-use volumes in cryo-optimized tubes.[2][5] This minimizes the number of times the main stock is temperature-cycled. |
| Low recovery of the compound after extraction. | 1. Oxidation during sample processing: Exposure to air and light can rapidly degrade the molecule.[2] 2. Use of inappropriate solvents or containers: Plastic containers can leach impurities.[3][4] | 1. Work under an inert atmosphere: Handle samples under a stream of argon or nitrogen gas whenever possible.[2] 2. Use high-purity solvents and glass containers: Employ HPLC or LC-MS grade solvents and store all solutions in glass vials with Teflon-lined caps.[2][3][4] 3. Work quickly and on ice: Keep all samples and solutions cold during preparation.[2] |
| Evidence of oxidation (e.g., extraneous peaks in LC-MS). | 1. Absence of antioxidants: Without antioxidants, the polyunsaturated acyl chain is highly susceptible to oxidation.[5][8] 2. Prolonged exposure to oxygen: Leaving sample vials open to the air will promote oxidation. | 1. Supplement with Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) at a final concentration of 0.01% or EDTA at 1 mM to your solvents and sample solutions.[5][8] 2. Purge with Inert Gas: Before sealing the vial for storage, flush the headspace with argon or nitrogen to displace oxygen.[2][4] |
| Hydrolysis of the thioester bond (presence of free fatty acid). | 1. Presence of water: The thioester bond is susceptible to hydrolysis, especially in aqueous solutions or due to moisture condensation.[2][4] 2. Incorrect pH: Neutral to alkaline pH can accelerate hydrolysis.[2] | 1. Use Anhydrous Solvents: Ensure that the organic solvents used are of high purity and anhydrous.[3] 2. Equilibrate to Room Temperature Before Opening: Always allow the container of the powdered compound or frozen aliquots to warm to room temperature before opening to prevent moisture condensation.[2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for safely dissolving powdered this compound to minimize degradation.
Materials:
-
This compound (powder)
-
High-purity, anhydrous organic solvent (e.g., chloroform/methanol 2:1, v/v)
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated balance
-
Glass syringes or pipettes with glass tips
Procedure:
-
Allow the sealed container of powdered this compound to equilibrate to room temperature before opening to prevent condensation.[2][4]
-
Weigh the desired amount of powder quickly in a clean, dry environment.
-
Transfer the powder to a glass vial.
-
Add the appropriate volume of high-purity organic solvent to achieve the desired concentration.
-
Mix gently until the powder is completely dissolved. Sonication can be used cautiously for short periods if necessary.
-
Flush the headspace of the vial with a gentle stream of argon or nitrogen gas.[2]
-
Securely seal the vial with the Teflon-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -80°C for long-term storage.
Protocol 2: General Sample Handling Workflow
This workflow provides best practices for handling samples containing this compound during an experiment.
Caption: Experimental workflow for handling sensitive lipid samples.
Signaling Pathway Context
This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. This pathway is crucial for energy production from lipids. The diagram below illustrates the core steps of beta-oxidation.
Caption: The mitochondrial fatty acid beta-oxidation spiral.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathway is it involved?
This compound is a long-chain, polyunsaturated fatty acyl-CoA. Its structure, featuring a 14-carbon chain with a hydroxyl group at the third carbon (beta position) and two cis double bonds, strongly indicates it is an intermediate in the beta-oxidation of polyunsaturated fatty acids. Due to its chain length and polyunsaturated nature, its degradation is likely to occur in peroxisomes, which are specialized organelles equipped to handle the breakdown of such molecules.[1][2][3][4] The process involves a series of enzymatic reactions that shorten the fatty acid chain, and for polyunsaturated fats, requires additional auxiliary enzymes to handle the double bonds.[1][2]
Q2: My experimental results are highly variable. What are the most common sources of variability when working with this molecule?
Variability in experiments with this compound can stem from several factors related to its chemical nature:
-
Substrate Instability: As a polyunsaturated fatty acyl-CoA, the molecule is susceptible to oxidation at the double bonds and hydrolysis of the thioester bond. This can lead to a decrease in the effective concentration of the active substrate over time.
-
Substrate Purity: The synthesis of such a specific molecule can result in impurities, including stereoisomers or isomers with different double bond positions. These impurities can act as inhibitors or have different affinities for the enzyme, leading to inconsistent results.
-
Handling and Storage: Improper storage (e.g., exposure to light, oxygen, or repeated freeze-thaw cycles) can degrade the compound. Its hydrophobic nature can also lead to adsorption to plastic surfaces.
-
Assay Conditions: Factors such as pH, temperature, and the presence of detergents (to aid solubility) can significantly impact enzyme activity and substrate stability.
Q3: How should I properly store and handle this compound to maintain its integrity?
To minimize degradation and variability, adhere to the following guidelines:
-
Storage: Store the compound at -80°C in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen).
-
Aliquoting: Upon receipt, aliquot the compound into single-use amounts to avoid repeated freeze-thaw cycles.
-
Solvent: Dissolve the compound in a suitable organic solvent, such as ethanol (B145695) or DMSO, before preparing aqueous working solutions. Prepare aqueous solutions fresh for each experiment.
-
Light and Air: Protect the compound from light and exposure to air to prevent oxidation.
-
Materials: Use glass or polypropylene (B1209903) tubes to minimize adsorption to plastic surfaces.
Q4: I'm observing low or no enzyme activity in my assay. What are the likely causes?
Low or no activity in an enzymatic assay with this compound could be due to several factors:
-
Substrate Solubility: The hydrophobic nature of this long-chain fatty acyl-CoA can lead to poor solubility in aqueous buffers, resulting in the formation of micelles and a low effective substrate concentration available to the enzyme.
-
Enzyme Inactivity: The enzyme itself may be inactive or present at too low a concentration.
-
Inappropriate Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme.
-
Presence of Inhibitors: Contaminants in the substrate preparation or other assay components (e.g., EDTA, high concentrations of detergents) can inhibit enzyme activity.[5]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and reverse pipetting for viscous solutions. Prepare a master mix for reagents to be added to all wells.[5] |
| Inconsistent Temperature | Ensure the plate is incubated at a uniform temperature. Avoid placing the plate on a cold surface before reading. |
| Substrate Adsorption | Pre-coat pipette tips by aspirating and dispensing the substrate solution a few times before transferring. Use low-adhesion microplates. |
| Incomplete Mixing | Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles. |
Issue 2: Low Signal or Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Substrate Insolubility | Incorporate a non-ionic detergent like Triton X-100 (typically 0.01-0.1%) in the assay buffer to improve solubility. Perform a detergent concentration curve to find the optimal concentration that maximizes enzyme activity without denaturing the enzyme. |
| Suboptimal Enzyme Concentration | Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course. |
| Substrate Degradation | Prepare the substrate solution immediately before use. If possible, perform a stability test of the substrate in your assay buffer over the time course of the experiment. |
| Incorrect Buffer pH or Ionic Strength | Optimize the pH and ionic strength of the assay buffer for your specific enzyme. |
| Presence of Interfering Substances | Ensure that solvents used to dissolve the substrate (e.g., DMSO) are at a final concentration that does not inhibit the enzyme. Avoid substances like EDTA, SDS, and sodium azide (B81097) in your sample preparation unless compatible with the assay.[5] |
Issue 3: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Substrate Auto-hydrolysis | Run a "no-enzyme" control to measure the rate of non-enzymatic breakdown of the substrate. Subtract this rate from your experimental values. |
| Contaminating Enzymes in Sample | If using cell lysates or tissue homogenates, other enzymes may be present that can act on the substrate or detection reagents. Run a control with a specific inhibitor for your enzyme of interest. |
| Fluorescence Interference | If using a fluorescence-based assay, check for autofluorescence of the substrate, sample components, or the microplate. Use black, opaque-walled plates for fluorescence assays.[5] |
Experimental Protocols & Methodologies
Protocol: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is a generalized method that should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA and 0.1% Triton X-100.
-
NAD+ Stock Solution: 50 mM NAD+ in purified water. Store in aliquots at -20°C.
-
Substrate Stock Solution: 10 mM this compound in ethanol or DMSO. Store in single-use aliquots at -80°C under argon.
-
Enzyme Preparation: Purified L-3-hydroxyacyl-CoA dehydrogenase or a mitochondrial/peroxisomal fraction containing the enzyme, diluted in cold assay buffer to the desired concentration.
2. Assay Procedure:
-
Set up a 96-well UV-transparent microplate.
-
For each reaction, add the following to a final volume of 200 µL:
-
170 µL Assay Buffer
-
10 µL NAD+ Stock Solution (final concentration: 2.5 mM)
-
10 µL Enzyme Preparation
-
-
Include appropriate controls:
-
No-Enzyme Control: Replace the enzyme preparation with assay buffer.
-
No-Substrate Control: Initiate the reaction with the solvent used for the substrate (e.g., ethanol/DMSO) instead of the substrate solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Substrate Stock Solution (final concentration: 0.5 mM).
-
Immediately begin monitoring the increase in absorbance at 340 nm (for NADH production) every 30 seconds for 10-15 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (V) in mOD/min from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the no-enzyme control from the experimental rates.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate from mOD/min to µmol/min.
Quantitative Data Summary (Hypothetical for Optimization)
The following table provides an example of how to structure data when optimizing assay conditions. Actual values will need to be determined experimentally.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| pH | 6.5 | 7.4 | 8.0 | 7.4 |
| Temperature (°C) | 25 | 37 | 42 | 37 |
| Triton X-100 (%) | 0.01 | 0.05 | 0.1 | 0.05 |
| NAD+ (mM) | 0.5 | 1.0 | 2.5 | 2.5 |
| Substrate (µM) | 50 | 100 | 200 | To be determined by titration |
| Enzyme (µg/mL) | 1 | 5 | 10 | To be determined by titration |
Visualizations
Signaling Pathway: Peroxisomal Beta-Oxidation of a Polyunsaturated Fatty Acid
Caption: Hypothetical pathway for the first cycle of peroxisomal beta-oxidation.
Experimental Workflow: Enzyme Activity Assay
Caption: A logical workflow for performing and troubleshooting an enzyme kinetics assay.
References
- 1. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. The information is designed to address common pitfalls encountered during its analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Guide 1: Poor Signal Intensity or Complete Signal Loss
Observing low or no signal for your target analyte is a common issue. Follow these steps to diagnose and resolve the problem.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation | Acyl-CoAs are unstable. Process samples quickly on ice to minimize degradation. Ensure proper storage at -80°C. | Preservation of the analyte's integrity, leading to a stronger signal. |
| Inefficient Extraction | Evaluate your extraction protocol. Compare methods like solid-phase extraction (SPE) or liquid-liquid extraction. Spike a known amount of a standard to calculate recovery. | An optimized protocol will yield higher and more consistent recovery of the analyte. |
| Ion Suppression | Perform a post-column infusion experiment to check for co-eluting matrix components that may be suppressing the ionization of your analyte. | Identification of the retention time window where ion suppression occurs, allowing for chromatographic adjustments. |
| Suboptimal MS Settings | Infuse a standard of this compound to optimize source parameters (e.g., spray voltage, gas flows, temperatures) and fragmentation settings (collision energy). | Maximized signal response for your specific analyte. |
Guide 2: Issues with Peak Shape and Retention Time
Problems such as broad, tailing, or split peaks, as well as shifting retention times, can compromise the accuracy of your quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) to remove strongly retained contaminants. If the problem persists, replace the column. | Restoration of sharp, symmetrical peak shapes. |
| Inappropriate Sample Solvent | Reconstitute your final extract in a solvent that is weaker than or matches the initial mobile phase. | Prevention of peak distortion caused by solvent incompatibility. |
| Retention Time Shifts | Ensure consistent mobile phase preparation. Allow for sufficient column equilibration time between injections. Maintain a stable column temperature. | Stable and reproducible retention times across your analytical run. |
| System Leaks | Check for any leaks in the LC system, from the pump to the detector. | A stable pressure and flow rate, leading to consistent chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting this compound from biological samples?
A1: A combination of liquid-liquid extraction followed by solid-phase extraction (SPE) is often effective for long-chain acyl-CoAs. A common approach involves homogenization in a buffered solution, followed by extraction with organic solvents like acetonitrile (B52724) or isopropanol.[1] SPE can then be used for cleanup and concentration of the analyte.
Q2: How can I prevent the degradation of this compound during sample preparation?
A2: Due to the presence of a thioester bond and unsaturated double bonds, the molecule is susceptible to hydrolysis and oxidation. It is crucial to work quickly at low temperatures (e.g., on ice). Using buffers with a slightly acidic pH (around 4.9) can improve stability during extraction.[1] Avoid prolonged exposure to air and consider adding antioxidants to your extraction solvents.
Q3: What are the optimal LC-MS/MS parameters for the analysis of this compound?
A3: A C18 reversed-phase column is typically used for separation.[2] A mobile phase with a high pH (around 10.5), such as one containing ammonium (B1175870) hydroxide (B78521), can improve peak shape and sensitivity.[3] For detection, positive electrospray ionization (ESI) mode is common for acyl-CoAs. You should monitor for the precursor ion and a characteristic product ion, such as the neutral loss of the CoA moiety (507 Da).[3]
Q4: I am having trouble with my calibration curve. What are some common issues?
A4: Common issues include poor linearity, a non-zero intercept, and high variability. A non-zero intercept may indicate contamination in your blank. Poor linearity could be due to detector saturation at high concentrations or ion suppression. High variability can result from inconsistent sample preparation or injection volumes.
Q5: How do I choose an appropriate internal standard for quantification?
A5: An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar acyl-CoA with an odd-numbered carbon chain (e.g., C17:0-CoA) is a good alternative as it is not naturally abundant in most biological systems.
Data Presentation
Table 1: Comparison of Extraction Methods for Long-Chain Acyl-CoAs
| Extraction Method | Average Recovery (%) | Reproducibility (CV%) | Notes |
| SPE with C18 Cartridge | 85-95% | <10% | Good for cleanup and concentration. |
| Liquid-Liquid Extraction (Acetonitrile/Isopropanol) | 70-80%[1] | <15% | Can be prone to matrix effects. |
| Combined LLE and SPE | >90% | <10% | Recommended for complex matrices. |
Table 2: Stability of Polyunsaturated Acyl-CoAs under Different Conditions
| Condition | Half-life | Recommendation |
| Room Temperature, Aqueous Buffer | Minutes to hours | Avoid. Always keep samples on ice or frozen. |
| 4°C, Aqueous Buffer | Hours | Suitable for short-term storage during sample processing. |
| -80°C, Organic Solvent | Months | Recommended for long-term storage. |
| Slightly Acidic pH (4.5-5.5) | Increased stability | Use buffered solutions in this pH range for extraction. |
| Neutral to Alkaline pH (>7) | Decreased stability | Avoid prolonged exposure to basic conditions. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
-
Homogenization: Homogenize 50-100 mg of frozen tissue in a pre-chilled glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[1]
-
Solvent Addition: Add 2 mL of 2-propanol and continue to homogenize.[1]
-
Extraction: Add 4 mL of acetonitrile, vortex vigorously for 5 minutes.[1]
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 20% B.
-
Increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
-
Mass Spectrometer: Triple quadrupole with ESI source.
-
Ionization Mode: Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the precursor ion of this compound to a specific product ion (e.g., neutral loss of 507 Da).
Visualizations
References
Technical Support Center: Matrix Effects in LC-MS Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and other lipid molecules.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3][4] This interference can lead to a decrease in signal intensity, known as ion suppression, or an increase, termed ion enhancement.[1][2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][5][6]
Q2: What are the primary sources of matrix effects in the analysis of lipid molecules like this compound from biological samples?
A: For lipid analysis from biological matrices such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are the most significant contributors to matrix effects.[2][5][6][7][8] Other potential sources of interference include salts, proteins, endogenous metabolites, and dosing vehicles.[4][5][6] These components can co-elute with the target analyte and interfere with the ionization process within the mass spectrometer's ion source.[2]
Q3: How can I determine if my LC-MS analysis is affected by matrix effects?
A: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Column Infusion (Qualitative Assessment): In this method, a constant flow of a standard solution of your analyte is infused into the mass spectrometer, downstream of the LC column.[1][2][9][10] A blank matrix extract is then injected onto the column. Any fluctuation (a dip for suppression or a peak for enhancement) in the constant signal baseline indicates the presence of matrix effects at that specific retention time.[1][2][11]
-
Post-Extraction Spiking (Quantitative Assessment): This is a more quantitative approach where the response of the analyte is compared in two different samples.[2][3][4] The first sample is the analyte spiked into a clean solvent (neat solution). The second is the analyte spiked into a blank matrix extract that has undergone the complete sample preparation procedure. The ratio of the analyte's peak area in the matrix extract to that in the neat solution provides a quantitative measure of the matrix effect.[4]
Q4: What is the difference between ion suppression and ion enhancement?
A: Ion suppression is the more common phenomenon and results in a decreased signal intensity for the analyte of interest.[2] This can occur when co-eluting matrix components compete with the analyte for ionization, disrupt the formation and desolvation of droplets in the electrospray ionization (ESI) source, or neutralize the charged analyte ions. Ion enhancement, an increase in signal intensity, is less common but can occur if co-eluting compounds improve the ionization efficiency of the target analyte. Both phenomena compromise the accuracy of the analytical data.
Troubleshooting Guide
Issue 1: Inconsistent results and poor reproducibility between sample injections.
-
Possible Cause: Variable matrix effects between individual samples. The composition of the biological matrix can differ slightly from one sample to another, leading to inconsistent levels of ion suppression or enhancement.
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for correcting matrix effects.[1][12][13][14][15] A SIL-IS is chemically identical to the analyte but has a different mass, causing it to co-elute and experience the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix is normalized.[13][16]
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is representative of the study samples.[13] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.
-
Issue 2: Low analyte signal and poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from co-eluting phospholipids or other matrix components.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove as many interfering components as possible before the sample is injected into the LC-MS system.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids.[17]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts but may suffer from low recovery for more polar analytes.[5][6][17]
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode or specialized phospholipid removal cartridges (e.g., HybridSPE), can be highly effective at removing phospholipids and reducing matrix effects.[7][17]
-
-
Improve Chromatographic Separation: Modify the LC method to separate the analyte from the interfering regions of the chromatogram. This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a column with a different chemistry.[11][18]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[18] However, this approach is only feasible if the analyte concentration is high enough to remain detectable after dilution.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol provides a method to quantify the extent of ion suppression or enhancement.
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Obtain Blank Matrix: Source a batch of the biological matrix (e.g., plasma, tissue homogenate) that is confirmed to be free of the analyte.
-
Process Blank Matrix: Subject the blank matrix to your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE).
-
Prepare the Post-Extraction Spiked Sample: Spike the processed blank matrix extract with the this compound standard to achieve the same final concentration as the neat standard solution.
-
LC-MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your established LC-MS method.
-
Calculate the Matrix Effect: The matrix effect is calculated as follows:
-
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Cleanup using Phospholipid Removal SPE
This protocol outlines a general procedure for using a phospholipid removal SPE plate.
-
Protein Precipitation: Precipitate proteins in your sample (e.g., 100 µL of plasma) by adding an appropriate volume of acidified acetonitrile (B52724) (e.g., 300 µL of 1% formic acid in acetonitrile). Vortex thoroughly.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Load Supernatant: Load the supernatant onto the phospholipid removal SPE plate.
-
Elution: Apply a vacuum or positive pressure to pull the sample through the SPE sorbent. The eluate contains the analyte with a significantly reduced concentration of phospholipids.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Analyte Recovery for this compound
| Sample Preparation Method | Matrix Effect (%) | Analyte Recovery (%) |
| Protein Precipitation (PPT) | 55% (Suppression) | 95% |
| Liquid-Liquid Extraction (LLE) | 85% (Suppression) | 70% |
| Solid-Phase Extraction (SPE) | 98% (Minimal Effect) | 92% |
Note: The data presented in this table are representative and intended for illustrative purposes.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ovid.com [ovid.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral resolution of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and related hydroxy acyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high-resolution separation of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA enantiomers?
A1: The primary challenges stem from several factors:
-
Identical Physicochemical Properties : The (S) and (R) enantiomers possess identical physical and chemical properties in a non-chiral environment, making their separation impossible with standard chromatographic techniques.[1] Specialized chiral separation methods are required.
-
Compound Polarity and Stability : As polar thioesters, these molecules are prone to degradation, especially through hydrolysis in aqueous solutions at alkaline or highly acidic pH.[1] This necessitates careful sample handling and mild chromatographic conditions.
-
Structural Complexity : The long acyl chain can influence interactions with the stationary phase, adding a layer of complexity to achieving enantioselective separation.[1]
-
Matrix Effects : When analyzing biological samples, structurally similar endogenous lipids can interfere with the separation and detection, creating complex matrix effects.[1]
Q2: Which analytical techniques are most effective for the chiral separation of hydroxy acyl-CoAs?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for resolving these isomers.[1][2] Supercritical Fluid Chromatography (SFC) is also a powerful alternative. For general analysis of hydroxy fatty acids (not as CoA esters), Gas Chromatography-Mass Spectrometry (GC-MS) is often used, but it requires a chemical derivatization step to increase the volatility of the analytes.[3]
Q3: Is derivatization necessary for the analysis of these isomers?
A3: For HPLC analysis of the acyl-CoA thioesters, derivatization is generally not required. However, if analyzing the corresponding 3-hydroxy fatty acid (after hydrolysis of the CoA ester), derivatization is essential for GC-MS analysis to improve volatility and ionization efficiency.[3] Common methods include silylation or esterification to form Fatty Acid Methyl Esters (FAMEs).[3][4]
Q4: Can enzymatic methods be used for resolution?
A4: Yes, enzymatic methods can be employed for the kinetic resolution of 3-hydroxy fatty acid esters.[5] Enzymes like Candida antarctica lipase (B570770) B (CALB) can selectively acylate one enantiomer, allowing for the separation of the derivatized product from the unreacted enantiomer.[5] Additionally, enzymes like 3-hydroxyacyl-CoA dehydrogenase catalyze reactions involving these molecules and are stereospecific, a property that can be leveraged in enzymatic assays.[6][7]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Question: My chromatogram shows a single peak or two poorly resolved, overlapping peaks for my (S) and (R) isomers. What are the likely causes and how can I fix this?
Answer: Poor resolution is a common issue in chiral separations. The causes can be systematic and should be investigated in a logical order.[1][8]
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP) : The chosen CSP may not have the necessary selectivity for your specific analytes. The interaction between the analyte and the chiral selector is highly specific.[1][8]
-
Solution : Screen different types of polysaccharide-based chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives.[1]
-
-
Suboptimal Mobile Phase Composition : The type and concentration of the organic modifier and any additives are critical for achieving selectivity.[1][8]
-
Solution (Normal Phase) : Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar mobile phase (e.g., hexane). A lower percentage of the alcohol modifier often increases retention and can improve resolution.[1]
-
Solution (Reversed Phase) : Systematically vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[1] Mobile phase additives like small amounts of formic acid or acetic acid can significantly impact selectivity.[1]
-
-
Incorrect Flow Rate : Chiral separations are often more sensitive to flow rate than achiral separations.
-
Temperature Fluctuations : Temperature significantly affects the thermodynamics of chiral recognition.
Issue 2: Significant Peak Tailing
Question: I am observing significant peak tailing for my hydroxy acyl-CoA enantiomers, which is affecting quantification. What should I do?
Answer: Peak tailing can compromise both resolution and the accuracy of quantification.[1] It is typically caused by undesirable secondary interactions or column issues.
Potential Causes & Solutions:
-
Secondary Interactions with Stationary Phase : Active sites on the silica (B1680970) support of the CSP can interact with the polar groups of your analyte, causing tailing.[1]
-
Solution : Add a competing agent to the mobile phase. For acidic compounds like acyl-CoAs, adding a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) can block these active sites.[1]
-
-
Column Overload : Injecting too much sample can lead to peak broadening and tailing.[1]
-
Solution : Reduce the injection volume or dilute the sample.[1]
-
-
Column Contamination/Degradation : Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[8]
-
Solution : Flush the column with a strong, compatible solvent as recommended by the manufacturer.[9] If performance is not restored, the column may need to be replaced.
-
Issue 3: Irreproducible Retention Times
Question: The retention times for my enantiomers are shifting between runs. How can I improve reproducibility?
Answer: Retention time instability is often due to insufficient system equilibration or variations in experimental conditions.
Potential Causes & Solutions:
-
Inadequate Column Equilibration : Chiral stationary phases often require longer equilibration times than standard achiral phases, especially after changing the mobile phase.[8]
-
Solution : Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. Flush with at least 10-20 column volumes of the new mobile phase.
-
-
Mobile Phase Inconsistency : Small variations in mobile phase preparation can lead to shifts in retention.
-
Solution : Prepare the mobile phase carefully and consistently, ensuring precise control over composition and pH for every run.[8]
-
-
Temperature Fluctuations : Uncontrolled temperature changes in the laboratory can affect retention times.
-
Solution : Use a column oven to maintain a constant and uniform temperature throughout the analysis.[8]
-
Experimental Protocols & Data
Protocol 1: Chiral HPLC Method Development
This protocol provides a general workflow for developing a chiral separation method for 3-hydroxy acyl-CoA isomers.
1. Initial Column and Mobile Phase Screening:
-
Objective : Identify a promising Chiral Stationary Phase (CSP) and mobile phase system.
-
Procedure :
-
Select a minimum of two different polysaccharide-based CSPs (e.g., one amylose-based, one cellulose-based).
-
Prepare a set of standard mobile phases for screening.[8]
-
Inject a racemic standard of the analyte onto each column with each mobile phase.
-
Monitor for any signs of separation, such as peak broadening, shoulders, or partial peak splitting.[8]
-
Identify the most promising column and mobile phase combination for further optimization.[8]
-
2. Method Optimization:
-
Objective : Achieve baseline resolution (Rs ≥ 1.5) of the enantiomers.
-
Procedure : For the most promising conditions identified in step 1:
-
Mobile Phase Composition : Systematically vary the percentage of the organic modifier in small increments (e.g., 2-5%).[8]
-
Flow Rate : Test different flow rates, typically starting around 1.0 mL/min and reducing to 0.5 mL/min to see if resolution improves.[8]
-
Temperature : Evaluate the effect of temperature by testing at a minimum of three different temperatures (e.g., 15°C, 25°C, 40°C).[8]
-
Protocol 2: Derivatization for GC-MS Analysis of 3-Hydroxy Fatty Acids
This protocol is for the analysis of the 3-hydroxy fatty acid backbone, not the intact CoA ester. The CoA must first be hydrolyzed.
-
Objective : To convert the non-volatile 3-hydroxy fatty acid into a volatile derivative suitable for GC-MS.
-
Method : Silylation using BSTFA.[3]
-
Procedure :
-
Sample Prep : Start with a dried lipid extract containing the 3-hydroxy fatty acid.
-
Derivatization : Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]
-
Reaction : Cap the vial tightly and heat at 80°C for 60 minutes.[3]
-
Analysis : After cooling, the sample is ready for injection into the GC-MS system.[3]
-
Data Summary Tables
Table 1: HPLC Parameters for Chiral Resolution of Hydroxy Acyl-CoAs
| Parameter | Recommendation | Rationale & Considerations |
|---|---|---|
| Stationary Phase | Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives) | These provide the necessary chiral recognition sites for enantioseparation.[1] Selectivity is highly analyte-dependent. |
| Mobile Phase (NP) | Hexane/Isopropanol or Hexane/Ethanol mixtures | The alcohol modifier is crucial for retention and selectivity. Lower alcohol content generally increases resolution.[1] |
| Mobile Phase (RP) | Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium (B1175870) acetate) | The organic modifier percentage and buffer pH are key optimization parameters.[1] |
| Additive | 0.1% Formic Acid, Acetic Acid, or TFA | Can improve peak shape by suppressing secondary interactions with the silica support.[1] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often enhance chiral recognition and improve resolution.[8] |
| Temperature | 10 - 40 °C (controlled via column oven) | Temperature affects separation thermodynamics; must be stable and optimized for the specific method.[1][8] |
| Detection | UV-Vis (approx. 260 nm for adenine (B156593) ring of CoA) or Mass Spectrometry | MS provides higher sensitivity and structural confirmation. |
Table 2: GC Parameters for Derivatized 3-Hydroxy Fatty Acids
| Parameter | Recommendation | Rationale & Considerations |
|---|---|---|
| Derivatization | Silylation (e.g., BSTFA) or Methyl Esterification (e.g., BF3-Methanol) | Required to increase volatility for GC analysis.[3] |
| Stationary Phase | Medium to High Polarity Columns (e.g., Cyanopropyl-polysiloxane) | Polar columns like CP-Sil 88 or HP-88 provide excellent separation of fatty acid methyl ester (FAME) isomers.[10] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |
| Injection | Split/Splitless | Mode depends on analyte concentration. |
| Detection | Mass Spectrometry (MS) | Provides both quantification and structural information for peak identification.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and its Stereoisomers in Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical properties and metabolic fate of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and its corresponding stereoisomers. The focus is on their interaction with key enzymes in fatty acid β-oxidation, highlighting the profound impact of stereochemistry on metabolic processing and biological activity. While direct comparative experimental data for this specific unsaturated long-chain acyl-CoA is limited in publicly available literature, this guide extrapolates from well-established principles of lipid metabolism and data from structurally similar substrates to provide a robust comparative framework.
Introduction: The Significance of Stereochemistry in Metabolism
This compound is an intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. Its structure, featuring a hydroxyl group at the third carbon and two cis double bonds, presents multiple points for stereoisomerism. The configuration of the hydroxyl group ((S) vs. (R)) and the geometry of the double bonds (Z/cis vs. E/trans) give rise to a family of stereoisomers with potentially distinct biological properties.
Enzymes are chiral catalysts, and their active sites are exquisitely sensitive to the three-dimensional arrangement of atoms in their substrates. This stereospecificity is a fundamental principle of biochemistry and dictates the metabolic fate of chiral molecules like 3-hydroxyacyl-CoAs.
Comparative Biochemical Properties
The primary enzymes responsible for the metabolism of 3-hydroxyacyl-CoAs are the 3-hydroxyacyl-CoA dehydrogenases (HADHs). In mitochondrial β-oxidation, the key enzyme for long-chain substrates is L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is a component of the mitochondrial trifunctional protein (TFP).
Enzymatic Recognition and Processing
LCHAD exhibits strict stereospecificity for the (S)-enantiomer (also denoted as the L-isomer) of 3-hydroxyacyl-CoA substrates.[1] This specificity is a cornerstone of fatty acid metabolism, ensuring the precise and efficient breakdown of fatty acids.[1] Consequently, the (R)-enantiomer is not a substrate for LCHAD and is metabolized through alternative pathways.
Table 1: Predicted Comparative Enzyme Kinetics with L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
| Substrate Stereoisomer | Predicted Km (µM) | Predicted Vmax (U/mg) | Rationale |
| This compound | Low to moderate | High | The natural substrate for the β-oxidation pathway. Expected to bind efficiently to the LCHAD active site. |
| (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA | Very High / No binding | Negligible to none | LCHAD is stereospecific for the (S)-enantiomer. The (R)-enantiomer will not fit correctly in the active site.[1] |
| Diastereomers (e.g., 3S, 5E, 8Z) | Variable | Variable | Changes in double bond geometry can alter the overall shape of the acyl chain, potentially affecting binding affinity and catalytic efficiency. |
Metabolic Pathways and Signaling
The metabolic fates of (S)- and (R)-3-hydroxyacyl-CoAs are distinct, underscoring the importance of stereochemistry in directing molecules through specific biological pathways.
The Canonical Pathway for the (S)-Isomer
This compound is a standard intermediate in the β-oxidation of polyunsaturated fatty acids. It is processed by LCHAD to form 3-keto-5Z,8Z-tetradecadienoyl-CoA, which then continues through the β-oxidation spiral to generate acetyl-CoA for energy production.
Figure 1: Metabolic pathway of this compound in mitochondrial β-oxidation.
Alternative Pathways for the (R)-Isomer
Since the (R)-isomer is not a substrate for LCHAD, it must be metabolized by a different set of enzymes. The metabolism of (R)-3-hydroxy fatty acids is less well-defined but is known to involve specific epimerases or racemases that can convert the (R)-isomer to the (S)-isomer, or dedicated (R)-specific dehydrogenases.
Figure 2: Potential metabolic fates of (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA.
Experimental Protocols
To empirically determine the comparative performance of these stereoisomers, a series of biochemical and cell-based assays would be required.
Synthesis of Stereoisomers
The synthesis of specific stereoisomers of 3-hydroxy-5Z,8Z-tetradecadienoic acid would be the first critical step. This would likely involve stereoselective reduction of a corresponding 3-keto precursor to generate the (S)- and (R)-hydroxyl groups, coupled with stereocontrolled olefination reactions to establish the Z-configured double bonds. The synthesized fatty acids would then be activated to their CoA thioesters.
Enzyme Kinetic Assays
Objective: To determine the Km and Vmax of LCHAD for each stereoisomer.
Principle: The activity of LCHAD is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[2]
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing NAD+ and the purified mitochondrial trifunctional protein (or isolated LCHAD).
-
Substrate Addition: Add varying concentrations of the synthesized (S)-, (R)-, and other diastereomeric 3-hydroxy-5Z,8Z-tetradecadienoyl-CoA substrates to initiate the reaction.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Plot the velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Figure 3: Workflow for the enzymatic assay of LCHAD activity with different stereoisomers.
Cellular Metabolism Studies
Objective: To assess the metabolic fate of each stereoisomer in a cellular context.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, myoblasts) that actively performs fatty acid oxidation.
-
Isotope Labeling: Synthesize stable isotope-labeled versions (e.g., 13C or 2H) of each stereoisomer.
-
Cellular Incubation: Incubate the cells with the labeled stereoisomers for a defined period.
-
Metabolite Extraction: Quench cellular metabolism and extract intracellular and extracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled substrate and its downstream metabolites (e.g., acylcarnitines, TCA cycle intermediates).
-
Data Interpretation: Compare the metabolic profiles generated from each stereoisomer to elucidate their respective metabolic pathways and rates of flux.
Conclusion and Future Directions
The stereochemistry of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is predicted to be a critical determinant of its metabolic fate. The (S)-enantiomer is the physiological substrate for the canonical β-oxidation pathway, while the (R)-enantiomer and other diastereomers are likely to be metabolized differently, if at all, by LCHAD. This has significant implications for understanding the bioactivity of different fatty acid isomers and for the development of therapeutics that target lipid metabolism.
Further research, including the chemical synthesis of these specific stereoisomers and their testing in the detailed experimental protocols outlined above, is necessary to provide definitive quantitative data. Such studies would offer valuable insights into the intricate stereochemical control of fatty acid metabolism and could uncover novel biological roles for these less-common fatty acid isomers.
References
Validating the Biological Activity of Synthetic (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of synthetic (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and related fatty acid esters of hydroxy fatty acids (FAHFAs). The information presented is based on experimental data from studies on various FAHFA isomers, which allows for an objective assessment of the potential activities of the target compound based on its structural characteristics.
Introduction to this compound and FAHFAs
This compound is a specific stereoisomer of a 3-hydroxy fatty acyl-coenzyme A. These molecules are key intermediates in the mitochondrial beta-oxidation of fatty acids. A related class of lipids, branched fatty acid esters of hydroxy fatty acids (FAHFAs), are endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] FAHFAs are formed by the esterification of a fatty acid to a hydroxy fatty acid. The specific biological effects of FAHFAs can vary depending on the constituent fatty and hydroxy fatty acids, the position of the ester bond, and their stereochemistry.[1][2] This guide will compare the known biological activities of various FAHFA isomers to validate and predict the therapeutic potential of synthetic this compound.
Comparative Biological Activity of FAHFA Isomers
The biological activities of FAHFAs are diverse, with some isomers showing potent effects on glucose metabolism and inflammation. The following tables summarize quantitative data from a study comparing different FAHFA families, including palmitic acid hydroxy stearic acids (PAHSAs), oleic acid hydroxy stearic acids (OAHSAs), palmitoleic acid hydroxy stearic acids (POHSAs), and stearic acid hydroxy stearic acids (SAHSAs).[1]
Table 1: Effect of FAHFA Isomers on Glucose-Stimulated Insulin (B600854) Secretion (GSIS) in MIN6 Cells and Human Islets[1]
| FAHFA Isomer (20 µM) | GSIS in MIN6 Cells (% of Control) | GSIS in Human Islets (% of Control) |
| 9-PAHSA | ~175% | ~160% |
| 10-POHSA | ~160% | ~150% |
| 9-OAHSA | ~150% | ~140% |
| 5-SAHSA | ~140% | ~130% |
| 13-PAHSA | No significant effect | No significant effect |
| 13-OAHSA | No significant effect | No significant effect |
Table 2: Activation of G-protein Coupled Receptor 40 (GPR40) by FAHFA Isomers[1]
| FAHFA Isomer | GPR40 Activation |
| 9-PAHSA | Yes |
| 10-POHSA | Yes |
| 9-OAHSA | Yes |
| 5-SAHSA | Yes |
| 13-PAHSA | No |
| 13-OAHSA | No |
Table 3: Anti-inflammatory Effects of FAHFA Isomers on LPS-Induced Gene Expression in Bone Marrow-Derived Macrophages (BMDMs)[1]
| FAHFA Isomer (20 µM) | Tnf-α Expression (% of LPS Control) | Il-6 Expression (% of LPS Control) |
| 9-PAHSA | ~50% | ~40% |
| 10-POHSA | ~60% | ~50% |
| 9-OAHSA | ~55% | ~45% |
| 5-SAHSA | ~45% | ~35% |
| 13-PAHSA | No significant effect | No significant effect |
| 13-OAHSA | No significant effect | No significant effect |
Table 4: Effect of FAHFA Isomers on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes[1]
| FAHFA Isomer | Insulin-Stimulated Glucose Uptake |
| 9-PAHSA | Potentiated |
| 10-POHSA | No significant effect |
| 9-OAHSA | No significant effect |
| 5-SAHSA | No significant effect |
| 13-PAHSA | No significant effect |
| 13-OAHSA | No significant effect |
Based on these comparative data, FAHFAs with ester bonds closer to the carboxyl group (e.g., 5- and 9-isomers) and those with unsaturated acyl chains tend to be more biologically active in terms of stimulating insulin secretion and exhibiting anti-inflammatory effects.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from studies on FAHFA activity in pancreatic beta-cells.[1]
-
Cell Culture: MIN6 cells or isolated human islets are cultured under standard conditions.
-
Pre-incubation: Cells are washed and pre-incubated in Krebs-Ringer bicarbonate buffer (KRBH) containing 2.8 mM glucose for 1 hour.
-
Treatment: The pre-incubation buffer is replaced with KRBH containing 2.8 mM or 16.7 mM glucose, with or without the test compound (e.g., 20 µM FAHFA isomer).
-
Incubation: Cells are incubated for 1 hour at 37°C.
-
Sample Collection: The supernatant is collected to measure insulin concentration.
-
Insulin Measurement: Insulin levels are quantified using an ELISA kit according to the manufacturer's instructions.
LPS-Induced Cytokine Expression in Macrophages
This protocol is based on established methods for assessing the anti-inflammatory properties of lipids.[1]
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured and differentiated.
-
Pre-treatment: Differentiated macrophages are pre-treated with the test compound (e.g., 20 µM FAHFA isomer) for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 10 ng/mL) for 4 hours.
-
RNA Isolation and qPCR: Total RNA is isolated, and the expression of pro-inflammatory cytokine genes (e.g., Tnf-α, Il-6) is quantified by quantitative real-time PCR (qPCR).
Insulin-Stimulated Glucose Uptake Assay
This protocol is a standard method for measuring glucose transport in adipocytes.[1]
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours.
-
Pre-treatment: Cells are pre-treated with the test compound (e.g., FAHFA isomer) for a specified duration.
-
Insulin Stimulation: Cells are stimulated with a submaximal concentration of insulin (e.g., 1 nM) for 20 minutes.
-
Glucose Uptake: 2-deoxy-[³H]-glucose is added, and uptake is allowed to proceed for 5-10 minutes.
-
Lysis and Scintillation Counting: Cells are washed and lysed, and the amount of incorporated radioactivity is determined by scintillation counting.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the biological activity of this compound and related FAHFAs.
Caption: FAHFA-mediated activation of GPR40 signaling pathway leading to insulin secretion.
Caption: Inhibition of LPS-induced inflammatory signaling by FAHFAs in macrophages.
Caption: Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Conclusion
While direct experimental data on the biological activity of synthetic this compound is limited in publicly available literature, the comparative analysis of structurally related FAHFAs provides a strong basis for predicting its potential therapeutic effects. The presence of unsaturation and the "S" configuration at the 3-hydroxy position suggest that it is likely to be a substrate for 3-hydroxyacyl-CoA dehydrogenase in the beta-oxidation pathway. Furthermore, based on the structure-activity relationships observed in other FAHFAs, it is plausible that this compound may exhibit anti-inflammatory and insulin-sensitizing properties. Further direct experimental validation is warranted to fully characterize its biological activity profile.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA and its synthetic analogs. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of their biochemical performance, supported by experimental data and methodologies. This document summarizes the synthesis, biological activity, and potential therapeutic applications of these compounds, with a focus on their interaction with key metabolic enzymes.
Introduction
This compound is an intermediate in the peroxisomal β-oxidation of polyunsaturated fatty acids.[1] The unique structural features of this molecule, including the hydroxyl group at the β-position and the two cis-double bonds, make it and its analogs interesting targets for studying the substrate specificity of β-oxidation enzymes and for the development of chemical probes and potential therapeutic agents.[2][3] This guide will delve into the known aspects of these molecules, drawing comparisons between analogs to elucidate structure-activity relationships.
Biochemical Context: The Role in Peroxisomal β-Oxidation
Unsaturated fatty acids with double bonds at odd-numbered carbons, after several rounds of β-oxidation, can yield intermediates like this compound. The degradation of such molecules requires auxiliary enzymes in addition to the core β-oxidation machinery.[4] The peroxisomal β-oxidation pathway is crucial for the breakdown of very-long-chain fatty acids and certain polyunsaturated fatty acids that are not efficiently metabolized in the mitochondria.[5]
The key enzyme responsible for the oxidation of (S)-3-hydroxyacyl-CoA intermediates in peroxisomes is the D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities.[5] The dehydrogenase domain of DBP catalyzes the NAD+-dependent oxidation of the (S)-3-hydroxyacyl-CoA to its corresponding 3-ketoacyl-CoA.
Below is a diagram illustrating the central role of (S)-3-hydroxyacyl-CoA intermediates in the peroxisomal β-oxidation pathway.
Caption: Peroxisomal β-oxidation of an unsaturated fatty acyl-CoA.
Comparative Performance of Analogs
While specific comparative studies on a wide range of this compound analogs are limited in publicly available literature, we can extrapolate from studies on related long-chain 3-hydroxyacyl-CoA molecules to predict how structural modifications might influence their interaction with 3-hydroxyacyl-CoA dehydrogenase (HADH). The following table summarizes the expected impact of various structural changes on the enzymatic conversion to the corresponding 3-ketoacyl-CoA.
| Analog Description | Predicted Km (µM) | Predicted Vmax (relative %) | Rationale |
| This compound (Parent) | Baseline | 100% | The natural substrate for the enzyme in this context. |
| Saturated Analog ( (S)-3-Hydroxytetradecanoyl-CoA) | Lower | Higher | Removal of double bonds may improve binding affinity and turnover rate as there is no potential for steric hindrance from the cis-double bonds. |
| Trans-double bond analogs | Higher | Lower | Trans-double bonds might alter the conformation of the acyl chain, leading to a poorer fit in the enzyme's active site. |
| Shorter chain analog (e.g., C12) | Higher | Lower | Long-chain HADHs generally show lower activity with shorter chain substrates.[6] |
| Longer chain analog (e.g., C16) | Lower | Lower | While affinity might increase, very long chains can sometimes lead to slower product release, reducing Vmax. |
| (R)-enantiomer | No activity | 0% | 3-Hydroxyacyl-CoA dehydrogenase is strictly stereospecific for the (S)-enantiomer.[7] |
Experimental Protocols
Synthesis of (S)-3-Hydroxyacyl-CoA Analogs
A general chemo-enzymatic approach can be employed for the synthesis of various (S)-3-hydroxyacyl-CoA analogs.[8]
Workflow for Synthesis of (S)-3-Hydroxyacyl-CoA Analogs
Caption: General workflow for the chemo-enzymatic synthesis of analogs.
Step 1: Activation of the Precursor Fatty Acid The corresponding fatty acid (saturated, or with desired double bond geometry and position) is converted to its CoA thioester using an acyl-CoA synthetase.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM ATP
-
10 mM MgCl₂
-
5 mM Coenzyme A
-
1 mM Dithiothreitol (DTT)
-
1 mM precursor fatty acid
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC, observing the formation of the acyl-CoA peak.
-
Step 2: Enzymatic Hydration The resulting α,β-unsaturated acyl-CoA is then stereospecifically hydrated to the (S)-3-hydroxyacyl-CoA using enoyl-CoA hydratase. For saturated analogs, this step would be preceded by a dehydrogenation step to introduce a double bond at the C2-C3 position.
-
Reaction Mixture:
-
Reaction mixture from Step 1
-
Enoyl-CoA Hydratase (e.g., from bovine liver)
-
-
Procedure:
-
Add enoyl-CoA hydratase to the reaction mixture.
-
Incubate at 37°C for 1-2 hours.
-
Monitor the formation of the (S)-3-hydroxyacyl-CoA by HPLC.
-
Step 3: Purification The final product is purified by reverse-phase HPLC.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) with different analogs can be determined spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.[7]
-
Assay Components:
-
100 mM potassium phosphate (B84403) buffer, pH 7.0
-
1 mM NAD⁺
-
0.1 mM (S)-3-hydroxyacyl-CoA analog
-
Purified HADH enzyme
-
-
Procedure:
-
In a quartz cuvette, combine the buffer, NAD⁺, and the analog solution.
-
Equilibrate to 37°C.
-
Initiate the reaction by adding the HADH enzyme.
-
Immediately record the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the initial velocity from the linear portion of the curve. The enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[7]
-
Workflow for HADH Activity Assay
Caption: Experimental workflow for the HADH activity assay.
Conclusion
The comparative analysis of this compound analogs, while still an emerging area of research, holds significant promise for understanding the intricacies of peroxisomal β-oxidation and for the development of novel molecular tools. The structure-activity relationships extrapolated in this guide suggest that modifications to the acyl chain, such as saturation and chain length, can have a predictable impact on their interaction with 3-hydroxyacyl-CoA dehydrogenase. The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogs, paving the way for future discoveries in this field. Further research focusing on the synthesis and systematic biological evaluation of a diverse library of these analogs is warranted to fully elucidate their potential.
References
- 1. 3-Hydroxyacyl-CoA epimerases of rat liver peroxisomes and Escherichia coli function as auxiliary enzymes in the beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of lipid metabolites is paramount in drug development and metabolic research. This guide provides an objective comparison of analytical methodologies for the structural elucidation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, a key intermediate in fatty acid metabolism. We present a head-to-head comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical technique for the structural confirmation of this compound depends on the specific requirements of the study, including the need for detailed structural information, sensitivity, and sample throughput. While NMR provides unparalleled detail on the molecular structure in a single analysis, mass spectrometry methods offer superior sensitivity.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Separates volatile compounds and identifies them based on their mass-to-charge ratio after ionization and fragmentation. | Separates compounds based on their physicochemical properties and identifies them by their precursor and product ion masses. |
| Sample Preparation | Minimal, non-destructive. | Requires hydrolysis of the CoA ester and derivatization of the fatty acid. | Direct analysis of the acyl-CoA possible. |
| Structural Information | Provides detailed information on the carbon-hydrogen framework, stereochemistry, and position of functional groups and double bonds. | Provides information on the molecular weight and fragmentation pattern of the derivatized fatty acid, allowing for determination of the carbon chain length and position of the hydroxyl group. Positional information of double bonds can be challenging to determine. | Provides molecular weight of the intact acyl-CoA and characteristic fragmentation patterns (e.g., neutral loss of the CoA moiety), confirming the acyl chain length and modifications. |
| Sensitivity | Relatively low. | High. | Very high. |
| Stereochemistry | Can distinguish between stereoisomers (S vs. R). | Cannot distinguish between enantiomers without chiral chromatography. | Cannot distinguish between enantiomers without chiral chromatography. |
| Double Bond Geometry | Can determine the geometry of double bonds (Z vs. E). | Difficult to determine without specific derivatization techniques. | Not directly determined. |
| Quantitative Analysis | Can be quantitative (qNMR). | Quantitative with appropriate internal standards. | Highly quantitative with appropriate internal standards. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the confirmation of the (S)-stereochemistry at C3 and the Z-geometry of the double bonds at C5 and C8.
Methodology:
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of all protons. Key signals include the methine proton at C3, the olefinic protons at C5, C6, C8, and C9, and the methylene (B1212753) protons adjacent to these functionalities.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.
-
2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the Z-geometry of the double bonds.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to assign all signals and confirm the complete structure, including stereochemistry.
Expected ¹H and ¹³C NMR Data (Predicted): Due to the lack of publicly available experimental NMR data for this specific molecule, the following are predicted chemical shifts based on analogous structures of unsaturated fatty acids and 3-hydroxyacyl-CoAs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~172 |
| C2 (-CH₂-) | ~2.5 (dd) | ~45 |
| C3 (-CH(OH)-) | ~4.2 (m) | ~68 |
| C4 (-CH₂-) | ~2.3 (m) | ~38 |
| C5 (=CH-) | ~5.4 (m) | ~128 |
| C6 (=CH-) | ~5.4 (m) | ~130 |
| C7 (-CH₂-) | ~2.8 (t) | ~26 |
| C8 (=CH-) | ~5.4 (m) | ~127 |
| C9 (=CH-) | ~5.4 (m) | ~129 |
| C10-C13 (-CH₂-) | ~1.3-1.4 (m) | ~22-32 |
| C14 (-CH₃) | ~0.9 (t) | ~14 |
| CoA Moiety | Various signals | Various signals |
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the carbon chain length and the presence of the hydroxyl group after chemical modification.
Methodology:
-
Hydrolysis: The CoA thioester bond is hydrolyzed under basic conditions (e.g., using NaOH) to release the free fatty acid, (S)-3-Hydroxy-5Z,8Z-tetradecadienoic acid.
-
Esterification: The carboxylic acid is converted to its methyl ester (FAME) using a reagent such as BF₃-methanol or diazomethane.
-
Derivatization: The hydroxyl group is derivatized, typically to a trimethylsilyl (B98337) (TMS) ether, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compound is separated on a capillary column and then ionized (usually by electron ionization) and fragmented.
-
Data Analysis: The retention time and the mass spectrum are analyzed. The fragmentation pattern of the TMS-derivatized 3-hydroxy fatty acid methyl ester will show characteristic ions that confirm the structure.[1]
Expected Fragmentation: The mass spectrum of the TMS-derivatized methyl ester of 3-hydroxy-tetradecadienoic acid is expected to show a characteristic base peak at m/z 175, corresponding to the cleavage between C3 and C4, and other fragment ions confirming the chain length.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight of the intact acyl-CoA and obtain structural information through fragmentation.
Methodology:
-
Sample Preparation: Biological samples containing this compound can be extracted using a suitable solvent system (e.g., methanol/water).
-
LC Separation: The extract is injected onto a reverse-phase liquid chromatography column (e.g., C18) to separate the target analyte from other metabolites. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is used.
-
MS/MS Analysis: The eluent is introduced into a tandem mass spectrometer. In positive ion mode, the protonated molecule [M+H]⁺ is selected as the precursor ion. This ion is then fragmented in the collision cell, and the resulting product ions are detected. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[2][3]
-
Data Analysis: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification, where specific precursor-to-product ion transitions are monitored.[2][3]
Expected MRM Transition:
-
Precursor Ion (Q1): m/z of [C₃₅H₅₈N₇O₁₈P₃S + H]⁺
-
Product Ion (Q3): m/z of [Precursor Ion - 507.1]⁺
Visualization of Analytical Workflows
Caption: Comparative workflow for the structural confirmation of this compound.
Signaling Pathway Context
This compound is an intermediate in the beta-oxidation of polyunsaturated fatty acids. Its correct structural identification is crucial for understanding the flux through these metabolic pathways and for the development of drugs targeting fatty acid metabolism.
Caption: Simplified pathway of polyunsaturated fatty acid beta-oxidation highlighting the position of (S)-3-Hydroxyacyl-CoA.
References
A Comparative Guide to the Analytical Cross-Validation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of long-chain hydroxy polyunsaturated acyl-CoA thioesters, with a specific focus on (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. The methodologies detailed below, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are critically evaluated to assist researchers in selecting the most appropriate technique for their specific experimental needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics for the analysis of long-chain acyl-CoAs using HPLC-UV and UPLC-MS/MS. These values are derived from studies on analogous compounds and serve as a benchmark for what can be expected when analyzing this compound.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Separation by reverse-phase chromatography, detection by UV absorbance of the adenine (B156593) moiety of Coenzyme A. | Separation by reverse-phase chromatography, detection by mass-to-charge ratio and fragmentation pattern.[1] |
| Limit of Detection (LOD) | pmol range | fmol to low pmol range |
| Limit of Quantification (LOQ) | High pmol to nmol range | Low pmol range |
| Linearity (R²) | >0.99 | >0.999[1] |
| Precision (%RSD) | <15% | <5-10%[1] |
| Specificity | Moderate (risk of co-elution with other UV-absorbing molecules) | High (based on specific precursor and product ion masses)[2] |
| Throughput | Moderate | High |
| Instrumentation Cost | Lower | Higher |
| Expertise Required | Intermediate | Advanced |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for the quantification of acyl-CoAs, relying on the inherent UV absorbance of the Coenzyme A molecule.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
2. HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH₂PO₄ buffer (pH adjusted to a suitable range, e.g., 4.5-5.5).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs. For example:
-
0-10 min: 10-50% B
-
10-25 min: 50-90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 260 nm, which is the absorbance maximum for the adenine ring of Coenzyme A.
-
Quantification: Based on a standard curve generated using a commercially available or synthesized standard of this compound.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers superior sensitivity and specificity, making it the gold standard for the analysis of low-abundance lipids like acyl-CoAs.
1. Sample Preparation (Protein Precipitation and Extraction)
-
Homogenize the biological sample in a cold buffer solution (e.g., 100 mM KH₂PO₄, pH 4.9).[1]
-
Add a mixture of acetonitrile and isopropanol (B130326) to precipitate proteins and extract lipids.
-
Include an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) in the extraction solvent for accurate quantification.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial UPLC mobile phase.
2. UPLC-MS/MS Analysis
-
Column: C8 or C18 reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for enhanced resolution and speed.[1]
-
Mobile Phase A: Water with a volatile additive such as 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid to aid in ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
Gradient Elution: A fast gradient is typically employed. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: Hold at 95% B
-
6-6.5 min: Return to 5% B
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the analytical standard. The precursor ion would be the [M+H]⁺ ion of the molecule.
-
Mandatory Visualization
Caption: Experimental workflow for HPLC-UV analysis.
References
Comparative Guide to the Mechanism of Action of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA in Mitochondrial Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biochemical role of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, an intermediate in the metabolism of polyunsaturated fatty acids. Its mechanism of action is explored in the context of mitochondrial beta-oxidation, drawing comparisons with other fatty acid intermediates and outlining the consequences of metabolic dysregulation. The content is supported by experimental data and detailed protocols for key analytical methods.
Introduction: The Role of 3-Hydroxyacyl-CoA Intermediates in Fatty Acid Metabolism
This compound is a specific intermediate generated during the mitochondrial beta-oxidation of tetradecadienoic acid, a 14-carbon polyunsaturated fatty acid. It is not an exogenous drug but a transient metabolite in the catabolic pathway that converts fatty acids into acetyl-CoA, providing energy for cellular processes. Its "mechanism of action" is its role as a substrate for the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein (MTP).[1]
The MTP complex is critical for the breakdown of long-chain fatty acids (those with 14 or more carbons) and harbors three enzymatic activities: 2-enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase.[2] Genetic defects in the LCHAD enzyme lead to the accumulation of long-chain 3-hydroxy fatty acids and their derivatives, which are associated with severe pathologies, including cardiomyopathy, hypoglycemia, and neuropathy.[1][3] Understanding the processing of these intermediates is crucial for diagnosing and developing therapies for these inherited metabolic disorders.
Comparison of Substrate Processing and Effects
The beta-oxidation of unsaturated fatty acids, such as the precursor to this compound, requires auxiliary enzymes to handle the double bonds, in addition to the core beta-oxidation enzymes.[4] In contrast, saturated fatty acids are processed directly by the main enzymatic spiral.
The accumulation of long-chain 3-hydroxy fatty acid intermediates, a hallmark of LCHAD and MTP deficiencies, has been shown to be cytotoxic. These molecules can act as detergents, disrupting mitochondrial membrane integrity and uncoupling oxidative phosphorylation, thereby impairing ATP synthesis.[1]
Data Presentation: Comparative Effects of Saturated Fatty Acids on Mitochondrial Function
The following table summarizes the differential effects of saturated fatty acids of various chain lengths on intestinal epithelial cells, providing insight into how the carbon chain length of fatty acid metabolites can influence mitochondrial health. Long-chain fatty acids (C16:0, C18:0) show more pronounced detrimental effects compared to their medium-chain counterparts.
| Parameter | Lauric Acid (C12:0) | Myristic Acid (C14:0) | Palmitic Acid (C16:0) | Stearic Acid (C18:0) |
| Epithelial Permeability | No significant change | No significant change | Increased | Increased |
| Basal Respiration | Increased | No significant change | Decreased by ~50% | No significant change |
| Maximal Respiration | Increased | No significant change | Decreased by ~50% | No significant change |
| ATP Production | Mildly decreased | Mildly decreased | Significantly reduced | Significantly reduced |
| Proton Leak | No significant change | No significant change | Significantly increased | Significantly increased |
| Mitochondrial Network | Fusion (elongation) | Fusion (elongation) | Fission (fragmentation) | Fission (fragmentation) |
| Data derived from an in vitro study on IPEC-J2 porcine enterocytes treated with 250 µM of the respective fatty acids for 3 days.[5] |
Signaling and Metabolic Pathway Diagram
The following diagram illustrates the mitochondrial beta-oxidation spiral, indicating the position of (S)-3-Hydroxyacyl-CoA intermediates and the central role of the Mitochondrial Trifunctional Protein (MTP), which contains the LCHAD enzyme.
Caption: Role of (S)-3-Hydroxyacyl-CoA in the beta-oxidation spiral.
Experimental Protocols
Detailed methodologies for key experiments are provided below to support further research into the metabolism and effects of fatty acid intermediates.
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This protocol describes a coupled spectrophotometric assay to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase (LCHAD). The assay measures the NAD+ reduction to NADH by monitoring the increase in absorbance at 340 nm. To prevent product inhibition and drive the reaction forward, the product 3-ketoacyl-CoA is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase.[6]
Materials:
-
Purified L-3-Hydroxyacyl-CoA Dehydrogenase or mitochondrial extract
-
Purified 3-ketoacyl-CoA thiolase
-
L-3-hydroxyacyl-CoA substrate (e.g., L-3-hydroxy-tetradecanoyl-CoA)
-
Coenzyme A (CoASH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of measuring absorbance at 340 nm at a controlled temperature (e.g., 37°C)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, 1 mM NAD+, 0.1 mM CoASH, and 1-2 units of 3-ketoacyl-CoA thiolase.
-
Add the L-3-hydroxyacyl-CoA substrate to the desired final concentration. For kinetic analysis, vary the substrate concentration over a range (e.g., 1 µM to 50 µM).
-
Equilibrate the mixture in the spectrophotometer at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme sample (e.g., mitochondrial preparation or purified LCHAD).
-
Immediately begin recording the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Determine kinetic parameters (Km and Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.
Caption: Workflow for the spectrophotometric HADH activity assay.
Measurement of Mitochondrial Respiratory Control Ratio (RCR)
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode to determine the Respiratory Control Ratio (RCR), a key indicator of mitochondrial coupling and health.[7]
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Respiration Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.2)
-
Substrates: Pyruvate (B1213749) (5 mM) & Malate (5 mM) for Complex I, or Succinate (5 mM) & Rotenone (2 µM) for Complex II
-
Adenosine diphosphate (B83284) (ADP) solution (e.g., 150 µM)
-
Clark-type oxygen electrode system, calibrated and thermostatted to 30°C
-
Magnetic stirrer
Procedure:
-
Calibrate the oxygen electrode system to 100% saturation with air-saturated respiration buffer and to zero oxygen with sodium dithionite.
-
Add 1-2 mL of respiration buffer to the chamber and let it equilibrate to 30°C with gentle stirring.
-
Add the mitochondrial suspension (typically 0.5-1.0 mg of mitochondrial protein). Seal the chamber and record the baseline oxygen consumption (State 1).
-
Add the respiratory substrates (e.g., pyruvate and malate) to initiate substrate-dependent respiration (State 2). The rate of oxygen consumption should increase slightly.
-
After the rate stabilizes, add a known amount of ADP to initiate active ATP synthesis. This stimulates a rapid increase in oxygen consumption, known as State 3 respiration.
-
Once all the added ADP has been phosphorylated to ATP, the rate of oxygen consumption will decrease to a slower, resting rate known as State 4 respiration (also called leak respiration).
-
Calculate the Respiratory Control Ratio (RCR) as the ratio of the State 3 rate to the State 4 rate. A high RCR (typically >5 for Complex I substrates) indicates well-coupled, healthy mitochondria.
Caption: Workflow for measuring the Mitochondrial Respiratory Control Ratio.
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This protocol provides a general workflow for the analysis of acylcarnitines from dried blood spots (DBS), a primary method for newborn screening and diagnosis of fatty acid oxidation disorders.[8]
Materials:
-
Dried blood spot (DBS) card
-
Methanol (B129727) (HPLC grade)
-
Deuterated internal standard mixture in methanol (commercially available)
-
n-Butanol
-
3N HCl in n-butanol (for derivatization)
-
96-well microtiter plates
-
Nitrogen evaporator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: A 3 mm disk is punched from the DBS into a 96-well plate.
-
Extraction: 100 µL of methanol containing a mixture of stable isotope-labeled internal standards (for each analyte) is added to each well. The plate is agitated to extract the acylcarnitines.
-
Derivatization: The methanol extract is transferred to a new plate and dried under nitrogen. 50 µL of 3N HCl in n-butanol is added to each well, and the plate is heated (e.g., at 65°C for 15 minutes) to convert the acylcarnitines to their butyl esters. This improves their ionization efficiency and fragmentation pattern.
-
Drying: The derivatization reagent is evaporated to dryness under nitrogen.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent for MS analysis (e.g., acetonitrile/water).
-
MS/MS Analysis: The sample is introduced into the mass spectrometer. Acylcarnitine butyl esters are analyzed using a precursor ion scan of m/z 85. The carnitine moiety produces a common fragment ion at m/z 85 upon collision-induced dissociation, allowing for the specific detection of all acylcarnitine species in a single run.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the endogenous analyte to its corresponding stable isotope-labeled internal standard. Characteristic elevations in specific acylcarnitines (e.g., C16-OH, C18:1-OH for LCHAD deficiency) indicate a metabolic block.[3]
References
- 1. How Genes Meet Diet in LCHAD Deficiency: Nutrigenomics of Fatty Acid Oxidation Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Saturated fatty acids differently affect mitochondrial function and the intestinal epithelial barrier depending on their chain length in the in vitro model of IPEC-J2 enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Preparations
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, particularly pathways involving long-chain hydroxy fatty acyl-CoAs, the purity of substrates like (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative analysis of analytical techniques for assessing the purity of this compound preparations, offering insights into the strengths and limitations of each method.
Comparison of Analytical Methods
The purity of this compound can be determined using several analytical techniques, with High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. A summary of their performance characteristics is presented below.
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection and fragmentation. | Enzyme-catalyzed reaction specific to 3-hydroxyacyl-CoAs. |
| Specificity | Moderate; susceptible to co-elution of isomers and impurities with similar chromophores. | High; provides structural information based on mass-to-charge ratio and fragmentation patterns. | High for the 3-hydroxyacyl-CoA functional group, but may not be specific for the acyl chain length and unsaturation. |
| Sensitivity (LOD) | pmol range | fmol to amol range | pmol to fmol range |
| Quantitative Accuracy | Good, but can be affected by co-eluting impurities. | Excellent, especially with the use of stable isotope-labeled internal standards. | Good, but dependent on enzyme kinetics and potential inhibitors in the sample. |
| Throughput | High | Medium to High | Medium |
| Cost | Low to Moderate | High | Low to Moderate |
Potential Impurities in this compound Preparations
Synthetic preparations of this compound may contain several impurities that can interfere with experimental results. Understanding these potential contaminants is crucial for selecting the appropriate analytical method for their detection and quantification.
-
Geometric Isomers: The cis (Z) configuration of the double bonds at positions 5 and 8 is critical for biological activity. Synthesis may result in the formation of trans (E) isomers, such as (S)-3-Hydroxy-5E,8Z-Tetradecadienoyl-CoA or (S)-3-Hydroxy-5Z,8E-Tetradecadienoyl-CoA.
-
Positional Isomers: Isomers with the hydroxyl group at a different position on the acyl chain (e.g., 2-hydroxy or 4-hydroxy) could be present.
-
Stereoisomers: The (R)-enantiomer of the 3-hydroxy group may be formed during synthesis.
-
Oxidation Products: The polyunsaturated fatty acyl chain is susceptible to oxidation, leading to the formation of various oxidized species.
-
Unreacted Precursors and Reagents: Residual starting materials and reagents from the synthesis process can also be present.
Alternative Long-Chain Acyl-CoAs in Research
In studies of fatty acid oxidation and related metabolic pathways, several other long-chain acyl-CoAs are commonly used. Comparing the properties and analytical behavior of this compound to these alternatives can provide valuable context.
-
Palmitoyl-CoA (C16:0-CoA): A saturated long-chain acyl-CoA, it is a primary substrate for mitochondrial beta-oxidation. Its analysis is relatively straightforward due to the absence of double bonds.
-
Oleoyl-CoA (C18:1-CoA): A monounsaturated long-chain acyl-CoA, it is also a key substrate in fatty acid metabolism. Its analysis introduces the consideration of double bond position and geometry.
-
Linoleoyl-CoA (C18:2-CoA): A polyunsaturated long-chain acyl-CoA, it presents analytical challenges similar to the target molecule regarding the potential for geometric isomerism and oxidation.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine purity checks and quantification of the main component.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the this compound preparation in the initial mobile phase (80% A, 20% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Purity is assessed by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification can be performed using a calibration curve prepared from a reference standard of known concentration.
Protocol 2: Comprehensive Purity and Isomer Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity, allowing for the identification and quantification of the target molecule and its potential isomers.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion (Q1): [M+H]⁺ for this compound.
-
Product Ions (Q3): Characteristic fragment ions (e.g., loss of the phosphopantetheine moiety).
-
Collision Energy: Optimized for the specific analyte.
Sample Preparation:
-
Prepare a stock solution of the this compound preparation in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration in the ng/mL to µg/mL range.
-
For quantitative analysis, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog or an odd-chain 3-hydroxyacyl-CoA).
Data Analysis:
-
Identification is based on the retention time and the specific precursor-to-product ion transitions.
-
Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
Isomeric impurities can often be resolved chromatographically and distinguished by their fragmentation patterns.
Visualizations
Caption: Workflow for the purity assessment of acyl-CoA preparations.
Caption: Simplified pathway of mitochondrial fatty acid beta-oxidation.
A comprehensive search of the scientific literature and available databases reveals a significant gap in reproducible findings, comparative studies, and detailed experimental protocols for (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. This suggests that the compound may be novel, theoretical, or not yet extensively studied. To provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of closely related and well-characterized long-chain hydroxyacyl-CoA molecules. The principles, experimental methodologies, and potential biological roles discussed herein can serve as a foundational framework for initiating research on this compound.
Introduction to Long-Chain Hydroxyacyl-CoAs
Long-chain hydroxyacyl-CoAs are critical intermediates in fatty acid metabolism, particularly in the β-oxidation pathway. The introduction of a hydroxyl group and unsaturation in the acyl chain, as is the case for the requested molecule, can significantly influence their biological activity and metabolic fate. These modifications can impact enzyme kinetics, membrane interactions, and signaling properties.
Comparative Analysis of Related Compounds
Due to the absence of specific data for this compound, this section will focus on the properties and analytical methods of a representative saturated analogue, (S)-3-Hydroxytetradecanoyl-CoA, and discuss the general characteristics of unsaturated acyl-CoAs.
Table 1: Physicochemical and Biological Properties of (S)-3-Hydroxytetradecanoyl-CoA
| Property | Value/Description |
| Chemical Formula | C35H62N7O18P3S |
| Monoisotopic Mass | 993.3085 g/mol |
| Biological Role | Intermediate in fatty acid elongation in mitochondria. |
| Metabolic Pathway | Converted from 3-Oxotetradecanoyl-CoA by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). Subsequently converted to trans-Tetradec-2-enoyl-CoA by enoyl-CoA hydratase. |
| Associated Conditions | Disorders of long-chain fatty acid oxidation, such as LCHAD deficiency. |
Experimental Protocols for the Analysis of Long-Chain Hydroxyacyl-CoAs
The analysis of long-chain hydroxyacyl-CoAs is challenging due to their low abundance and structural similarity to other lipids. The following protocols are adapted from established methods for similar compounds and can be optimized for the analysis of this compound.
Extraction of Acyl-CoAs from Biological Samples
This protocol outlines the extraction of acyl-CoAs from tissue or cell samples for subsequent analysis.
-
Homogenization: Homogenize the frozen tissue or cell pellet in a suitable solvent, such as a chloroform/methanol (B129727) mixture.
-
Phase Separation: Centrifuge the homogenate to separate the polar (containing acyl-CoAs) and non-polar phases.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous phase onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a solution of methanol containing a small percentage of ammonium (B1175870) hydroxide.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most robust and reproducible method for the quantitative analysis of acyl-CoAs.[1]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time frame to ensure separation of isomers.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of the target acyl-CoA.
-
Product Ion: A characteristic fragment ion, often corresponding to the loss of the phosphopantetheine moiety.
-
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Visualizing Metabolic and Analytical Workflows
The following diagrams illustrate key pathways and workflows relevant to the study of long-chain hydroxyacyl-CoAs.
Caption: General experimental workflow for the extraction and analysis of acyl-CoAs.
Caption: Simplified diagram of the mitochondrial fatty acid β-oxidation pathway.
Potential Signaling Roles and Future Directions
While the primary role of long-chain hydroxyacyl-CoAs is in metabolism, there is growing evidence for their involvement in cellular signaling. Hydroxy fatty acids and their derivatives can act as signaling molecules, modulating the activity of nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors (GPCRs). The specific stereochemistry and unsaturation pattern of this compound could confer unique receptor binding properties and biological activities.
Future research on this molecule should focus on:
-
Chemical Synthesis and Characterization: Developing a robust synthetic route to obtain sufficient quantities of the pure compound for biological testing.
-
In Vitro Enzymatic Assays: Determining its substrate specificity for various acyl-CoA metabolizing enzymes.
-
Cell-Based Assays: Investigating its effects on lipid metabolism, cell signaling pathways, and cytotoxicity in relevant cell models.
-
Advanced Analytical Methods: Developing and validating sensitive and specific LC-MS/MS methods for its detection and quantification in biological matrices.
By leveraging the established methodologies for related compounds and focusing on the unique structural features of this compound, researchers can begin to unravel its biological significance and potential for therapeutic applications.
References
A Comparative Guide to Biomarkers for Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of current and emerging biomarkers for the diagnosis and monitoring of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), a rare inherited disorder of fatty acid metabolism. We focus on the validation of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, or more specifically its clinically measured derivative, 3-hydroxy-5,8-tetradecadienoylcarnitine, as a potential biomarker in comparison with established and other novel alternatives.
Introduction to VLCADD and the Role of Biomarkers
Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) is an autosomal recessive genetic disorder that impairs the mitochondrial β-oxidation of long-chain fatty acids. This enzymatic defect leads to an inability to produce energy from these fats, particularly during periods of fasting or metabolic stress. The clinical presentation is heterogeneous, ranging from severe neonatal-onset cardiomyopathy and hypoglycemia to a milder, later-onset myopathic form.
Biomarkers are crucial for the early detection of VLCADD, primarily through newborn screening programs, and for monitoring the effectiveness of dietary and medical treatments. The accumulation of specific acyl-CoA esters, which are then converted to acylcarnitines, in the mitochondria provides a biochemical signature of the disease.
Comparison of Biomarker Performance
The diagnostic accuracy of biomarkers is paramount for the timely and correct identification of individuals with VLCADD. The following tables summarize the performance of the standard newborn screening markers and newly identified potential biomarkers.
Table 1: Performance of Current and Investigational Biomarkers for VLCADD
| Biomarker | Type | Performance Metrics | Key Findings |
| C14:1 Acylcarnitine (Tetradecenoylcarnitine) | Standard | Sensitivity: ~50% (as a single marker), Specificity: 99.9% | Primary marker for VLCADD in newborn screening; however, it has a high false-positive rate and can miss some asymptomatic patients.[1][2] |
| C14:1/C2 and C14:1/C16 Ratios | Standard | Sensitivity: >90% (in combination), Positive Predictive Value (PPV): Increased from ~25% to 92% with multivariate models. | Ratios significantly improve the specificity and reduce false positives compared to C14:1 alone.[1] |
| 3-hydroxy-5,8-tetradecadienoylcarnitine | Investigational | Not yet quantified. | Identified as a significantly altered metabolite in newborns with VLCADD through untargeted metabolomics. Further validation is required to establish its diagnostic accuracy.[3] |
| 3,4-Dihydroxytetradecanoylcarnitine | Investigational | Area Under the Curve (AUC) = 1 | Identified in the same study as 3-hydroxy-5,8-tetradecadienoylcarnitine, this biomarker showed perfect discrimination between VLCADD newborns and healthy controls in the initial cohort.[3][4] |
Experimental Protocols
Accurate and reproducible measurement of acylcarnitines is essential for the diagnosis of VLCADD. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Acylcarnitine Profiling from Dried Blood Spots (DBS) by LC-MS/MS
This protocol outlines a generalized procedure for the extraction and analysis of acylcarnitines.
-
Sample Preparation:
-
A 3.2 mm disc is punched from a dried blood spot card and placed into a well of a 96-well microtiter plate.
-
An extraction solution containing a mixture of organic solvents (e.g., methanol (B129727) or acetonitrile) and stable isotope-labeled internal standards for each analyte of interest is added to each well.
-
The plate is sealed and agitated for a minimum of 30 minutes to ensure complete extraction of the acylcarnitines from the filter paper.
-
The extract is then transferred to a new plate for analysis. In some protocols, a derivatization step (e.g., butylation) is performed to enhance the ionization efficiency of the acylcarnitines.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation: While direct infusion analysis is possible, chromatographic separation using a C18 reversed-phase column is often employed to separate isomeric and isobaric compounds, improving accuracy. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing additives like formic acid or ammonium (B1175870) acetate, is typically used.
-
Mass Spectrometry Detection: The mass spectrometer is operated in the positive ion mode. For quantification, Multiple Reaction Monitoring (MRM) is used, where the precursor ion (the protonated molecule [M+H]+) of each acylcarnitine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
-
Data Analysis:
-
The concentration of each acylcarnitine is calculated by comparing the peak area of the native analyte to that of its corresponding stable isotope-labeled internal standard.
-
Results are reported in micromoles per liter (µmol/L).
-
For VLCADD diagnosis, the concentrations of C14:1 and other long-chain acylcarnitines are assessed, along with the calculation of key ratios (C14:1/C2, C14:1/C16).
-
Visualizing the Biochemical and Diagnostic Pathways
Mitochondrial Fatty Acid β-Oxidation Pathway
The following diagram illustrates the steps of mitochondrial β-oxidation and highlights the point at which the pathway is blocked in VLCADD.
Caption: Mitochondrial fatty acid β-oxidation pathway with the enzymatic block in VLCADD.
Newborn Screening and Diagnostic Workflow for VLCADD
This diagram outlines the process from initial screening to confirmatory testing for VLCADD.
Caption: Workflow for newborn screening and diagnosis of VLCADD.
Conclusion
The current standard for VLCADD diagnosis in newborn screening relies on the measurement of C14:1 acylcarnitine and its ratios to other acylcarnitines, a method that has significantly improved early detection but is still hampered by false positives. The advent of untargeted metabolomics has opened the door to the discovery of novel biomarkers with the potential for greater diagnostic accuracy.
While 3-hydroxy-5,8-tetradecadienoylcarnitine has been identified as a promising candidate, further research is needed to validate its performance quantitatively. In contrast, 3,4-Dihydroxytetradecanoylcarnitine has shown exceptional promise in a preliminary study, warranting larger validation studies. For researchers and drug development professionals, focusing on the validation of these novel hydroxylated acylcarnitines could lead to more specific and sensitive diagnostic tools, ultimately improving outcomes for individuals with VLCADD.
References
- 1. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 2. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Distinctive Metabolomics Profile and Potential Biomarkers for Very Long Acylcarnitine Dehydrogenase Deficiency (VLCADD) Diagnosis in Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Distinctive Metabolomics Profile and Potential Biomarkers for Very Long Acylcarnitine Dehydrogenase Deficiency (VLCADD) Diagnosis in Newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between (S)- and (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between the (S) and (R) enantiomers of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, an intermediate in the metabolism of polyunsaturated fatty acids. The comparison is based on the well-established principles of fatty acid β-oxidation and the stereospecificity of the enzymes involved. While direct experimental kinetic data for this specific molecule is not extensively available in published literature, the functional distinctions can be confidently inferred from studies on analogous 3-hydroxyacyl-CoA molecules.
Core Functional Distinction: Stereospecificity in β-Oxidation
The primary functional difference between (S)- and (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA lies in their roles within the mitochondrial fatty acid β-oxidation pathway. This pathway is crucial for energy production from fatty acids. The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), a key component of this pathway, exhibits strict stereospecificity.
(S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA is the specific substrate for mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the NAD+-dependent oxidation of the (S)-enantiomer to 3-keto-5Z,8Z-tetradecadienoyl-CoA, allowing it to proceed through the subsequent steps of the β-oxidation spiral for energy production.[1][2]
(R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA , in contrast, is not a substrate for HADH.[1][2] Its presence would halt the canonical β-oxidation pathway. Consequently, distinct metabolic routes are required to process this enantiomer. The metabolism of (R)-3-hydroxyacyl-CoAs is handled by separate, dedicated enzymatic pathways, primarily through epimerization to the (S)-enantiomer.[1][3]
Quantitative Data Summary
Due to the negligible activity of HADH with the (R)-enantiomer, direct comparative kinetic studies tabulating Michaelis-Menten constant (Km) and maximum velocity (Vmax) for both enantiomers of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA are not readily found in the literature. However, based on extensive research on HADH with various 3-hydroxyacyl-CoA substrates, a qualitative and inferred quantitative comparison can be made.
| Parameter | This compound | (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA | Supporting Evidence |
| Substrate for HADH | Yes | No | HADH is systematically named (S)-3-hydroxyacyl-CoA:NAD+ oxidoreductase, reflecting its specificity for the (S)-enantiomer.[1][2] |
| Metabolic Fate in Mitochondria | Undergoes oxidation to 3-ketoacyl-CoA and continues in the β-oxidation cycle. | Requires conversion to the (S)-enantiomer by an epimerase to enter the β-oxidation cycle. | The metabolism of (R)-3-hydroxyacyl-CoAs is managed by alternative enzymatic pathways.[1][3] |
| Enzyme Activity (Vmax with HADH) | Appreciable | Negligible to none | Studies on HADH knockout mice show accumulation of (S)-isomers of 3-hydroxyacylcarnitines, but not (R)-isomers, confirming the in vivo stereospecificity.[2] |
| Physiological Role | Standard intermediate in the energy-yielding β-oxidation of 5Z,8Z-tetradecadienoic acid. | Formation can occur during the oxidation of unsaturated fatty acids with double bonds at even-numbered positions; requires isomerization for energy production.[1] | The degradation of certain unsaturated fatty acids can produce (R)-3-hydroxyacyl-CoA intermediates.[3] |
Signaling Pathways and Metabolic Workflows
The metabolic fates of the (S) and (R) enantiomers are distinct, as illustrated in the following diagrams.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathway of (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA.
Experimental Protocols
While specific protocols for 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA are not detailed in the literature, the following methodologies for related compounds can be adapted for its study.
Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol is for determining the activity of HADH with a 3-hydroxyacyl-CoA substrate. To compare the (S) and (R) enantiomers, the assay would be performed separately with each.
Principle: The activity of HADH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+.[4]
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ solution (10 mM in buffer)
-
(S)- or (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA solution (substrate, concentration to be varied for kinetic analysis)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme solution
Procedure:
-
In a quartz cuvette, combine the potassium phosphate buffer, NAD+ solution, and substrate solution.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the HADH enzyme solution.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[2]
Expected Outcome: A significant rate of NADH production will be observed with the (S)-enantiomer, while a negligible rate will be seen with the (R)-enantiomer.
Chiral Separation of (S)- and (R)-3-Hydroxyacyl-CoA Enantiomers by HPLC
This protocol outlines a general approach for the analytical separation of 3-hydroxyacyl-CoA enantiomers, which is essential for preparing pure substrates and for analyzing their metabolic products.
Principle: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to resolve the (S) and (R) enantiomers of 3-hydroxyacyl-CoA.[5]
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column)
-
Mobile phase (e.g., a mixture of hexane, isopropanol, and trifluoroacetic acid, the exact composition to be optimized)
-
A racemic mixture of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
Procedure:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate.
-
Inject the racemic mixture of 3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) ring of CoA).
-
The two enantiomers will elute at different retention times.
-
The absolute configuration of the eluted peaks can be determined by comparison with authentic standards, if available, or by other analytical methods such as circular dichroism.
Expected Outcome: Two distinct peaks corresponding to the (S) and (R) enantiomers will be observed in the chromatogram.
Caption: Workflow for comparing (S)- and (R)-enantiomer activity.
Conclusion
The functional differences between (S)- and (R)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA are dictated by the strict stereospecificity of the enzymes of fatty acid β-oxidation. The (S)-enantiomer is a direct and necessary intermediate in the energy-yielding catabolism of its parent fatty acid. In contrast, the (R)-enantiomer represents a metabolic cul-de-sac for the main β-oxidation pathway and must be converted to its (S)-counterpart by specialized enzymes to be utilized for energy. This fundamental difference underscores the high degree of precision in metabolic pathways and is a critical consideration in the study of lipid metabolism and related therapeutic development. Further research involving direct kinetic analysis of these specific enantiomers would be valuable to quantify these established functional distinctions.
References
- 1. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA Levels in Mammalian Tissues
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Estimated Relative Abundance of Long-Chain 3-Hydroxyacyl-CoAs
The following table summarizes the anticipated relative levels of long-chain 3-hydroxyacyl-CoAs, including (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA, in key metabolic tissues. This estimation is based on the known tissue-specific activity of fatty acid β-oxidation.
| Tissue | Primary Metabolic Function in Fatty Acid Oxidation | Expected Relative Abundance of Long-Chain 3-Hydroxyacyl-CoAs |
| Liver | High capacity for β-oxidation to produce ketone bodies and for gluconeogenesis. | High |
| Heart | Primarily relies on fatty acid oxidation for continuous energy supply. | High |
| Skeletal Muscle | Utilizes fatty acids for energy, particularly during fasting and exercise. | Moderate to High (depending on physiological state) |
| Brown Adipose Tissue | High rate of fatty acid oxidation for thermogenesis. | Moderate to High |
| Kidney | Significant fatty acid oxidation to support its high energy demands. | Moderate |
| Brain | Primarily uses glucose, but can utilize ketone bodies derived from fatty acid oxidation in the liver during prolonged fasting. Direct fatty acid oxidation is low. | Low |
Experimental Protocols
For researchers aiming to quantify this compound or other long-chain acyl-CoAs, the following protocol outlines a robust method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from established methodologies for acyl-CoA analysis in tissues.[1][2][3][4]
Tissue Homogenization and Extraction
-
Tissue Collection: Excise tissues of interest from the model organism and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity. Store at -80°C until processing.
-
Homogenization:
-
Weigh the frozen tissue (typically 50-100 mg).
-
Homogenize the tissue in a pre-chilled tube containing an ice-cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):methanol (B129727):water or 10% trichloroacetic acid).[5]
-
Include a mixture of stable isotope-labeled internal standards (e.g., [¹³C₁₆]-Palmitoyl-CoA) in the extraction solvent for accurate quantification.
-
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.
Solid-Phase Extraction (SPE) for Sample Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with an aqueous solution (e.g., 50 mM ammonium (B1175870) acetate).
-
Sample Loading: Load the supernatant from the extraction step onto the SPE cartridge.
-
Washing: Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elution: Elute the acyl-CoAs from the cartridge using an organic solvent mixture (e.g., acetonitrile/methanol with a small percentage of ammonium hydroxide).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).[4]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column (e.g., UPLC or HPLC).
-
Employ a gradient elution using mobile phases such as water with 0.1% formic acid or ammonium acetate (B1210297) and an organic solvent like acetonitrile or methanol. This separates the different acyl-CoA species based on their chain length and hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Utilize a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standards using Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺, and a characteristic product ion is often generated from the fragmentation of the CoA moiety.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of authentic standards.
-
Determine the concentration of the target analyte in the tissue samples by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Visualizations
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the four core steps of the mitochondrial fatty acid β-oxidation spiral, which leads to the production of acetyl-CoA and reducing equivalents (NADH and FADH₂). This compound is an intermediate in the third step of this pathway for its specific fatty acid precursor.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue‐Specific Regulation of Fatty Acid Metabolism in a Mouse Model of Isolated Complex I Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA with care to minimize degradation and prevent exposure. Long-chain acyl-CoA esters can be sensitive to thermal degradation and oxidation.[1]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work Area: Conduct all handling and disposal preparations within a well-ventilated area, preferably inside a chemical fume hood.
-
Temperature Control: When handling the pure compound or its solutions, it is advisable to work quickly and keep all materials on ice to minimize thermal degradation.[1]
-
Inert Atmosphere: For unsaturated compounds like this compound, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[1]
Step-by-Step Disposal Protocol
This protocol outlines the segregation and packaging of waste containing this compound for disposal by a licensed hazardous waste management service.
1. Waste Segregation:
Proper segregation is the first and most critical step in laboratory waste management.[2][3] Never mix incompatible waste streams.[2][4]
-
Liquid Waste:
-
Collect all aqueous and organic solvent solutions containing this compound in a dedicated, properly labeled hazardous waste container.
-
If possible, separate halogenated and non-halogenated solvent waste.[2]
-
-
Solid Waste:
-
Place chemically contaminated solid waste, such as gloves, pipette tips, and absorbent paper, in a separate, clearly labeled solid hazardous waste container.[3]
-
-
Sharps Waste:
-
Dispose of any chemically contaminated needles, syringes, or blades in an approved sharps container that is clearly marked as containing chemical contamination.[5]
-
2. Waste Container Selection and Labeling:
-
Container Compatibility: Use containers made of a material compatible with the waste being collected. For example, avoid metal cans for corrosive waste.[2] For most organic and aqueous solutions of this compound, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (i.e., "this compound" and any solvents), and the approximate concentration or volume of each component.[5] Avoid using abbreviations or chemical formulas.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[4][5] Do not overfill containers; a general rule is to fill to no more than 80% capacity.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[4]
4. Arranging for Disposal:
-
Once a waste container is full or has been in storage for a designated period (often not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Complete all required waste disposal forms accurately and completely.[5]
Quantitative Data Summary for Waste Management
| Waste Type | Container Type | Labeling Requirements | Storage Location | Disposal Route |
| Liquid Waste (Aqueous/Organic Solutions) | Compatible glass or HDPE container | "Hazardous Waste," full chemical names, concentrations | Satellite Accumulation Area (SAA) with secondary containment | EHS/Licensed Hazardous Waste Contractor |
| Solid Waste (Contaminated lab supplies) | Lined, compatible solid waste container | "Hazardous Waste," description of contents | Satellite Accumulation Area (SAA) | EHS/Licensed Hazardous Waste Contractor |
| Sharps Waste (Contaminated needles, etc.) | Approved, puncture-resistant sharps container | "Hazardous Waste - Sharps," description of contamination | Satellite Accumulation Area (SAA) | EHS/Licensed Hazardous Waste Contractor |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides immediate, essential safety and logistical information for handling (S)-3-Hydroxy-5Z,8Z-Tetradecadienoyl-CoA. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining the integrity of the compound.
Hazard Identification and Risk Assessment
Key Stability Concerns:
-
Hydrolysis: The thioester bond is prone to hydrolysis, which can be accelerated by moisture, especially at neutral to alkaline pH.[1]
-
Oxidation: The unsaturated acyl chains are susceptible to oxidation when exposed to air and light.[1]
A thorough risk assessment should be conducted before beginning any work, considering the quantities used and the specific experimental procedures involved.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] Depending on the scale of the operation and the potential for exposure, additional PPE is necessary.
| PPE Item | Minimum Requirement | Recommended for Splash Hazard/Large Quantities | Material Guidance |
| Eye Protection | Safety glasses with side shields[2][3] | Chemical splash goggles and a face shield[2][3][4] | Must be ANSI Z87.1 compliant.[2] |
| Hand Protection | Disposable nitrile gloves (4-mil)[2][3] | Double-gloving with nitrile or wearing Silver Shield gloves underneath disposable gloves[2] | Nitrile provides good protection for incidental contact. For prolonged contact or with specific solvents, consult a glove compatibility chart. |
| Body Protection | Standard lab coat[2][4] | Flame-retardant lab coat when working with flammable solvents. A chemical-resistant apron may be necessary for large volumes.[3] | Non-synthetic materials are preferred when working with flammable substances.[5] |
| Respiratory Protection | Not generally required if handled in a fume hood. | Required if there is a risk of aerosolization and work cannot be conducted in a fume hood. | Must be part of a formal respiratory protection program. |
Operational Plan: Handling and Storage
To ensure the stability and integrity of this compound, the following procedures should be strictly followed.
Experimental Protocol for Solution Preparation:
-
Equilibration: Before opening, allow the container of the powdered compound to warm to room temperature to prevent moisture condensation.[1]
-
Weighing: Accurately weigh the desired amount of the powder in a clean, dry glass vial.
-
Dissolution:
-
Organic Solvents: Add the appropriate high-purity organic solvent (e.g., chloroform/methanol 2:1, v/v) and gently swirl or vortex. Brief sonication in a water bath can aid dissolution.[1]
-
Aqueous Solutions: Use purified, deoxygenated water or a slightly acidic buffer (pH 4-6). Gently swirl to dissolve and avoid vigorous shaking.[1]
-
-
Inert Atmosphere: To prevent oxidation, flush the headspace of the vial with a gentle stream of an inert gas like argon or nitrogen for 30-60 seconds.[1] This is especially critical for unsaturated long-chain acyl-CoAs.[1]
-
Sealing: Immediately seal the vial tightly with a Teflon-lined cap.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to prepare single-use aliquots.[1]
-
Working Conditions: When handling solutions, work quickly and keep all materials on ice to minimize thermal degradation.[1]
Storage:
-
Store solutions at -80°C for long-term stability.
-
The powdered form should be stored as recommended by the manufacturer, typically at -20°C or -80°C.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
